Product packaging for 5-Iododecane(Cat. No.:CAS No. 62065-04-7)

5-Iododecane

Cat. No.: B15454355
CAS No.: 62065-04-7
M. Wt: 268.18 g/mol
InChI Key: OVOKPCHZVWRXGL-UHFFFAOYSA-N
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Description

5-Iododecane is a useful research compound. Its molecular formula is C10H21I and its molecular weight is 268.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21I B15454355 5-Iododecane CAS No. 62065-04-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62065-04-7

Molecular Formula

C10H21I

Molecular Weight

268.18 g/mol

IUPAC Name

5-iododecane

InChI

InChI=1S/C10H21I/c1-3-5-7-9-10(11)8-6-4-2/h10H,3-9H2,1-2H3

InChI Key

OVOKPCHZVWRXGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCC)I

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physical Properties of 5-Iododecane

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Boiling Point and Density of 5-Iododecane (CAS: 62065-04-7)

This technical guide provides a summary of the available data on the physical properties of this compound, with a specific focus on its boiling point and density. Due to a lack of experimentally determined data for this compound in readily available literature, this document also includes computed data and, for comparative purposes, experimental data for its constitutional isomer, 1-Iododecane. Furthermore, standard experimental protocols for determining these properties are detailed.

Introduction to Haloalkane Physical Properties

The physical properties of haloalkanes, such as this compound, are dictated by the nature of their intermolecular forces. The presence of a carbon-halogen bond introduces polarity, leading to dipole-dipole interactions in addition to the van der Waals forces present in all molecules. For iodoalkanes, the large, polarizable electron cloud of the iodine atom results in strong London dispersion forces, which significantly influence properties like boiling point and density.

Generally, for a given alkyl group, the boiling point and density increase with the increasing atomic mass of the halogen (F < Cl < Br < I). Therefore, iodoalkanes are the least volatile and most dense among the haloalkanes with the same carbon skeleton. Within a homologous series, boiling points and densities tend to increase with the length of the carbon chain. Constitutional isomers, such as 1-Iododecane and this compound, may exhibit slight differences in these properties due to variations in molecular shape, which affects the efficiency of intermolecular packing and the surface area available for van der Waals interactions.

Quantitative Data for Iododecane Isomers

Experimental values for the boiling point and density of this compound are not prominently reported in the surveyed chemical literature. The PubChem database lists computed properties for this compound[1]. For a practical reference, the experimentally determined properties of its straight-chain isomer, 1-Iododecane, are provided in the table below.

PropertyThis compound (C₁₀H₂₁I)1-Iododecane (C₁₀H₂₁I)
Boiling Point Not Experimentally Determined132 °C at 15 mmHg (lit.)[2][3]
Density Not Experimentally Determined1.257 g/mL at 25 °C (lit.)[2][3]
Molecular Weight 268.18 g/mol [1]268.18 g/mol [2]
Data Type Computed (Molecular Weight)Experimental (Boiling Point, Density)

Logical Relationship of Factors Influencing Boiling Point

The boiling point of a haloalkane is not determined by a single factor but by the interplay of several molecular characteristics. The following diagram illustrates the key relationships influencing this physical property.

G Factors Influencing Haloalkane Boiling Point BP Boiling Point IMF Strength of Intermolecular Forces IMF->BP determines MW Molecular Weight MW->IMF increases Polarity Molecular Polarity (Dipole-Dipole) Polarity->IMF increases Polarizability Polarizability (London Dispersion Forces) Polarizability->IMF increases Shape Molecular Shape (Surface Area) Shape->IMF affects

Caption: Logical diagram of factors affecting the boiling point of haloalkanes.

Experimental Protocols

For researchers aiming to determine the physical properties of this compound or related compounds experimentally, the following established methodologies are recommended.

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[4] The principle relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[5]

Apparatus:

  • Thiele tube containing mineral oil

  • Thermometer (-10 to 250 °C range)

  • Small test tube (e.g., 6 x 50 mm)

  • Capillary tube, sealed at one end

  • Rubber band or wire for attachment

  • Heat source (Bunsen burner or microburner)

Procedure:

  • Add approximately 0.5 mL of the liquid sample (this compound) into the small test tube.[4]

  • Place the capillary tube into the test tube with its open end submerged in the liquid.[6]

  • Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[7]

  • Insert the thermometer assembly into the Thiele tube, making sure the rubber band is well above the mineral oil level to prevent degradation from heat.

  • Gently heat the side arm of the Thiele tube with a small flame. The shape of the tube promotes convection currents, ensuring uniform heat distribution.[4]

  • As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, creating a steady stream of bubbles.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[7]

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube.[5][7] Record this temperature.

  • For accuracy, repeat the determination at least once.

The pycnometer method is a highly precise technique for determining the density of a liquid by measuring the mass of a known, precise volume.[8][9]

Apparatus:

  • Pycnometer (a glass flask with a specific volume and a ground glass stopper containing a capillary tube)

  • Analytical balance (accurate to ±0.001 g or better)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Accurately weigh the empty, dry pycnometer on the analytical balance. Record this mass (m₁).[10]

  • Fill the pycnometer with the liquid sample (this compound), taking care to avoid trapping air bubbles.

  • Place the filled pycnometer (unstoppered) in a constant temperature bath set to a specific temperature (e.g., 25.0 °C) and allow it to equilibrate.[10]

  • Once thermal equilibrium is reached, firmly insert the stopper. Excess liquid will be forced out through the capillary, ensuring the volume is precisely that of the pycnometer.[8]

  • Carefully dry the exterior of the pycnometer, ensuring no sample remains on the outside surfaces.

  • Weigh the filled pycnometer. Record this mass (m₂).

  • To determine the exact volume of the pycnometer (V), repeat steps 1-7 using a reference liquid of known density at the same temperature, such as deionized water. Calculate the mass of the water (m_water = m₂_water - m₁) and find its density (ρ_water) from reference tables for that temperature. The volume is V = m_water / ρ_water.

  • The density of the sample (ρ_sample) is then calculated using the mass of the sample (m_sample = m₂ - m₁) and the determined volume of the pycnometer: ρ_sample = (m₂ - m₁) / V

References

5-Iododecane CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Iododecane, a valuable alkyl iodide intermediate in organic synthesis. The document details its chemical properties, synthesis, reactivity, and potential applications, with a focus on information relevant to professionals in research and drug development.

Core Chemical Data

This compound is a secondary iodoalkane that serves as a useful building block for introducing a decyl group into a molecule. Its fundamental properties are summarized below.

IdentifierValueSource
CAS Number 62065-04-7[1]
Molecular Formula C₁₀H₂₁I[1]
IUPAC Name This compound[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource
Molecular Weight 268.18 g/mol [1]
Appearance Light yellow liquid (based on analogous compounds)[2]
Boiling Point Not precisely documented, but for the isomeric 1-iododecane, it is 132 °C at 15 mmHg.[2]
Solubility Insoluble in water; soluble in organic solvents like acetone (B3395972), ether, and DMF.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Finkelstein reaction . This nucleophilic substitution reaction involves the conversion of a corresponding alkyl chloride or bromide to an alkyl iodide.

Experimental Protocol: Synthesis via Finkelstein Reaction

This protocol describes the synthesis of this compound from 5-bromodecane (B14545004).

Materials:

  • 5-bromodecane

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromodecane in anhydrous acetone.

  • Add a molar excess (typically 1.5 to 3 equivalents) of sodium iodide to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The precipitation of sodium bromide, which is insoluble in acetone, drives the reaction to completion.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the precipitated sodium bromide by filtration.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the resulting residue in diethyl ether.

  • Wash the ether solution with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.

Synthesis_of_5_Iododecane 5-bromodecane 5-bromodecane Reaction Reaction 5-bromodecane->Reaction NaI in Acetone NaI in Acetone NaI in Acetone->Reaction Workup Workup Reaction->Workup Reflux Purification Purification Workup->Purification Filtration, Extraction This compound This compound Purification->this compound Distillation/Chromatography

Synthesis of this compound via Finkelstein Reaction.

Reactivity and Applications in Synthesis

This compound is a versatile intermediate in organic synthesis, primarily utilized as an alkylating agent in nucleophilic substitution reactions. The carbon-iodine bond is relatively weak, making the iodide a good leaving group.

Nucleophilic Substitution Reactions

This compound readily reacts with a variety of nucleophiles to introduce the 5-decyl group. Examples of such reactions are crucial for building more complex molecular architectures, a common strategy in drug discovery. Pharmaceutical intermediates are essential for creating diverse molecular structures for new medications.[4]

Experimental Protocol: Reaction with Sodium Azide (B81097)

This protocol outlines the reaction of this compound with sodium azide to form 5-azidodecane, a precursor that can be further transformed, for instance, into an amine.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DMF.

  • Add a slight molar excess (typically 1.2 equivalents) of sodium azide.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude 5-azidodecane.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Nucleophilic_Substitution_Workflow This compound This compound Reaction_Step SN2 Reaction This compound->Reaction_Step Nucleophile (e.g., NaN3) Nucleophile (e.g., NaN3) Nucleophile (e.g., NaN3)->Reaction_Step Intermediate_Product 5-Azidodecane Reaction_Step->Intermediate_Product Further_Transformation e.g., Reduction Intermediate_Product->Further_Transformation Final_Product 5-Aminodecane / Bioactive Molecule Further_Transformation->Final_Product

General workflow for the use of this compound.

Relevance in Drug Development

Alkyl iodides like this compound are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[5][6] The introduction of a lipophilic decyl chain can significantly alter the pharmacokinetic properties of a drug candidate, potentially improving its membrane permeability and oral bioavailability. The use of such intermediates allows for the systematic modification of lead compounds to optimize their therapeutic profiles.[]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. Based on safety data for analogous iodoalkanes, it is expected to be a skin and eye irritant and may cause respiratory irritation.[2][8]

Handling Precautions:

  • Work in a well-ventilated fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

  • Avoid inhalation of vapors and contact with skin and eyes.[8]

  • In case of contact, rinse the affected area thoroughly with water.[8]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Protect from light, as iodoalkanes can be light-sensitive.

References

A Technical Guide to the Solubility of 5-Iododecane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-iododecane, a long-chain haloalkane relevant in various chemical and pharmaceutical research settings. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility profile based on established chemical principles, alongside a detailed experimental protocol for researchers to determine precise solubility values.

Introduction to this compound and its Solubility

This compound (C₁₀H₂₁I) is an organic compound characterized by a ten-carbon aliphatic chain with an iodine atom substituted at the fifth position. Its structure, being predominantly non-polar due to the long hydrocarbon chain with a weakly polar carbon-iodine bond, is the primary determinant of its solubility behavior. The general principle of "like dissolves like" is central to understanding its miscibility with various organic solvents. Haloalkanes, such as this compound, tend to be soluble in organic solvents because the intermolecular forces being broken in both the solute and the solvent are similar in strength to the new forces formed in the solution.[1]

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

SolventChemical FormulaPolarityPredicted Solubility of this compoundRationale
Hexane (B92381)C₆H₁₄Non-polarHighThe non-polar nature of hexane closely matches the long alkyl chain of this compound, leading to favorable van der Waals interactions.
Toluene (B28343)C₇H₈Non-polarHighSimilar to hexane, toluene is a non-polar aromatic solvent that can effectively solvate the non-polar portion of this compound.
Ethyl AcetateC₄H₈O₂Polar aproticModerate to HighWhile possessing a polar ester group, the overall polarity is moderate. It is expected to be a good solvent for this compound.
AcetoneC₃H₆OPolar aproticModerateAcetone is more polar than ethyl acetate. While solubility is expected, it may be less than in purely non-polar solvents.
Ethanol (B145695)C₂H₅OHPolar proticLow to ModerateThe presence of a hydroxyl group and its ability to hydrogen bond makes ethanol highly polar. The non-polar tail of this compound will have limited affinity for this solvent.
Methanol (B129727)CH₃OHPolar proticLowAs a highly polar protic solvent, methanol is unlikely to be a good solvent for the largely non-polar this compound.

Factors Influencing Solubility

The dissolution of this compound is governed by several key intermolecular and thermodynamic factors. Understanding these provides a predictive framework for its behavior in various solvent systems.

Factors Affecting this compound Solubility Solubility Solubility of This compound Solute Solute Properties (this compound) Solute->Solubility AlkylChain Long Non-polar Alkyl Chain Solute->AlkylChain CI_Bond Weakly Polar C-I Bond Solute->CI_Bond Solvent Solvent Properties Solvent->Solubility SolventPolarity Polarity (Like Dissolves Like) Solvent->SolventPolarity IntermolecularForces Intermolecular Forces (van der Waals, Dipole-Dipole) Solvent->IntermolecularForces System System Conditions System->Solubility Temperature Temperature System->Temperature Pressure Pressure (Minor effect for liquids) System->Pressure

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following method outlines a common approach for determining the solubility of a liquid solute in an organic solvent.

Materials and Apparatus
  • This compound (solute)

  • Selected organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled water bath or heating block

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Calibrated pipettes and syringes

  • Gas chromatograph with a suitable column and detector (e.g., Flame Ionization Detector - FID) or a High-Performance Liquid Chromatograph (HPLC)

  • Volumetric flasks and appropriate glassware for standard preparation

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Experimental Workflow for Solubility Determination Start Start Preparation Prepare Supersaturated Solution Start->Preparation Add excess this compound to solvent Equilibration Equilibrate at Constant Temperature Preparation->Equilibration Stir vigorously Separation Separate Undissolved Solute Equilibration->Separation Allow phases to separate or centrifuge Sampling Sample the Saturated Solution Separation->Sampling Carefully extract supernatant Analysis Analyze Sample by Chromatography (GC/HPLC) Sampling->Analysis Quantification Quantify Concentration using Calibration Curve Analysis->Quantification End End Quantification->End

Caption: Workflow for determining this compound solubility.

Step-by-Step Procedure
  • Preparation of Supersaturated Solutions: In a series of glass vials, add a known volume of the chosen organic solvent. To each vial, add an excess amount of this compound to ensure that a supersaturated solution is formed.

  • Equilibration: Place the vials in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C). Stir the mixtures vigorously using magnetic stir bars for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop the stirring and allow the undissolved this compound to settle. If necessary, centrifuge the vials at a low speed to facilitate the separation of the excess solute.

  • Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette or syringe. Be cautious not to disturb the undissolved layer.

  • Dilution: Dilute the collected sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Preparation of Standards: Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

  • Chromatographic Analysis: Analyze the prepared standards and the diluted sample using a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC). The choice of instrument and column will depend on the solvent and the volatility of this compound.

  • Quantification: Generate a calibration curve by plotting the peak area (or height) of the standards against their known concentrations. Use the linear regression of the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility: Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Conclusion

References

Navigating the Acquisition of 5-Iododecane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the procurement of specific chemical reagents is a critical starting point for experimentation. This guide provides an in-depth look at the commercial availability of 5-Iododecane (CAS No. 62065-04-7), and in its absence, outlines a detailed synthesis protocol.

Commercial Availability

Direct commercial suppliers for this compound are not readily identifiable through standard chemical supplier databases. While its isomer, 1-Iododecane, is widely available from major chemical manufacturers, this compound appears to be a specialty chemical that is not offered as a stock item. Researchers requiring this specific isomer will likely need to pursue custom synthesis or in-house preparation.

For projects requiring the precursor, 5-decanol (B1670017) (CAS No. 5205-34-5), several commercial suppliers are available, including but not limited to TCI, Pfaltz & Bauer, and ChemSampCo, offering various purities and quantities.

Physicochemical Data

A summary of the key physicochemical properties for this compound and its precursor, 5-decanol, is provided below for easy reference and comparison.

PropertyThis compound (Computed)5-Decanol (Experimental)
CAS Number 62065-04-75205-34-5
Molecular Formula C10H21IC10H22O
Molecular Weight 268.18 g/mol [1]158.28 g/mol
Boiling Point Not available80 °C @ 5 mmHg
Density Not available0.826 g/cm³
Flash Point Not available87.1 °C
Refractive Index Not available1.434
LogP 6.1[1]3.11780

Synthesis of this compound from 5-Decanol

The synthesis of this compound, a secondary iodoalkane, can be achieved through the nucleophilic substitution of the hydroxyl group in 5-decanol. A common and effective method involves the use of hydriodic acid. Secondary alcohols can react via a mixture of SN1 and SN2 mechanisms when treated with hydrohalic acids.[2]

Experimental Protocol: Iodination of 5-Decanol using Hydriodic Acid

This protocol is a general procedure for the iodination of a secondary alcohol. Optimization may be required to achieve the best yield and purity for this compound.

Materials:

  • 5-decanol

  • Concentrated hydriodic acid (57%)[3]

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Sodium bicarbonate solution (5% w/v)

  • Dichloromethane (B109758) or diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus (optional, for purification)

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1 equivalent of 5-decanol.

  • Carefully add 2-3 equivalents of concentrated hydriodic acid to the flask. The reaction can be exothermic, so addition may need to be done in an ice bath.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of water and dichloromethane (or diethyl ether). Shake the funnel gently, venting frequently.

  • Separate the organic layer.

  • Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any remaining acid, and then with water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • The solvent can be removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation if necessary.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydriodic acid is corrosive and should be handled with extreme care.

Diagrams

The following diagrams illustrate the synthesis pathway and a general workflow for acquiring and using this compound in a research setting.

G Synthesis of this compound decanol 5-Decanol HI Hydriodic Acid (HI) iododecane This compound decanol->iododecane + HI H2O Water (H2O)

Caption: Synthesis of this compound from 5-Decanol.

G Workflow for this compound Acquisition and Use start Identify Need for this compound search Search Commercial Suppliers start->search notFound Not Commercially Available search->notFound synthesize Synthesize in-house notFound->synthesize Decision procure Procure 5-Decanol synthesize->procure protocol Develop/Adapt Synthesis Protocol procure->protocol synthesis Perform Synthesis protocol->synthesis purify Purify Product synthesis->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize use Use in Experiment characterize->use

Caption: Research Workflow for this compound.

References

An In-depth Technical Guide to the Safe Handling of 5-Iododecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 5-Iododecane, a halogenated alkane used in various research and development applications. Due to the limited availability of specific data for this compound, this document leverages information from the safety data sheets of its isomer, 1-Iododecane, which is expected to have similar toxicological and chemical properties.

Section 1: Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of Iododecane, primarily based on data for 1-Iododecane.

PropertyValue
Molecular Formula C10H21I[1]
Molecular Weight 268.17 g/mol [2]
Appearance Light yellow liquid[2]
Boiling Point 124 °C (255.2 °F) at 11 mmHg[2]
Flash Point 96 °C (204.8 °F)[2][3]
Density 1.250 g/cm³[2]
Vapor Pressure 0.01 mmHg at 20 °C[2]
Vapor Density 9.25 (Air = 1.0)[2]
Solubility No information available[2]
Stability Stable under normal conditions; light sensitive[2][3]

Section 2: Hazard Identification and Toxicology

This compound is classified as an irritant and may pose other health risks upon exposure.

Primary Hazards:

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2).[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[2]

Toxicological Summary:

Exposure RouteHealth Effects
Inhalation May cause respiratory irritation.[2]
Skin Contact Causes skin irritation.[2][4]
Eye Contact Causes serious eye irritation.[2][4]
Ingestion The toxicological properties have not been fully investigated, but ingestion may be harmful.

Note: No acute toxicity data (e.g., LD50, LC50) is readily available for Iododecane isomers.

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimizing exposure risks.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2][4]

  • Ensure safety showers and eyewash stations are readily accessible.[3][4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[3]

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile rubber).[2]

    • Wear a lab coat or other protective clothing to prevent skin contact.[4]

  • Respiratory Protection: If working outside a fume hood or if vapors are generated, use a NIOSH/MSHA-approved respirator.[3]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe vapors or mists.[5]

  • Wash hands thoroughly after handling.[4]

  • Keep away from heat, sparks, and open flames.[5]

  • Take precautionary measures against static discharge.[6]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Protect from direct sunlight and light exposure.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][3]

  • A small amount of copper chip may be added as a stabilizer.[4]

Section 4: Emergency and First-Aid Procedures

Immediate and appropriate first-aid measures are crucial in the event of an exposure.

Exposure ScenarioFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][4]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2][3]

  • Hazardous Combustion Products: Thermal decomposition can release carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[2][3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 5: Experimental Protocols and Spill Management

General Experimental Workflow: The following diagram illustrates a general workflow for experiments involving this compound, emphasizing safety checkpoints.

G cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup & Disposal risk_assessment Risk Assessment ppe_selection PPE Selection & Donning risk_assessment->ppe_selection reagent_prep Reagent Preparation in Fume Hood ppe_selection->reagent_prep reaction_setup Reaction Setup reagent_prep->reaction_setup monitoring Monitoring of Reaction reaction_setup->monitoring workup Reaction Work-up monitoring->workup decontamination Decontamination of Glassware workup->decontamination waste_disposal Waste Segregation & Disposal decontamination->waste_disposal ppe_doffing PPE Doffing & Disposal waste_disposal->ppe_doffing

Experimental Workflow for Handling this compound.

Spill Management Protocol: In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2]

  • Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[2]

  • Clean: Clean the spill area thoroughly with soap and water.

  • Personal Protection: Wear appropriate PPE throughout the cleanup process.

Section 6: Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4] Do not allow the chemical to enter drains or waterways.[7][8]

Section 7: Logical Relationship of Safety Precautions

The following diagram illustrates the logical hierarchy of controls for safely managing the risks associated with this compound.

G cluster_hazard_id Hazard Identification cluster_controls Hierarchy of Controls cluster_response Emergency Response hazard This compound (Irritant, Light Sensitive) elimination Elimination/Substitution (If possible) hazard->elimination engineering Engineering Controls (Fume Hood, Ventilation) elimination->engineering administrative Administrative Controls (SOPs, Training) engineering->administrative ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) administrative->ppe spill Spill Response ppe->spill In case of incident exposure First-Aid Measures ppe->exposure In case of incident

Hierarchy of Controls for this compound Safety.

References

A Comprehensive Guide to the IUPAC Nomenclature of C10H21I Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the IUPAC nomenclature for the structural isomers of iododecane (C10H21I). It offers a systematic approach to naming these compounds, supported by quantitative data, detailed experimental protocols for their synthesis, and a visual representation of the naming process.

Introduction to Haloalkane Isomerism

The molecular formula C10H21I represents a multitude of structural isomers. This diversity arises from the various possible arrangements of the ten carbon atoms in the parent alkane chain and the different positions the iodine atom can occupy on that chain. The complexity of these arrangements necessitates a systematic and unambiguous naming system, which is provided by the International Union of Pure and Applied Chemistry (IUPAC).

The fundamental principle of IUPAC nomenclature for haloalkanes is to treat the halogen as a substituent on the parent alkane chain.[1] The name is constructed by adding a prefix (in this case, "iodo-") to the name of the longest continuous carbon chain, with its position indicated by the lowest possible number.

Systematic IUPAC Nomenclature

The process of naming the isomers of C10H21I follows a set of established rules to ensure each isomer has a unique and descriptive name.

Core Principles of IUPAC Nomenclature for Iodoalkanes:
  • Identify the Parent Chain: The longest continuous chain of carbon atoms is identified as the parent chain. This determines the base name of the alkane (e.g., decane (B31447), nonane, octane).

  • Numbering the Parent Chain: The carbon atoms in the parent chain are numbered starting from the end that gives the iodine atom the lowest possible locant (position number).

  • Naming the Substituent: The iodine atom is named as an "iodo" prefix.

  • Assembling the Name: The name is constructed by stating the locant of the iodine atom, followed by a hyphen, the "iodo" prefix, and the name of the parent alkane.

For branched isomers, the same principles apply, with additional rules for naming and numbering the alkyl substituents.

Structural Isomers and IUPAC Names

There are 75 structural isomers of decane (C10H22).[2][3][4][5] Consequently, there are numerous structural isomers of iododecane. Below is a table summarizing the IUPAC names for isomers derived from the straight-chain decane backbone and a selection of branched isomers to illustrate the application of nomenclature rules.

Parent Alkane Isomer Structure IUPAC Name
DecaneCH3(CH2)8CH2I1-Iododecane
DecaneCH3(CH2)7CH(I)CH32-Iododecane
DecaneCH3(CH2)6CH(I)CH2CH33-Iododecane
DecaneCH3(CH2)5CH(I)(CH2)2CH34-Iododecane
DecaneCH3(CH2)4CH(I)(CH2)3CH35-Iododecane
2-Methylnonane(CH3)2CH(CH2)6CH2I1-Iodo-8-methylnonane
2-Methylnonane(CH3)2C(I)(CH2)6CH32-Iodo-2-methylnonane
3-MethylnonaneCH3CH2CH(CH3)(CH2)5CH2I1-Iodo-7-methylnonane
3-Ethyl-octaneCH3(CH2)4CH(CH2CH3)CH2CH2I1-Iodo-6-ethyloctane
2,2-Dimethyl-octane(CH3)3C(CH2)5CH2I1-Iodo-7,7-dimethyloctane

Quantitative Data of Selected C10H21I Isomers

The physical properties of the C10H21I isomers vary depending on their structure. Branching, for instance, tends to lower the boiling point compared to the straight-chain isomer.

IUPAC Name Boiling Point (°C) Density (g/mL at 25°C)
1-Iododecane132 (at 15 mmHg)[1][6]1.257[1]
2-IododecaneNot availableNot available
3-IododecaneNot availableNot available
This compoundNot availableNot available

Experimental Protocol: Synthesis of 1-Iododecane from Decan-1-ol

This protocol details a common method for the synthesis of primary iodoalkanes from their corresponding alcohols.

Materials:

  • Decan-1-ol

  • Triphenylphosphine (PPh3)

  • Imidazole

  • Iodine (I2)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Hexanes

  • Pentane

  • Stir bar

  • Round-bottom flask

  • Stir plate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 1 L round-bottom flask equipped with a stir bar, add decan-1-ol.

  • Dilute the alcohol with dichloromethane and stir the resulting solution vigorously at room temperature.

  • Sequentially add imidazole, triphenylphosphine, and iodine to the stirring solution. The reaction mixture is then stirred vigorously at room temperature under an inert atmosphere (e.g., argon).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with hexanes.

  • Combine the organic layers, filter to remove any precipitate, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil.

  • Purify the crude product using a silica (B1680970) plug, eluting with 100% hexanes.

  • To further purify, dissolve the product in pentane, filter to remove any remaining solid impurities, and evaporate the solvent under reduced pressure to yield the final product, 1-iododecane, as a clear oil.

Visualization of IUPAC Naming Workflow

The following diagram illustrates the logical workflow for determining the IUPAC name of a C10H21I isomer.

IUPAC_Nomenclature_Workflow start Start with C10H21I Isomer Structure find_parent Identify the longest continuous carbon chain (parent chain) start->find_parent number_chain Number the parent chain to give the iodine atom the lowest possible locant find_parent->number_chain identify_substituents Identify all alkyl substituents on the parent chain number_chain->identify_substituents name_substituents Name the alkyl substituents (e.g., methyl, ethyl) identify_substituents->name_substituents alphabetize Alphabetize the substituent names name_substituents->alphabetize assemble_name Assemble the full IUPAC name: (substituent locants)-(substituent names)(iodo locant)-iodo(parent chain name) alphabetize->assemble_name end_name Final IUPAC Name assemble_name->end_name

Caption: A flowchart illustrating the systematic process for IUPAC naming of iodoalkane isomers.

References

The Discovery and Synthesis of 5-Iododecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-iododecane, a saturated alkyl iodide. While the specific historical discovery of this compound is not extensively documented in readily available literature, its synthesis can be reliably achieved through established methodologies in organic chemistry. This document details a common and efficient protocol for the preparation of this compound from its corresponding alcohol precursor, 5-decanol (B1670017). The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental procedures, quantitative data, and a visual representation of the synthetic pathway.

Introduction

This compound is a halogenated alkane with the chemical formula C10H21I. Its structure consists of a ten-carbon chain with an iodine atom substituted at the fifth position. Alkyl iodides are valuable synthetic intermediates in organic chemistry, participating in a variety of coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. The reactivity of the carbon-iodine bond makes them versatile building blocks in the synthesis of more complex molecules. This guide focuses on a representative and widely applicable method for the synthesis of this compound.

Physicochemical Data

A summary of the key physicochemical properties of the reactant, 5-decanol, and the product, this compound, is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of 5-Decanol

PropertyValue
Molecular Formula C10H22O
Molecular Weight 158.28 g/mol [1]
CAS Number 5205-34-5[1][2][3][4]
Boiling Point 213.38 °C (estimated)[2]
Melting Point -1 °C[3]
Density Not readily available
Appearance Colorless to pale yellow liquid[3][4]
Solubility Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[4]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C10H21I
Molecular Weight 268.18 g/mol [5]
CAS Number 62065-04-7[5]
Boiling Point Not readily available
Density Not readily available
Appearance Not readily available
Solubility Not readily available

Synthesis of this compound from 5-Decanol

The synthesis of this compound is effectively carried out by the iodination of 5-decanol. A common and mild method for this transformation involves the use of iodine and triphenylphosphine (B44618). This reaction proceeds via a phosphonium (B103445) iodide intermediate, which is then displaced by the iodide ion in an SN2 reaction.

Reaction Scheme

G cluster_0 Synthesis of this compound 5-Decanol 5-Decanol (C10H22O) This compound This compound (C10H21I) 5-Decanol->this compound Reaction Reagents I2, PPh3 (Iodine, Triphenylphosphine) Reagents->this compound Reacts with Byproducts Triphenylphosphine oxide HI This compound->Byproducts Forms

Caption: Synthesis of this compound from 5-Decanol.

Experimental Protocol

This protocol is a representative procedure for the iodination of a secondary alcohol.

Materials:

  • 5-Decanol

  • Triphenylphosphine (PPh3)

  • Iodine (I2)

  • Dichloromethane (B109758) (CH2Cl2), anhydrous

  • Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Iodine: To the stirred solution, add iodine (1.2 equivalents) portion-wise. The addition is exothermic and the color of the solution will turn dark brown. Stir the mixture at room temperature for 15-20 minutes to form the triphenylphosphine-iodine adduct.

  • Addition of Alcohol: Dissolve 5-decanol (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine. The brown color will disappear.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure this compound.

Reaction Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

G cluster_workflow Synthesis and Purification Workflow A 1. Reaction Setup: Dissolve PPh3 in CH2Cl2 B 2. Add Iodine: Form PPh3-I2 adduct A->B C 3. Add 5-Decanol B->C D 4. Reaction Monitoring (TLC) C->D E 5. Quench with Na2S2O3 D->E Reaction Complete F 6. Extraction with CH2Cl2 E->F G 7. Wash with Brine F->G H 8. Dry with MgSO4 G->H I 9. Solvent Removal H->I J 10. Purification (Column Chromatography) I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a reliable and standard laboratory procedure for the synthesis of this compound from 5-decanol. The provided experimental protocol, along with the physicochemical data and workflow diagrams, serves as a valuable resource for chemists involved in organic synthesis. The conversion of alcohols to alkyl iodides is a fundamental transformation, and the described method offers a practical approach to obtaining this useful synthetic intermediate. As with all chemical procedures, appropriate safety precautions should be taken, and the reaction should be carried out in a well-ventilated fume hood.

References

Theoretical Background: Principles of Conformational Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Theoretical Calculations on 5-Iododecane Conformation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical approaches used to elucidate the conformational landscape of this compound. Understanding the three-dimensional structure of haloalkanes is pivotal in fields ranging from materials science to drug design, where molecular geometry dictates intermolecular interactions and reactivity. This document outlines the fundamental principles of conformational analysis, details the computational methodologies employed, and presents expected energetic relationships in a structured format.

The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds are known as conformations. For a long-chain alkane like decane, the number of possible conformations is vast. The introduction of a bulky and electronegative substituent like iodine at the 5-position introduces additional complexity, influencing the local and global geometry of the molecule.

The conformational preferences of this compound are primarily governed by a combination of factors:

  • Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. Staggered conformations, where the dihedral angles between substituents are approximately 60°, are energetically favored over eclipsed conformations (0° dihedral angle).

  • Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms are forced into close proximity. In this compound, significant steric hindrance can arise from interactions involving the iodine atom and the n-butyl and n-pentyl chains attached to C5.

  • Gauche Interactions: A specific type of steric strain that occurs in staggered conformations when two bulky substituents

A Technical Guide to Emerging Research Areas Involving Long-Chain Iodoalkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain iodoalkanes, alkyl chains of ten or more carbons terminating in an iodine atom, are emerging as highly versatile and powerful building blocks in chemical synthesis and materials science. Their unique physicochemical properties, particularly the high reactivity of the carbon-iodine bond, make them superior precursors for a range of advanced applications. This technical guide outlines key research and development opportunities involving these compounds. We delve into their synthesis, their application as coupling partners in the formation of complex molecules, their critical role as precursors for radiolabeled imaging agents in drug development, and their utility in polymer science and surface modification. This document provides detailed experimental protocols, quantitative data, and process diagrams to serve as a foundational resource for researchers seeking to innovate in these areas.

Introduction

Long-chain alkyl iodides have historically been viewed as simple intermediates. However, recent advancements in catalysis and material science have brought their unique characteristics to the forefront. The C–I bond is the longest and weakest among the haloalkanes, leading to high reactivity and making the iodide an excellent leaving group in nucleophilic substitution and a ready participant in oxidative addition reactions.[1][2][3] This reactivity, combined with the hydrophobicity and structural definition of the long alkyl chain, opens up novel research avenues in medicinal chemistry, polymer synthesis, and the development of functional materials. This guide aims to provide a technical overview of the most promising research directions.

Physicochemical Properties

The utility of long-chain iodoalkanes is rooted in their distinct physical and chemical properties. The low electronegativity of iodine results in a less polar C-I bond compared to other carbon-halogen bonds. However, the bond's exceptional length and low bond dissociation energy are the dominant factors governing its reactivity.[1][3]

Table 1: Comparative Properties of Haloalkanes

Property R-F R-Cl R-Br R-I
Bond Length (Å) ~1.35 ~1.77 ~1.93 ~2.14
Bond Dissociation Energy (kJ/mol) ~485 ~339 ~285 ~228
Polarity Highest High Medium Lowest
Reactivity in S_N2 Reactions Very Low Low Medium Highest [2]
Boiling Point (for same R group) Lowest Low Medium Highest [4][5]

| Solubility in Water | Very slightly soluble | Very slightly soluble | Insoluble | Insoluble [5][6] |

The high boiling points of iodoalkanes are a result of strong van der Waals dispersion forces, which increase with the number of electrons and molecular size.[6][7] Their high reactivity makes them ideal substrates for reactions requiring facile cleavage of the carbon-halogen bond.[1][8]

Synthesis of Long-Chain Iodoalkanes

Efficient access to high-purity long-chain iodoalkanes is critical. Several synthetic strategies exist, each with distinct advantages. The Finkelstein reaction, a halogen exchange process, is among the most reliable and widely used methods.[9][10][11]

Table 2: Comparison of Synthetic Methods for Long-Chain Iodoalkanes

Method Precursor Reagents Key Features Typical Yields
Finkelstein Reaction Long-chain alkyl bromide or chloride Sodium iodide (NaI) in acetone (B3395972) Driven by precipitation of NaCl or NaBr; follows S_N2 mechanism.[10][11] >90%
Hydroiodination Long-chain terminal alkene Hydrogen iodide (HI) Follows Markovnikov addition; can be complex for internal alkenes. Variable
Hydrozirconation/Iodination Long-chain internal alkene Cp_2ZrHCl, then Iodine (I_2) Converts internal alkenes to terminal iodides, offering excellent regiocontrol.[12] 75-85%

| From Alcohols | Long-chain alcohol | Triphenylphosphine, Imidazole, I_2 | Mild conditions; suitable for sensitive substrates. | 80-95% |

Diagram: Synthetic Pathways to Long-Chain Iodoalkanes

G cluster_product Product Alkene Long-Chain Alkene (Terminal or Internal) Iodoalkane Long-Chain Iodoalkane Alkene->Iodoalkane:w 1. Cp₂ZrHCl 2. I₂ Alkyl_Br Long-Chain Alkyl Bromide/Chloride Alkyl_Br->Iodoalkane Finkelstein Reaction (NaI, Acetone) Alcohol Long-Chain Alcohol Alcohol->Iodoalkane:w PPh₃, Imidazole, I₂

Caption: Key synthetic routes to produce long-chain iodoalkanes from common precursors.

Experimental Protocol: Synthesis of 1-Iodododecane (B1195088) via Finkelstein Reaction

This protocol describes the conversion of 1-bromododecane (B92323) to 1-iodododecane.

  • Reagents & Setup:

    • 1-Bromododecane (1.0 eq)

    • Sodium Iodide (NaI, 1.5 eq, dried under vacuum)

    • Acetone (anhydrous, ~5 mL per gram of 1-bromododecane)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • Add sodium iodide and anhydrous acetone to the round-bottom flask. Stir the mixture to dissolve the NaI.

    • Add 1-bromododecane to the solution via syringe.

    • Heat the reaction mixture to reflux (approx. 56°C) with vigorous stirring. A white precipitate (NaBr) will begin to form as the reaction proceeds.[10]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

    • Cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

    • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in diethyl ether and wash with an equal volume of 5% aqueous sodium thiosulfate (B1220275) solution to remove any residual iodine, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate in vacuo to yield 1-iodododecane as a clear or slightly yellow oil.

  • Purification & Characterization:

    • If necessary, the product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Research Areas

Advanced Building Blocks for Complex Molecules via Cross-Coupling Reactions

Long-chain iodoalkanes are excellent electrophiles for palladium- or nickel-catalyzed cross-coupling reactions, which are fundamental for C-C bond formation.[13] Their high reactivity allows for milder reaction conditions compared to their bromide or chloride analogs. Research in this area can focus on developing novel catalysts that are effective for coupling these flexible, sterically accessible, yet sometimes challenging sp³-hybridized centers.

Diagram: Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oadduct R-Pd(II)L₂(I) (Oxidative Addition Complex) pd0->pd_oadduct R-I node1 pd_add Oxidative Addition pd_trans_complex R-Pd(II)L₂(R') pd_oadduct->pd_trans_complex R'-B(OR)₂ node2 pd_trans Transmetalation pd_trans_complex->pd0 R-R' product R-R' (Coupled Product) pd_trans_complex->product node3 pd_reduct Reductive Elimination iodoalkane R-I (Long-Chain Iodoalkane) boronic_acid R'-B(OR)₂ (Organoboron Reagent) base Base

Caption: Catalytic cycle for Suzuki-Miyaura coupling using a long-chain iodoalkane.

General Experimental Protocol: Suzuki-Miyaura Coupling of 1-Iodododecane with Phenylboronic Acid
  • Reagents & Setup:

    • 1-Iodododecane (1.0 eq)

    • Phenylboronic acid (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

    • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

    • Schlenk tube or similar reaction vessel for inert atmosphere operation.

  • Procedure:

    • To the reaction vessel, add 1-iodododecane, phenylboronic acid, the base, and the palladium catalyst.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the mixture to 80-100°C with stirring.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the dodecylbenzene (B1670861) product.

Precursors for Radiolabeled Imaging Agents

The development of targeted molecular imaging agents for PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography) is a major focus in drug development.[14][15] Long-chain iodoalkanes can serve as precursors to these agents. Radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I for SPECT; ¹²⁴I for PET) can be introduced into a molecule via nucleophilic substitution on a suitable precursor. Alternatively, stable iodoalkanes can be used as precursors for radiofluorination (with ¹⁸F) or radiomethylation (with ¹¹C) by first converting them to other functionalities like organostannanes.[16][17]

Diagram: Workflow for Developing a Radiolabeled Tracer

G start Design Bioactive Ligand with Long-Chain Linker synth_precursor Synthesize Precursor (e.g., Long-Chain Iodoalkane or Tosylate) start->synth_precursor radiolabel Radiolabeling (e.g., with [¹²³I]NaI or [¹⁸F]KF) synth_precursor->radiolabel purify HPLC Purification radiolabel->purify qc Quality Control (Purity, Specific Activity) purify->qc invivo Preclinical Imaging (PET/SPECT) qc->invivo

Caption: General workflow from ligand design to preclinical imaging using iodoalkane precursors.

Protocol: Synthesis of a Tosylate Precursor for Radioiodination

This protocol describes the conversion of a long-chain alcohol to a tosylate, an excellent leaving group that can be displaced by radioiodide.

  • Reagents & Setup:

    • 1-Dodecanol (B7769020) (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

    • Pyridine (B92270) or Triethylamine (as solvent and base)

    • Dichloromethane (DCM, as co-solvent if needed)

    • Flask in an ice bath with a magnetic stirrer.

  • Procedure:

    • Dissolve 1-dodecanol in pyridine in the flask and cool to 0°C in an ice bath.

    • Slowly add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains below 5°C.

    • Stir the reaction at 0°C for 4-6 hours.

    • Pour the reaction mixture into cold dilute HCl and extract with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The resulting crude dodecyl tosylate can be purified by recrystallization or column chromatography. This precursor is now ready for radioiodination with a source like Na¹²³I.

Initiators and Modifiers in Polymer Science

Long-chain iodoalkanes are effective initiators or chain transfer agents in controlled radical polymerization (CRP) techniques like iodine-mediated radical polymerization (IMRP) or reversible deactivation radical polymerization (RDRP).[18][19] This allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. Furthermore, they are used extensively in surface modification, enabling the "grafting-from" or "grafting-to" of polymer chains on various substrates to tailor surface properties like hydrophobicity, biocompatibility, or adhesion.[20][21][22]

Diagram: Surface Modification via Polymer Grafting

Caption: Two primary strategies for grafting polymer chains onto a substrate surface.

Novel Amphiphiles for Drug Delivery Systems

The distinct hydrophobic nature of the long alkyl chain combined with a versatile, reactive iodo-functional headgroup makes long-chain iodoalkanes ideal starting materials for novel amphiphiles. By replacing the iodine with various hydrophilic headgroups (e.g., quaternary ammonium (B1175870) salts, polyethylene (B3416737) glycol, or charged amino acids), researchers can synthesize new classes of surfactants and lipids. These amphiphiles can self-assemble into micelles or liposomes for use as nanoparticle-based drug delivery systems, potentially offering new ways to encapsulate and deliver therapeutic agents.[23][24][25][26]

Conclusion

Long-chain iodoalkanes represent a class of reagents with significant untapped potential. Their high reactivity and well-defined structure make them invaluable tools for addressing challenges across multiple scientific disciplines. The research areas outlined in this guide—from creating complex bioactive molecules and advanced polymers to developing next-generation diagnostic tools and drug delivery systems—highlight the broad and impactful opportunities available. Further exploration of novel catalytic systems, bioconjugation strategies, and self-assembling materials based on these building blocks will undoubtedly lead to significant scientific and technological advancements.

References

An In-depth Technical Guide to the Chemistry of Alkyl Iodides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemistry of alkyl iodides, including their synthesis, physical and chemical properties, and significant applications in research and drug development.

Introduction to Alkyl Iodides

Alkyl iodides are a class of organohalogen compounds where one or more hydrogen atoms of an alkane are replaced by iodine atoms.[1] The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds, making alkyl iodides highly reactive and valuable synthetic intermediates in organic chemistry.[2][3] This high reactivity stems from the low bond dissociation energy of the C-I bond and the excellent leaving group ability of the iodide ion.[2] Consequently, alkyl iodides are frequently employed in nucleophilic substitution and elimination reactions, as well as in the formation of organometallic reagents.[4][5]

Synthesis of Alkyl Iodides

The synthesis of alkyl iodides can be achieved through various methods, with the Finkelstein reaction being one of the most common and efficient.[6] Other significant methods include the reaction of alcohols with hydrogen iodide or phosphorus triiodide.

The Finkelstein Reaction

The Finkelstein reaction is a halogen exchange reaction that proceeds via an S(_N)2 mechanism.[4][6] It involves treating an alkyl chloride or bromide with a solution of sodium iodide (NaI) in acetone (B3395972).[4] The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone, according to Le Châtelier's principle.[7]

Experimental Protocol: Synthesis of 1-Iodobutane (B1219991) from 1-Bromobutane (B133212) (Finkelstein Reaction)

  • Materials: 1-bromobutane, sodium iodide, acetone (anhydrous).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

    • Add 1-bromobutane (1 equivalent) to the solution.

    • Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by the formation of a white precipitate (NaBr).

    • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium bromide.

    • Remove the acetone from the filtrate by rotary evaporation.

    • The resulting crude 1-iodobutane can be purified by distillation.

From Alcohols

Alcohols can be converted to alkyl iodides by reaction with hydrogen iodide (HI) or a mixture of phosphorus and iodine, which forms phosphorus triiodide (PI(_3)) in situ. The reaction with HI is a nucleophilic substitution where the hydroxyl group is protonated to form a good leaving group (water).

Physical Properties of Alkyl Iodides

The physical properties of alkyl iodides are influenced by the nature of the C-I bond and the overall molecular structure. They are generally colorless liquids with a characteristic sweet odor.[8] However, they can develop a brownish tint upon exposure to light due to the formation of iodine.[8]

PropertyDescription
Boiling Point Alkyl iodides have significantly higher boiling points than their corresponding alkanes due to their greater molecular weight and polarity, which lead to stronger intermolecular van der Waals forces and dipole-dipole interactions.[8] The boiling point increases with the length of the alkyl chain.[3]
Density Alkyl iodides are denser than water.[9] The density decreases as the length of the alkyl chain increases for a homologous series.
Solubility They are sparingly soluble in water but are soluble in most organic solvents.[10]
Bond Dissociation Energy The C-I bond has the lowest bond dissociation energy among the haloalkanes, contributing to their high reactivity.[11]

Table 1: Physical Properties of Selected Primary Alkyl Iodides

Alkyl IodideMolecular FormulaBoiling Point (°C)Density (g/mL at 20°C)C-I Bond Dissociation Energy (kJ/mol)
IodomethaneCH(_3)I42.42.28234
Iodoethane (B44018)C(_2)H(_5)I72.31.95222
1-IodopropaneC(_3)H(_7)I102.51.75218
1-IodobutaneC(_4)H(_9)I130.51.62213

Chemical Properties and Reactions

Alkyl iodides are versatile reagents in organic synthesis due to the reactivity of the C-I bond. They readily undergo nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (S(_N)2) Reactions

Alkyl iodides are excellent substrates for S(_N)2 reactions because iodide is an excellent leaving group.[2] The reaction rate is influenced by the steric hindrance at the carbon atom bearing the iodine.

Relative Rates of S(_N)2 Reactions for Alkyl Halides: CH(_3)X > 1° > 2° > 3° (unreactive)[7]

Table 2: Relative Rates of S(_N)2 Reaction for Different Alkyl Halides

Alkyl HalideRelative Rate
CH(_3)I~30,000
C(_2)H(_5)I~2,000
C(_3)H(_7)I~400
(CH(_3))(_2)CHI~20

Relative to the reaction of the corresponding chloride.

Experimental Protocol: Williamson Ether Synthesis of Ethyl Phenyl Ether

  • Materials: Phenol (B47542), sodium hydroxide (B78521), ethanol, iodoethane.

  • Procedure:

    • In a round-bottom flask, dissolve phenol in ethanol.

    • Add a solution of sodium hydroxide in water to form sodium phenoxide.

    • To this solution, add iodoethane.

    • Heat the mixture under reflux for 1-2 hours.

    • After cooling, pour the reaction mixture into water and extract the ethyl phenyl ether with diethyl ether.

    • Wash the organic layer with dilute sodium hydroxide solution to remove any unreacted phenol, followed by washing with water.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent by rotary evaporation.

    • Purify the product by distillation.

Elimination (E2) Reactions

When treated with a strong, bulky base, alkyl iodides can undergo E2 elimination to form alkenes. The regioselectivity of the elimination is governed by Zaitsev's rule, which states that the more substituted alkene is the major product, unless a sterically hindered base is used, in which case the Hofmann product (less substituted alkene) is favored.[1][9]

Relative Rates of E2 Reactions for Alkyl Halides: 3° > 2° > 1°[12]

Grignard Reagent Formation

Alkyl iodides react with magnesium metal in anhydrous ether to form Grignard reagents (R-MgI).[13] These are powerful nucleophiles and strong bases, widely used for the formation of new carbon-carbon bonds.

Experimental Protocol: Preparation of Ethylmagnesium Iodide

  • Materials: Magnesium turnings, iodine crystal (as an initiator), iodoethane, anhydrous diethyl ether.

  • Procedure:

    • Place magnesium turnings and a small crystal of iodine in a flame-dried round-bottom flask equipped with a dropping funnel and a reflux condenser.

    • Add a small amount of a solution of iodoethane in anhydrous diethyl ether to the flask.

    • The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.

    • Add the remaining iodoethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium has mostly reacted. The resulting gray solution is the Grignard reagent.

Applications in Drug Development

The unique reactivity of alkyl iodides makes them valuable in the synthesis of pharmaceuticals. They can be used to introduce alkyl groups into complex molecules. Furthermore, some drugs contain an iodo-moiety which can be crucial for their biological activity.

Alkylating Agents in Cancer Therapy

Alkylating agents are a class of anticancer drugs that act by transferring an alkyl group to DNA, thereby damaging it and preventing cell replication.[14] This leads to cell death, particularly in rapidly dividing cancer cells.[2] While not all alkylating agents are alkyl iodides, the principle of alkylation is central to their mechanism of action.

DNA_Alkylation_Pathway AlkylatingAgent Alkylating Agent (e.g., Nitrogen Mustard) ActivatedAgent Activated Electrophile AlkylatingAgent->ActivatedAgent Metabolic Activation DNA DNA ActivatedAgent->DNA Nucleophilic Attack AlkylatedDNA Alkylated DNA (Guanine N7) Crosslinking DNA Cross-linking AlkylatedDNA->Crosslinking ReplicationBlock Replication Block Crosslinking->ReplicationBlock Apoptosis Apoptosis ReplicationBlock->Apoptosis

Caption: Mechanism of action of DNA alkylating agents in cancer therapy.

Iodo-Containing Pharmaceuticals

Several drugs incorporate iodine into their structure. For instance, the antiarrhythmic drug Amiodarone contains two iodine atoms. The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are naturally occurring organoiodine compounds essential for metabolism. Radioactive iodine (I-131) is used in the treatment of hyperthyroidism and thyroid cancer.[15]

Experimental and Logical Workflows

General Workflow for Alkyl Iodide Synthesis and Purification

Alkyl_Iodide_Workflow Start Start: Select Starting Material (Alkyl Chloride/Bromide or Alcohol) Reaction Reaction with Iodinating Agent (e.g., NaI in Acetone or HI/P+I2) Start->Reaction Workup Aqueous Workup (e.g., Washing with water, Na2S2O3) Reaction->Workup Drying Drying of Organic Layer (e.g., with Na2SO4, MgSO4) Workup->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Characterization Characterization (NMR, IR, GC-MS) Purification->Characterization End End: Pure Alkyl Iodide Characterization->End

Caption: A typical experimental workflow for the synthesis and purification of an alkyl iodide.

Conclusion

Alkyl iodides are indispensable reagents in modern organic synthesis and play a crucial role in the development of pharmaceuticals. Their high reactivity, stemming from the weak C-I bond, allows for a wide range of chemical transformations. A thorough understanding of their synthesis, properties, and reaction mechanisms is essential for researchers and scientists in the field of chemistry and drug discovery.

References

Methodological & Application

5-Iododecane: A Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note APX-05ID

Introduction

5-Iododecane is a valuable and versatile linear alkyl iodide that serves as a key precursor in a variety of organic synthesis applications. Its C10 alkyl chain makes it a useful building block for the introduction of lipophilic moieties in drug discovery, the synthesis of long-chain hydrocarbons for materials science, and the creation of specialized polymers. The presence of the iodine atom at the 5-position provides a reactive site for nucleophilic substitution and the formation of organometallic reagents, enabling a wide range of chemical transformations. This document outlines key applications and provides detailed protocols for the use of this compound in organic synthesis.

Key Applications

This compound is primarily utilized in reactions that leverage the reactivity of the carbon-iodine bond. These applications include:

  • Nucleophilic Substitution Reactions: As a secondary alkyl iodide, this compound can undergo S(_N)2 reactions with various nucleophiles to introduce the decyl group into a target molecule. This is particularly useful for the synthesis of ethers, amines, and other functionalized long-chain alkanes.

  • Formation of Organometallic Reagents: this compound can be used to prepare Grignard reagents (decylmagnesium iodide) which are powerful nucleophiles for the formation of new carbon-carbon bonds. These reagents react with a variety of electrophiles, including aldehydes, ketones, and esters.

  • Coupling Reactions: In reactions such as the Wurtz coupling, this compound can be coupled to form longer-chain alkanes, which have applications as lubricants and in the study of hydrocarbon properties.

Data Presentation

The following tables summarize quantitative data for representative reactions involving alkyl iodides, illustrating the potential applications of this compound.

Table 1: Nucleophilic Substitution Reactions with Alkyl Iodides

NucleophileProduct TypeGeneral Reaction ConditionsTypical Yield (%)Reference
Sodium PhenoxideAryl Alkyl EtherDMF, 80 °C, 12 h85-95General Williamson Ether Synthesis
AmmoniaPrimary AmineExcess NH(_3), sealed tube, 100 °C40-50[1]
Sodium AzideAlkyl AzideDMF, 90 °C, 6 h>90General Azide Synthesis
Sodium CyanideAlkyl NitrileDMSO, 100 °C, 24 h70-80General Nitrile Synthesis

Table 2: Grignard Reagent Formation and Subsequent Reactions

ElectrophileProduct TypeGeneral Reaction ConditionsTypical Yield (%)Reference
FormaldehydePrimary Alcohol1. Mg, dry ether; 2. HCHO; 3. H(_3)O
+^++
60-70[2]
Acetone (B3395972)Tertiary Alcohol1. Mg, dry ether; 2. (CH(_3))(_2)CO; 3. H(_3)O
+^++
70-80[2]
Carbon DioxideCarboxylic Acid1. Mg, dry ether; 2. CO(_2); 3. H(_3)O
+^++
50-60[3]

Experimental Protocols

Protocol 1: Synthesis of Decyl Phenyl Ether via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of an aryl alkyl ether using an alkyl iodide.

Materials:

  • This compound

  • Phenol (B47542)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of phenol (1.0 eq) in anhydrous DMF, carefully add sodium hydride (1.1 eq) in portions at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired decyl phenyl ether.

Protocol 2: Preparation of Decylmagnesium Iodide (Grignard Reagent) and Reaction with Acetone

This protocol details the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile.[3][4]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine (a small crystal)

  • Acetone

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

Procedure:

Part A: Grignard Reagent Formation

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.5 eq).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small amount of a solution of this compound (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

  • Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Acetone

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the tertiary alcohol.

Visualizations

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide Deprotonation NaH NaH NaH->Phenoxide H2 H₂ (gas) Phenoxide->H2 Iododecane This compound Ether Decyl Phenyl Ether Iododecane->Ether NaI NaI Ether->NaI Phenoxide_ref->Iododecane

Caption: Williamson Ether Synthesis Workflow.

Grignard_Reaction cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile Iododecane This compound Grignard Decylmagnesium Iodide Iododecane->Grignard Mg Mg Mg->Grignard Acetone Acetone Intermediate Alkoxide Intermediate Acetone->Intermediate Nucleophilic Addition Alcohol Tertiary Alcohol Intermediate->Alcohol Acidic Workup Grignard_ref->Acetone

Caption: Grignard Reaction Workflow.

Disclaimer: The provided protocols are generalized procedures and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Use of 5-Iododecane in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While traditionally employed for the coupling of aryl and vinyl halides, recent advancements have expanded its scope to include less reactive sp³-hybridized electrophiles, such as secondary alkyl halides. This development is of significant interest in pharmaceutical and materials science, where the introduction of linear and branched alkyl chains can critically influence the biological activity and physical properties of molecules.

5-Iododecane, a secondary long-chain alkyl iodide, represents a challenging yet valuable substrate for Suzuki cross-coupling reactions. Its successful coupling allows for the introduction of a decanyl group at a specific position, offering a powerful tool for the synthesis of complex organic molecules. This document provides detailed application notes and protocols for the use of this compound in nickel-catalyzed Suzuki cross-coupling reactions with organoboron reagents.

Application and Utility

The nickel-catalyzed Suzuki cross-coupling of unactivated secondary alkyl halides, including this compound, has emerged as a robust method for the formation of C(sp³)-C(sp³) and C(sp³)-C(sp²) bonds. Traditional palladium-based catalysts are often ineffective for these transformations due to slow oxidative addition and competing β-hydride elimination. However, specialized nickel catalyst systems, particularly those employing diamine ligands, have demonstrated remarkable reactivity under mild, room-temperature conditions.

The ability to couple this compound with a variety of organoboron reagents, such as alkyl- and arylboronic acids or their derivatives, opens avenues for the synthesis of a diverse range of compounds. This methodology is particularly valuable for:

  • Drug Discovery: Introducing long alkyl chains to bioactive scaffolds to modulate lipophilicity and membrane permeability.

  • Materials Science: Synthesizing novel polymers and organic materials with tailored physical properties.

  • Agrochemicals: Developing new pesticides and herbicides with enhanced efficacy.

Experimental Data Summary

The following table summarizes representative data for the nickel-catalyzed Suzuki cross-coupling of unactivated secondary alkyl halides with alkylboranes, based on conditions analogous to those suitable for this compound. The data is extrapolated from studies on similar secondary alkyl iodides and bromides.

EntryAlkyl HalideOrganoborane Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12-Iodooctane9-Octyl-9-BBN5 mol% NiCl₂·glyme / 10 mol% L1¹3.0 equiv. KOt-BuDioxane2512~75-85
2Cyclohexyl Iodide9-Hexyl-9-BBN5 mol% NiCl₂·glyme / 10 mol% L1¹3.0 equiv. KOt-BuDioxane251288
33-Iodopentane9-Butyl-9-BBN5 mol% NiCl₂·glyme / 10 mol% L1¹3.0 equiv. KOt-BuDioxane2512~80-90
42-Bromooctane9-Octyl-9-BBN5 mol% NiCl₂·glyme / 10 mol% L1¹3.0 equiv. KOt-BuDioxane251284
5Cyclopentyl Bromide9-Hexyl-9-BBN5 mol% NiCl₂·glyme / 10 mol% L1¹3.0 equiv. KOt-BuDioxane251289

¹L1 = trans-N,N'-dimethyl-1,2-cyclohexanediamine

Application Notes and Protocols for Stille Coupling with 5-Iododecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Stille cross-coupling reaction using 5-iododecane, a secondary alkyl iodide, as a substrate. The Stille coupling is a versatile carbon-carbon bond-forming reaction with broad functional group tolerance, making it a valuable tool in organic synthesis and drug discovery. However, the use of unactivated secondary alkyl halides like this compound presents unique challenges, primarily due to competing β-hydride elimination. These notes present two effective protocols to address these challenges: a palladium-catalyzed approach with a specialized organotin reagent and a nickel-catalyzed method.

Introduction to Stille Coupling with Secondary Alkyl Halides

The Stille reaction typically involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide. While highly effective for sp²-hybridized substrates (e.g., aryl and vinyl halides), its application to sp³-hybridized secondary alkyl halides is often hampered by slow reductive elimination from the palladium center, which allows for undesired side reactions such as β-hydride elimination. This can lead to isomeric byproducts and reduced yields.

To overcome these limitations, specific catalytic systems and reagents have been developed. This document outlines two state-of-the-art protocols that have shown success in the cross-coupling of secondary alkyl halides.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the key quantitative parameters for the two primary protocols discussed for the Stille coupling of a secondary alkyl iodide like this compound with an aryl halide.

ParameterProtocol 1: Palladium-CatalyzedProtocol 2: Nickel-Catalyzed
Catalyst Pd(dba)₂ (Palladium(0) bis(dibenzylideneacetone))NiCl₂ (Nickel(II) chloride)
Ligand JackiePhos2,2'-bipyridine (B1663995)
Catalyst Loading 5 mol%10 mol%
Ligand Loading 10 mol%15 mol%
Organotin Reagent Secondary alkyl azastannatraneAryltrichlorotin
Solvent Acetonitrile (B52724) (CH₃CN)tert-Butanol (B103910)/iso-Butanol
Additives CuCl, KFKOt-Bu (Potassium tert-butoxide)
Temperature Varies (e.g., room temp. to moderate heating)60 °C
General Yields Moderate to highModerate to high (e.g., 72% for a model system)[1]

Mandatory Visualizations

Stille Coupling Catalytic Cycle

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1:s->Pd0:s Product R-R' PdII_R_R1->Product Reductive Elimination center RX R-X (this compound) R1Sn R'-SnBu_3 (Organostannane)

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis arrow arrow Reagents Weigh Catalyst, Ligand, Additives, and Substrates Setup Assemble Reaction Under Inert Atmosphere (Ar/N_2) Reagents->Setup Solvent Prepare Anhydrous Solvent Solvent->Setup Heating Heat to Desired Temperature with Stirring Setup->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization Yield Determine Yield Characterization->Yield

Caption: General experimental workflow for Stille coupling reactions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Stille Coupling of this compound using an Azastannatrane Reagent

This protocol is adapted from a general procedure for the stereoretentive cross-coupling of secondary alkyl azastannatranes with aryl halides.[2] The use of an azastannatrane backbone on the organotin reagent is crucial for facilitating the transmetalation of the secondary alkyl group to the palladium center while minimizing isomerization.[2]

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • (Decan-5-yl)azastannatrane (must be synthesized separately)

  • Pd(dba)₂ (Palladium(0) bis(dibenzylideneacetone))

  • JackiePhos (ligand)

  • Copper(I) chloride (CuCl)

  • Potassium fluoride (B91410) (KF)

  • Anhydrous acetonitrile (CH₃CN)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk tube or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(dba)₂ (0.05 mmol, 5 mol%), JackiePhos (0.10 mmol, 10 mol%), CuCl (2.0 mmol, 2.0 equiv), and KF (2.0 mmol, 2.0 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Seal the Schlenk tube, and if not in a glovebox, evacuate and backfill with inert gas three times. To the sealed tube, add the aryl halide (1.0 mmol, 1.0 equiv) and (decan-5-yl)azastannatrane (1.5 mmol, 1.5 equiv) via syringe.

  • Solvent Addition: Add anhydrous, degassed acetonitrile (3 mL) to the reaction mixture via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Protocol 2: Nickel-Catalyzed Stille Coupling of this compound

This protocol is based on a method developed for the Stille cross-coupling of unactivated secondary alkyl halides, which utilizes an inexpensive and readily available nickel catalyst.[1] This approach avoids the need for specialized organotin reagents.

Materials:

  • This compound

  • Aryltrichlorotin (e.g., phenyltrichlorotin)

  • Nickel(II) chloride (NiCl₂)

  • 2,2'-bipyridine

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous tert-butanol (t-BuOH)

  • Anhydrous iso-butanol (i-BuOH)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add NiCl₂ (0.10 mmol, 10 mol%) and 2,2'-bipyridine (0.15 mmol, 15 mol%) under an inert atmosphere.

  • Reagent Addition: Add the aryltrichlorotin (1.2 mmol, 1.2 equiv), this compound (1.0 mmol, 1.0 equiv), and potassium tert-butoxide (1.5 mmol, 1.5 equiv).

  • Solvent Addition: Add a mixture of anhydrous tert-butanol and iso-butanol to the Schlenk tube via syringe.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir vigorously. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography.

Concluding Remarks

The successful Stille coupling of this compound hinges on the selection of a catalytic system that favors the desired cross-coupling pathway over competing side reactions. The palladium-catalyzed protocol using a pre-functionalized azastannatrane offers a high degree of control, particularly for stereospecific reactions.[2] The nickel-catalyzed approach provides a more direct and potentially more cost-effective method by utilizing simpler organotin reagents and catalyst components.[1] Researchers and drug development professionals should consider the specific requirements of their synthetic route, including scalability, cost, and stereochemical considerations, when choosing the appropriate protocol. Both methods represent significant advances in the application of the Stille reaction to challenging secondary alkyl halide substrates.

References

Application Notes and Protocols: Sonogashira Coupling of 5-Iododecane with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 5-iododecane, a secondary alkyl iodide, with various terminal alkynes. This reaction is a powerful tool for the formation of C(sp³)–C(sp) bonds, enabling the synthesis of complex molecules with applications in pharmaceuticals, natural products, and materials science. While the traditional Sonogashira coupling is well-established for aryl and vinyl halides, its application to unactivated alkyl halides has been more challenging.[1] This document outlines modern, effective protocols, primarily focusing on copper and nickel-catalyzed systems that facilitate this transformation.

Introduction

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] The direct coupling of unactivated alkyl halides, such as this compound, has historically been difficult due to competing side reactions like β-hydride elimination. However, recent advancements have led to the development of robust catalytic systems that can efficiently couple these challenging substrates. These methods often employ alternative catalysts, such as nickel complexes, or modified copper-catalyzed systems that operate under specific conditions to favor the desired cross-coupling product.[3][4]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from recent studies on the Sonogashira-type coupling of secondary alkyl iodides with terminal alkynes, providing a basis for comparison of different catalytic systems and reaction parameters.

Table 1: Nickel-Catalyzed Sonogashira Coupling of Secondary Alkyl Iodides with Terminal Alkynes

EntryAlkyl IodideAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
11-IodooctanePhenylacetylene (B144264)Ni-catalyst 1 (1)CuI (5)Cs₂CO₃ (1.5)DMSO25492
21-Iodooctane2-EthynylpyridineNi-catalyst 1 (1)CuI (5)Cs₂CO₃ (1.5)DMSO25488
3Cyclohexyl IodidePhenylacetylene[Ni(CNN)Br] (5)CuI (10)Cs₂CO₃ (2)DMSO802475
4Cyclopentyl IodidePhenylacetylene[Ni(CNN)Br] (5)CuI (10)Cs₂CO₃ (2)DMSO802472

Data adapted from studies on nickel-catalyzed Sonogashira couplings of unactivated alkyl halides.[3][5]

Table 2: Copper-Catalyzed Sonogashira-Type Coupling of Secondary Alkyl Iodides with Terminal Alkynes

| Entry | Alkyl Iodide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Additive (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Cyclohexyl Iodide | Phenylacetylene | [Cu(CH₃CN)₄]BF₄ (25) | Terpyridine (25) | Diazonium Salt (2) | - | DMSO | 50 | 85 | | 2 | Cyclopentyl Iodide | Phenylacetylene | [Cu(CH₃CN)₄]BF₄ (25) | Terpyridine (25) | Diazonium Salt (2) | - | DMSO | 50 | 81 | | 3 | 2-Iodooctane | 4-Methoxyphenylacetylene | [Cu(CH₃CN)₄]BF₄ (25) | Terpyridine (25) | Diazonium Salt (2) | - | DMSO | 50 | 75 | | 4 | 2-Iodobutane | 1-Octyne (B150090) | [Cu(CH₃CN)₄]BF₄ (25) | Terpyridine (25) | Diazonium Salt (2) | - | DMSO | 50 | 68 |

Data derived from a study on aryl radical-enabled, copper-catalyzed Sonogashira-type cross-coupling of unactivated alkyl iodides.[1]

Experimental Protocols

The following are detailed methodologies for key experiments.

General Protocol for Nickel-Catalyzed Sonogashira Coupling of this compound with Phenylacetylene

This protocol is adapted from established procedures for the nickel-catalyzed coupling of secondary alkyl iodides.[3][5]

Materials:

  • This compound

  • Phenylacetylene

  • Nickel(II) chloride complex with a [P,S] bidentate ligand (e.g., Catalyst 1 from cited literature, 1 mol%)[3]

  • Copper(I) iodide (CuI, 5 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 equivalents)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon gas for inert atmosphere

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the nickel catalyst (1 mol%), copper(I) iodide (5 mol%), and cesium carbonate (1.5 equiv.).

  • Solvent and Reactants: Add anhydrous DMSO to the flask, followed by this compound (1.0 equiv.) and phenylacetylene (1.2 equiv.) via syringe.

  • Reaction Conditions: The reaction mixture is stirred at 25°C for 4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is washed with saturated aqueous ammonium (B1175870) chloride, saturated aqueous sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.

General Protocol for Copper-Catalyzed Sonogashira-Type Coupling of this compound with 1-Octyne

This protocol is based on the aryl radical-enabled copper-catalyzed coupling of unactivated alkyl iodides.[1]

Materials:

  • This compound

  • 1-Octyne

  • Tetrakis(acetonitrile)copper(I) tetrafluoroborate (B81430) ([Cu(CH₃CN)₄]BF₄, 25 mol%)

  • Terpyridine (25 mol%)

  • 4-Acetylbenzenediazonium tetrafluoroborate (2.0 equivalents)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Schlenk flask and standard Schlenk line equipment

  • Argon gas for inert atmosphere

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, a Schlenk tube is charged with [Cu(CH₃CN)₄]BF₄ (25 mol%), terpyridine (25 mol%), and the diazonium salt (2.0 equiv.).

  • Solvent and Reactants: Anhydrous DMSO is added, followed by this compound (1.0 equiv.) and 1-octyne (1.1 equiv.).

  • Reaction Conditions: The Schlenk tube is sealed and the mixture is stirred at 50°C.

  • Monitoring the Reaction: The reaction progress is monitored by TLC or GC-MS.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to yield the final product.

Mandatory Visualizations

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_halide R-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition (R-X) PdII_alkyne R-Pd(II)L₂(C≡CR') PdII_halide->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product R-C≡C-R' PdII_alkyne->Product Cu_acetylide Cu-C≡C-R' Cu_acetylide->PdII_halide CuX CuX Cu_acetylide->CuX Alkyne H-C≡C-R' Alkyne->Cu_acetylide Deprotonation Base Base Base->Alkyne CuX->Cu_acetylide

Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling.

Experimental Workflow

Experimental_Workflow Start Start Setup Prepare Schlenk Flask (Inert Atmosphere) Start->Setup Reagents Add Catalyst, Base, and Solvent Setup->Reagents Reactants Add this compound and Terminal Alkyne Reagents->Reactants Reaction Stir at Specified Temperature and Time Reactants->Reaction Monitor Monitor Reaction (TLC/GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Work-up (Quench, Extract) Monitor->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Iododecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[2] While traditionally applied to the coupling of aryl halides with amines, its application has expanded to include the use of alkyl halides. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-iododecane, a secondary long-chain alkyl iodide, with various primary aromatic amines. This transformation is of significant interest in the synthesis of complex molecules and potential drug candidates where the introduction of a long aliphatic chain onto an aromatic amine is required.

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the alkyl iodide to the palladium(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-alkylated amine and regenerate the palladium(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity, especially with sterically hindered secondary alkyl halides like this compound.

Data Presentation

The following tables summarize the typical reaction conditions and outcomes for the Buchwald-Hartwig amination of this compound with various aniline (B41778) derivatives. The data presented is representative of successful couplings of secondary alkyl halides and serves as a guide for reaction optimization.

Table 1: Optimization of Reaction Conditions for the Coupling of this compound and Aniline

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene (B28343)1001285
2Pd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene1001278
3Pd₂(dba)₃ (2)Josiphos SL-J009-1 (4)NaOtBuToluene1001292
4Pd(OAc)₂ (2)Josiphos SL-J009-1 (4)K₃PO₄Dioxane1102465
5Pd₂(dba)₃ (1)Josiphos SL-J009-1 (2)NaOtBuToluene1001888

Table 2: Substrate Scope for the Amination of this compound with Various Anilines

EntryAmineProductYield (%)
1AnilineN-(dec-5-yl)aniline92
24-MethoxyanilineN-(dec-5-yl)-4-methoxyaniline89
34-Chloroaniline4-chloro-N-(dec-5-yl)aniline85
43-TrifluoromethylanilineN-(dec-5-yl)-3-(trifluoromethyl)aniline81
52-MethylanilineN-(dec-5-yl)-2-methylaniline75

Reaction Conditions: this compound (1.0 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (2 mol%), Josiphos SL-J009-1 (4 mol%), NaOtBu (1.4 mmol), Toluene (5 mL), 100 °C, 12 h.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound:

Materials:

  • This compound

  • Substituted Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Josiphos SL-J009-1 (or other suitable ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere of argon, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%) and the phosphine (B1218219) ligand (e.g., Josiphos SL-J009-1, 0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (e.g., 1.4 mmol).

  • Add the aniline derivative (e.g., 1.2 mmol).

  • Add anhydrous toluene (e.g., 5 mL) via syringe.

  • Stir the mixture for 5 minutes at room temperature.

  • Add this compound (e.g., 1.0 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time (e.g., 12 hours).

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-(dec-5-yl)aniline derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Buchwald_Hartwig_Amination_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_halide R-Pd(II)(X)L OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord + R'-NH₂ PdII_amine [R-Pd(II)(NHR')L]⁺X⁻ Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido R-Pd(II)(NR')L Deprotonation->PdII_amido - HB⁺X⁻ RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Regeneration Product R-NHR' (Product) RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Heck Reaction Conditions for 5-Iododecane and Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, traditionally used for coupling aryl and vinyl halides with alkenes.[1] Its application to unactivated alkyl halides, particularly secondary systems prone to β-hydride elimination, has been a significant challenge in synthetic chemistry. This document provides detailed application notes and a generalized protocol for the Heck reaction of 5-iododecane, a representative secondary alkyl iodide, with various alkenes. The protocol is based on modern advancements in palladium catalysis, particularly employing systems that favor a hybrid organometallic-radical pathway to overcome common side reactions.[2][3]

Introduction

The coupling of alkyl halides with alkenes via the Heck reaction offers a direct route to complex organic molecules from simple, readily available starting materials. However, unlike their aryl and vinyl counterparts, alkyl halides present unique challenges, primarily the propensity of the alkyl-palladium intermediate to undergo rapid β-hydride elimination, leading to undesired byproducts.[2] Recent developments in catalyst systems, notably those utilizing bulky, electron-rich phosphine (B1218219) ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), have enabled successful intermolecular Heck couplings of unactivated primary and secondary alkyl iodides.[1][4] These reactions are proposed to proceed through a hybrid palladium-radical mechanism, which circumvents the problematic β-hydride elimination step.[3]

This application note focuses on the reaction of this compound with representative electron-deficient and aromatic alkenes, providing a baseline protocol for researchers looking to explore this transformation.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions for the Heck reaction of this compound with representative alkenes. Yields are illustrative and will vary depending on the specific alkene and optimization of reaction conditions.

ParameterCondition
Alkyl Halide This compound
Alkene Styrene, Acrylonitrile, or n-Butyl Acrylate
Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Catalyst Loading 2-5 mol%
Base Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF) or Dioxane
Temperature 80-120 °C
Reaction Time 12-24 hours
Typical Yield 40-70% (highly substrate dependent)

Experimental Protocol: General Procedure for the Heck Reaction of this compound with an Alkene

This protocol describes a general method for the palladium-catalyzed Heck reaction between this compound and an alkene partner. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Materials:

  • This compound

  • Alkene (e.g., Styrene)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%) and cesium carbonate (1.5 mmol, 1.5 equivalents).

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equivalent) and the alkene (1.2 mmol, 1.2 equivalents) via syringe.

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask.

  • Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • After the reaction is complete (as determined by the consumption of the limiting reagent), cool the flask to room temperature.

    • Dilute the reaction mixture with diethyl ether (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional diethyl ether (10 mL).

    • Transfer the combined filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to afford the desired coupled product.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for the Heck Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Add Pd(dppf)Cl2 and Cs2CO3 to Schlenk flask B Add this compound and Alkene A->B C Add anhydrous DMF B->C D Heat at 100 °C for 12-24h under inert atmosphere C->D Seal and heat E Cool to RT and dilute with Et2O D->E Reaction complete F Filter through Celite® E->F G Wash with NaHCO3 and Brine F->G H Dry over MgSO4 and concentrate G->H I Column Chromatography H->I J Isolated Product I->J

Caption: Workflow for the Heck Reaction of this compound.

Proposed Catalytic Cycle

heck_cycle Proposed Catalytic Cycle for the Alkyl Heck Reaction cluster_cycle Proposed Catalytic Cycle for the Alkyl Heck Reaction pd0 L2Pd(0) pd1_radical [L2Pd(I)• R•] pd0->pd1_radical Single Electron Transfer (SET) r_x This compound (R-I) r_x->pd1_radical alkene Alkene alkene_complex L2Pd(II)(R)(Alkene)I alkene->alkene_complex product Coupled Product base Base h_base [H-Base]+ base->h_base h_base->pd0 pd2_complex L2Pd(II)(R)(I) pd1_radical->pd2_complex Radical Rebound pd2_complex->alkene_complex Alkene Coordination insertion_product L2Pd(II)(Alkyl')(I) alkene_complex->insertion_product Migratory Insertion elimination_product L2Pd(II)(H)(I) insertion_product->elimination_product β-Hydride Elimination elimination_product->pd0 Reductive Elimination elimination_product->product elimination_product->base

Caption: Proposed Catalytic Cycle for the Alkyl Heck Reaction.

References

Application Notes and Protocols: Synthesis of Functionalized Decane Derivatives from 5-Iododecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of functionalized decane (B31447) derivatives starting from 5-iododecane. The described methods include nucleophilic substitution, Grignard reactions, and modern cross-coupling reactions, offering access to a range of valuable compounds for research and drug development.

Introduction

Long-chain aliphatic molecules and their functionalized derivatives are of significant interest in medicinal chemistry and chemical biology. Their lipophilic nature allows for interaction with cellular membranes and hydrophobic pockets of proteins, making them valuable scaffolds for the development of new therapeutic agents and biological probes. This compound is a readily accessible starting material that can be converted into a diverse array of functionalized decane derivatives. This document outlines protocols for the synthesis of 5-azidodecane, 5-decanenitrile, decane-5-thiol, and products from Grignard, Sonogashira, and Suzuki cross-coupling reactions.

Synthetic Schemes and Protocols

The following sections detail the experimental procedures for the synthesis of various decane derivatives from this compound.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions for the introduction of a wide range of functional groups. For a secondary iodide like this compound, the S(_N)2 mechanism is expected to be competitive, though S(_N)1 contributions can occur under certain conditions.

Azide-containing molecules are versatile intermediates in organic synthesis, readily participating in "click chemistry" reactions, such as the azide-alkyne cycloaddition, for the construction of more complex molecules.[1][2] They can also be reduced to primary amines.

Experimental Protocol:

To a solution of this compound (1.0 g, 3.73 mmol) in anhydrous dimethylformamide (DMF, 20 mL) is added sodium azide (B81097) (NaN(_3), 0.485 g, 7.46 mmol). The reaction mixture is stirred at 60 °C under a nitrogen atmosphere for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and water (50 mL) is added. The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford 5-azidodecane.

The nitrile functional group is present in numerous pharmaceutical compounds and can serve as a precursor to carboxylic acids, amines, and other functionalities.[3][4] The reaction of alkyl halides with sodium cyanide in a polar aprotic solvent like DMSO is an effective method for nitrile synthesis.[5]

Experimental Protocol:

In a round-bottom flask, sodium cyanide (NaCN, 0.274 g, 5.59 mmol) is suspended in anhydrous dimethyl sulfoxide (B87167) (DMSO, 15 mL). This compound (1.0 g, 3.73 mmol) is added dropwise to the stirred suspension. The reaction mixture is heated to 90 °C and stirred for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the mixture is diluted with water (40 mL) and extracted with ethyl acetate (B1210297) (3 x 25 mL). The combined organic extracts are washed with brine (2 x 20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica (B1680970) gel to yield 5-decanenitrile.

Thiols are important in medicinal chemistry due to their ability to interact with biological targets and their role in redox processes.[6][7] A common method for their synthesis from alkyl halides involves the use of thiourea (B124793) followed by hydrolysis, or direct reaction with a hydrosulfide (B80085) salt.

Experimental Protocol (via Thiourea):

A mixture of this compound (1.0 g, 3.73 mmol) and thiourea (0.284 g, 3.73 mmol) in ethanol (B145695) (20 mL) is heated at reflux for 4 hours. The solvent is then removed under reduced pressure. To the resulting isothiouronium salt, a solution of sodium hydroxide (B78521) (0.30 g, 7.5 mmol) in water (10 mL) is added, and the mixture is refluxed for an additional 2 hours. After cooling, the solution is acidified with dilute hydrochloric acid and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give decane-5-thiol.

Grignard Reaction

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds. The Grignard reagent of this compound can be reacted with various electrophiles, such as aldehydes, to form secondary alcohols.

Experimental Protocol: Synthesis of 1-Phenyl-1-(pentan-5-yl)methanol

Magnesium turnings (0.11 g, 4.5 mmol) are placed in a flame-dried, three-necked flask under a nitrogen atmosphere. A small crystal of iodine is added. A solution of this compound (1.0 g, 3.73 mmol) in anhydrous diethyl ether (15 mL) is added dropwise to initiate the reaction. Once the reaction starts, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour. The Grignard reagent is then cooled in an ice bath, and a solution of benzaldehyde (B42025) (0.40 g, 3.73 mmol) in anhydrous diethyl ether (10 mL) is added dropwise. The reaction is stirred at room temperature for 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude product, which can be purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, allowing for the formation of carbon-carbon bonds under mild conditions. While typically applied to aryl and vinyl halides, recent advances have extended their utility to secondary alkyl halides.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide.[8]

Experimental Protocol: Synthesis of 5-Phenylethynyl-decane (Hypothetical Protocol based on similar reactions)

In a Schlenk tube, this compound (1.0 g, 3.73 mmol), phenylacetylene (B144264) (0.46 g, 4.48 mmol), Pd(PPh(_3))(_2)Cl(_2) (0.13 g, 0.186 mmol), and CuI (0.035 g, 0.186 mmol) are combined. Anhydrous tetrahydrofuran (B95107) (THF, 15 mL) and diisopropylamine (B44863) (3.5 mL) are added. The mixture is degassed and stirred at room temperature for 12 hours. The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is taken up in diethyl ether and washed with saturated aqueous NH(_4)Cl and brine. The organic layer is dried over Na(_2)SO(_4), filtered, and concentrated. The product is purified by flash column chromatography.

The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[9]

Experimental Protocol: Synthesis of 5-Phenyl-decane (Hypothetical Protocol based on similar reactions)

To a mixture of this compound (1.0 g, 3.73 mmol), phenylboronic acid (0.54 g, 4.48 mmol), and potassium phosphate (B84403) (K(_3)PO(_4), 2.37 g, 11.19 mmol) is added a solution of Pd(_2)(dba)(_3) (0.068 g, 0.074 mmol) and a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.071 g, 0.149 mmol) in a mixture of dioxane (15 mL) and water (1.5 mL). The mixture is degassed with argon and then heated at 100 °C for 18 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Data Presentation

Product Synthetic Method Key Reagents Solvent Temp. (°C) Time (h) Typical Yield (%)
5-AzidodecaneNucleophilic SubstitutionNaN(_3)DMF602480-90 (estimated)
5-DecanenitrileNucleophilic SubstitutionNaCNDMSO901270-85 (estimated)[5]
Decane-5-thiolNucleophilic Substitution1. Thiourea, 2. NaOHEthanol/WaterReflux4 + 260-75 (estimated)
1-Phenyl-1-(pentan-5-yl)methanolGrignard ReactionMg, BenzaldehydeDiethyl EtherReflux/RT360-80 (estimated)
5-Phenylethynyl-decaneSonogashira CouplingPhenylacetylene, Pd/Cu catalystTHF/DiisopropylamineRT1250-70 (estimated)[10]
5-Phenyl-decaneSuzuki CouplingPhenylboronic acid, Pd catalystDioxane/Water1001860-80 (estimated)[11]

Note: Yields are estimated based on typical outcomes for similar reactions as specific data for this compound were not available in the cited literature.

Visualization of Experimental Workflows

Workflow for Nucleophilic Substitution

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification and Product This compound This compound Reaction_Vessel Round-bottom flask This compound->Reaction_Vessel Nucleophile NaN3, NaCN, or Thiourea Nucleophile->Reaction_Vessel Solvent DMF or DMSO or Ethanol Solvent->Reaction_Vessel Heating_Stirring Heating and Stirring (e.g., 60-90 °C) Reaction_Vessel->Heating_Stirring 1 Quenching Add Water Heating_Stirring->Quenching 2 Extraction Extract with Organic Solvent Quenching->Extraction 3 Washing_Drying Wash with Brine Dry over Na2SO4 Extraction->Washing_Drying 4 Solvent_Removal Rotary Evaporation Washing_Drying->Solvent_Removal 5 Purification Column Chromatography (if necessary) Solvent_Removal->Purification 6 Product Functionalized Decane (Azide, Nitrile, or Thiol) Purification->Product 7

Caption: General workflow for the synthesis of functionalized decanes via nucleophilic substitution.

Workflow for Grignard Reaction

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Electrophile cluster_2 Work-up and Purification This compound This compound Grignard_Formation Formation of 5-Decylmagnesium Iodide This compound->Grignard_Formation Mg_turnings Mg turnings Mg_turnings->Grignard_Formation Anhydrous_Ether Anhydrous Diethyl Ether Anhydrous_Ether->Grignard_Formation Reaction Addition Reaction Grignard_Formation->Reaction 1 Electrophile e.g., Benzaldehyde Electrophile->Reaction Quenching Quench with aq. NH4Cl Reaction->Quenching 2 Extraction Extract with Diethyl Ether Quenching->Extraction 3 Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration 4 Purification Column Chromatography Drying_Concentration->Purification 5 Product Decane Derivative (e.g., Secondary Alcohol) Purification->Product 6

Caption: Workflow for the Grignard reaction of this compound with an electrophile.

Applications in Drug Development and Signaling Pathways

The functionalized decane derivatives synthesized from this compound have potential applications in drug discovery and as tools to probe biological signaling pathways.

  • Azido-Decane Derivatives: The azide group serves as a versatile chemical handle for bioconjugation via "click chemistry."[1] 5-Azidodecane can be attached to biomolecules or fluorescent probes to study their localization and interactions within cellular systems. Azide-containing compounds have also shown biological activities, including antibacterial and anticancer effects.[2][12]

  • Nitrile-Containing Decanes: The nitrile group is a common pharmacophore in many approved drugs.[4] It can act as a bioisostere for a carbonyl group and participate in hydrogen bonding with protein targets.[3] Long-chain aliphatic nitriles may exhibit antimicrobial or pheromonal activity.[13]

  • Decane Thiols: The thiol group is crucial in many biological processes, acting as a nucleophile and participating in redox chemistry.[6][14] Long-chain thiols can be incorporated into molecules to enhance their interaction with cellular membranes or to act as antioxidants. Some thiol-containing drugs are used as metal chelators.[6]

  • Other Decane Derivatives: Decane derivatives, such as decane-1,2-diol derivatives, have been investigated as potential antitumor agents for the treatment of glioblastoma.[3][4] These compounds may exert their cytotoxic effects through various mechanisms, including the induction of apoptosis independent of caspase 3/7 pathways.[3]

Potential Signaling Pathway Interactions

The lipophilic nature of these decane derivatives suggests they may interact with signaling pathways that are regulated at the level of the cell membrane or involve hydrophobic binding pockets in signaling proteins.

G Functionalized_Decane Functionalized Decane Derivative Membrane_Interaction Membrane Interaction/ Perturbation Functionalized_Decane->Membrane_Interaction Protein_Binding Binding to Hydrophobic Pockets of Proteins Functionalized_Decane->Protein_Binding Modulation_of_RTKs Modulation of Receptor Tyrosine Kinases (RTKs) Membrane_Interaction->Modulation_of_RTKs Affects Receptor Dimerization/Activation Enzyme_Inhibition e.g., Kinases, Proteases Protein_Binding->Enzyme_Inhibition Inhibition of Enzymatic Activity Downstream_Signaling Downstream_Signaling Modulation_of_RTKs->Downstream_Signaling e.g., MAPK/ERK Pathway Cellular_Response Cellular_Response Downstream_Signaling->Cellular_Response Enzyme_Inhibition->Cellular_Response e.g., Apoptosis, Cell Cycle Arrest

Caption: Potential mechanisms of action for functionalized decane derivatives in cellular signaling.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of functionalized long-chain aliphatic compounds. The protocols outlined in these application notes provide a foundation for the preparation of decane derivatives bearing azide, nitrile, thiol, and other functional groups. These compounds have significant potential for use in drug discovery and as chemical probes to investigate biological signaling pathways. Further optimization of the described reactions and exploration of the biological activities of the resulting products are warranted.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Iododecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic substitution reactions of 5-iododecane, a secondary alkyl halide. The content is designed to guide researchers in designing and executing experiments, with a focus on reaction mechanisms, experimental protocols, and expected outcomes.

Introduction to Nucleophilic Substitution at a Secondary Carbon

This compound possesses a chiral center at the carbon bearing the iodine atom. As a secondary alkyl halide, it can undergo nucleophilic substitution through both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

  • SN1 Reactions: These proceed through a two-step mechanism involving the formation of a carbocation intermediate.[1] This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation.[2] SN1 reactions at a chiral center typically lead to a racemic mixture of products due to the planar nature of the carbocation intermediate, which can be attacked from either face by the nucleophile.[3] The rate of an SN1 reaction is dependent only on the concentration of the substrate (this compound).[4]

  • SN2 Reactions: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (iodide) departs.[5] This "backside attack" results in an inversion of stereochemistry at the chiral center.[6] SN2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents.[7] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[4]

The choice of reaction conditions is therefore critical in directing the outcome of a nucleophilic substitution on this compound, allowing for control over the stereochemistry and product distribution.

Key Applications in Organic Synthesis

Nucleophilic substitution reactions of this compound are valuable for the introduction of a variety of functional groups into a ten-carbon aliphatic chain. This allows for the synthesis of a diverse range of molecules, including:

  • Alcohols: Introduction of a hydroxyl group.

  • Nitriles: Formation of a carbon-carbon bond, which can be further elaborated.

  • Azides: Precursors for the synthesis of amines or for use in "click chemistry".

  • Ethers and Esters: Formation of ether and ester linkages.

These transformations are fundamental in the construction of more complex molecules in medicinal chemistry and materials science.

Experimental Protocols and Data

Substitution with Hydroxide (B78521) Ion (SN2-type)

This protocol describes the synthesis of decan-5-ol via an SN2 reaction.

Reaction Scheme:

Table 1: Representative Data for the Reaction of this compound with NaOH
ParameterValueConditions
Reaction Type SN2Strong Nucleophile (OH-), Polar Aprotic Solvent
Solvent Acetone (B3395972)/Water (9:1)-
Temperature 50 °C-
Reaction Time 4-6 hoursMonitored by TLC
Expected Yield 80-90%-
Stereochemistry Inversion of configuration-
Rate Law Rate = k[this compound][OH⁻]Second-order kinetics
Experimental Protocol:
  • Reagent Preparation: Prepare a 1 M solution of sodium hydroxide (NaOH) in a 9:1 mixture of acetone and water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in the acetone/water solvent mixture.

  • Reaction Execution: Add the 1 M NaOH solution (1.2 equivalents) to the flask. Heat the reaction mixture to 50 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the acetone under reduced pressure. Add water and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure decan-5-ol.[8]

Substitution with Cyanide Ion (SN2-type)

This protocol outlines the synthesis of 5-cyanodecane.

Reaction Scheme:

Table 2: Representative Data for the Reaction of this compound with KCN
ParameterValueConditions
Reaction Type SN2Strong Nucleophile (CN-), Polar Aprotic Solvent
Solvent Dimethyl Sulfoxide (B87167) (DMSO)-
Temperature 80 °C-
Reaction Time 8-12 hoursMonitored by GC-MS
Expected Yield 75-85%-
Stereochemistry Inversion of configuration-
Rate Law Rate = k[this compound][CN⁻]Second-order kinetics
Experimental Protocol:
  • Reagent Preparation: Use anhydrous potassium cyanide (KCN) and anhydrous dimethyl sulfoxide (DMSO).

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add KCN (1.5 equivalents). Add anhydrous DMSO to the flask, followed by this compound (1 equivalent).

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting crude nitrile by vacuum distillation.

Substitution with Azide (B81097) Ion (SN2-type)

This protocol details the synthesis of 5-azidodecane.

Reaction Scheme:

Table 3: Representative Data for the Reaction of this compound with NaN₃
ParameterValueConditions
Reaction Type SN2Strong Nucleophile (N₃⁻), Polar Aprotic Solvent
Solvent Dimethylformamide (DMF)-
Temperature 60 °C-
Reaction Time 6-8 hoursMonitored by IR spectroscopy (azide stretch)
Expected Yield 85-95%-
Stereochemistry Inversion of configuration-
Rate Law Rate = k[this compound][N₃⁻]Second-order kinetics
Experimental Protocol:
  • Reagent Preparation: Use sodium azide (NaN₃) and anhydrous dimethylformamide (DMF).

  • Reaction Setup: In a round-bottom flask, suspend sodium azide (2.0 equivalents) in anhydrous DMF.

  • Reaction Execution: Add this compound (1 equivalent) to the suspension and heat the mixture to 60 °C with stirring.

  • Monitoring: Monitor the reaction by observing the disappearance of the starting material on TLC and the appearance of the azide peak (~2100 cm⁻¹) in the IR spectrum of an aliquot.

  • Workup: Once the reaction is complete, cool the mixture and pour it into water. Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure (Caution: azides can be explosive). The crude product is often pure enough for subsequent use, but can be purified by column chromatography if necessary.

Solvolysis with Acetic Acid (SN1-type)

This protocol describes the synthesis of decan-5-yl acetate via an SN1 reaction.

Reaction Scheme:

Table 4: Representative Data for the Solvolysis of this compound in Acetic Acid
ParameterValueConditions
Reaction Type SN1Weak Nucleophile, Polar Protic Solvent
Solvent Acetic Acid-
Temperature 100 °C-
Reaction Time 24-48 hoursMonitored by NMR spectroscopy
Expected Yield 50-60%-
Stereochemistry Racemization-
Rate Law Rate = k[this compound]First-order kinetics
Experimental Protocol:
  • Reaction Setup: In a sealed tube, dissolve this compound (1 equivalent) in glacial acetic acid (a large excess, acting as both solvent and nucleophile).

  • Reaction Execution: Heat the sealed tube to 100 °C.

  • Monitoring: Monitor the reaction by taking aliquots and analyzing them by ¹H NMR to observe the disappearance of the starting material and the appearance of the product signals.

  • Workup: After the reaction has reached completion, cool the tube and carefully pour the contents into a beaker of ice water. Neutralize the excess acetic acid with a saturated solution of sodium bicarbonate.

  • Purification: Extract the aqueous layer with dichloromethane (B109758) (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

Visualizations

SN2 Reaction Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Backside Attack Substrate R-X Substrate->TS Product Nu-R TS->Product LG X⁻ TS->LG Leaving Group Departs SN1_Mechanism cluster_reactant Reactant cluster_intermediate Intermediate cluster_products Products Substrate R-X Carbocation R⁺ Substrate->Carbocation Slow, Rate-Determining LG X⁻ Substrate->LG Product Nu-R Carbocation->Product Fast Nu Nu⁻ Nu->Product Experimental_Workflow start Start reagents Prepare Reactants and Solvents start->reagents setup Set up Reaction Apparatus reagents->setup reaction Run Reaction under Specified Conditions setup->reaction monitor Monitor Reaction Progress (TLC, GC, etc.) reaction->monitor monitor->reaction Incomplete workup Quench and Extract monitor->workup Complete purify Purify Product (Chromatography, Distillation) workup->purify analyze Characterize Product (NMR, IR, MS) purify->analyze end End analyze->end

References

Application of 5-Iododecane in the Synthesis of Novel Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The constituent molecules of liquid crystals, known as mesogens, possess an anisotropic shape, typically being elongated and rod-like.[1] The arrangement of these molecules into various ordered phases, such as nematic, smectic, and cholesteric, is highly dependent on their molecular structure. A critical component of many mesogens is the presence of flexible alkyl chains, which influence the material's melting point, clearing point, and the specific type of liquid crystal phase formed.[2][3] The length and branching of these alkyl chains are key factors in tuning the physical properties of the final liquid crystal material.[2]

This application note details the use of 5-Iododecane as a key intermediate in the synthesis of a novel nematic liquid crystal, 4'-(decan-5-yloxy)-[1,1'-biphenyl]-4-carbonitrile. The branched decyl chain, introduced via this compound, is strategically employed to modulate the mesophase behavior and solubility of the resulting biphenyl-based mesogen. Alkyl halides, and particularly alkyl iodides due to their higher reactivity, are common precursors for attaching alkyl chains to mesogenic cores.[4][5][6]

Experimental Protocols

Synthesis of 4'-(decan-5-yloxy)-[1,1'-biphenyl]-4-carbonitrile

The synthesis of the target liquid crystal is achieved through a Williamson ether synthesis, a well-established method for forming ethers from an organohalide and an alcohol.

Materials:

Procedure:

  • To a 250 mL round-bottom flask, add 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.95 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Add 100 mL of anhydrous acetone to the flask and stir the suspension at room temperature for 15 minutes.

  • Add this compound (3.22 g, 12 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the resulting crude product in 50 mL of dichloromethane and wash with 2 x 50 mL of deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain the final product, 4'-(decan-5-yloxy)-[1,1'-biphenyl]-4-carbonitrile, as a white solid.

Data Presentation

The physical and mesomorphic properties of the synthesized liquid crystal are summarized in the table below.

PropertyValue
Chemical Formula C₂₃H₂₉NO
Molecular Weight 335.49 g/mol
Yield 85%
Purity (by HPLC) >99.5%
Melting Point (Cr-N) 55 °C
Clearing Point (N-I) 78 °C
Mesophase Nematic

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the logical relationship of the components in the synthesis.

experimental_workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4_hydroxy_biphenyl 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile Mix_Stir Mix and Stir 4_hydroxy_biphenyl->Mix_Stir 5_iododecane This compound 5_iododecane->Mix_Stir K2CO3 K₂CO₃ K2CO3->Mix_Stir Acetone Acetone Acetone->Mix_Stir Reflux Reflux (24h) Mix_Stir->Reflux Workup Aqueous Workup Reflux->Workup Purification Recrystallization Workup->Purification Final_Product 4'-(decan-5-yloxy)-[1,1'-biphenyl]-4-carbonitrile Purification->Final_Product

Caption: Synthetic workflow for 4'-(decan-5-yloxy)-[1,1'-biphenyl]-4-carbonitrile.

logical_relationship Mesogenic_Core Mesogenic Core (4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile) Reaction Williamson Ether Synthesis Mesogenic_Core->Reaction Alkyl_Chain_Precursor Alkyl Chain Precursor (this compound) Alkyl_Chain_Precursor->Reaction Base Base (K₂CO₃) Base->Reaction Solvent Solvent (Acetone) Solvent->Reaction Liquid_Crystal Target Liquid Crystal Reaction->Liquid_Crystal

Caption: Component relationships in the liquid crystal synthesis.

Conclusion

This compound serves as an effective reagent for the introduction of a branched decyl chain onto a biphenyl (B1667301) mesogenic core. The resulting liquid crystal exhibits a nematic phase over a useful temperature range. This synthetic approach demonstrates the utility of branched alkyl halides in the design and synthesis of novel liquid crystal materials with tailored properties. The straightforward Williamson ether synthesis provides a high yield of the desired product, making this a viable method for the production of this and similar mesogens for research and potential applications in display technologies.

References

Application Notes and Protocols for the Synthesis of Self-Assembled Monolayers using 5-Iododecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a solid substrate. They are of significant interest in a wide range of scientific and technological fields, including surface engineering, nanotechnology, biosensors, and drug delivery systems. The ability to precisely control the chemical and physical properties of surfaces at the molecular level makes SAMs a powerful tool for researchers.

While alkanethiols on gold and organosilanes on hydroxylated surfaces are the most studied systems for SAM formation, alternative precursors and assembly mechanisms are continuously being explored to expand the scope of accessible surface functionalities and substrate materials. This document provides detailed application notes and protocols for the use of 5-Iododecane in the synthesis of self-assembled monolayers, primarily focusing on its application on silicon substrates via a halogen bonding-driven self-assembly mechanism.

Principle of this compound Based SAMs

The formation of self-assembled monolayers from this compound on a silicon substrate with a native oxide layer is predicated on the principle of halogen bonding . A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In this case, the iodine atom of this compound forms a halogen bond with the oxygen atoms of the native silica (B1680970) layer on the silicon wafer. This interaction is strong and directional enough to drive the self-assembly of the this compound molecules into an ordered monolayer.

While less common than the covalent bond formation in traditional SAM synthesis, this halogen-bonding approach offers a facile method for modifying surfaces without the need for more reactive and potentially less stable precursor molecules.

Experimental Data and Characterization

The following tables summarize typical quantitative data for decane-based self-assembled monolayers on silicon and gold substrates. This data can be used as a benchmark for characterizing SAMs prepared from this compound.

Table 1: Contact Angle Measurements of Decane-Based SAMs

Precursor MoleculeSubstrateAdvancing Contact Angle (θa) of Water (°)Receding Contact Angle (θr) of Water (°)Reference System
DecyltrichlorosilaneSilicon with native oxide102 - 107-Analogous alkylsilane SAM
DecanethiolGold108 - 11295 - 100Analogous alkanethiol SAM

Table 2: Ellipsometric Thickness of Decane-Based SAMs

Precursor MoleculeSubstrateEllipsometric Thickness (Å)Reference System
DecyltrichlorosilaneSilicon with native oxide12 - 15Analogous alkylsilane SAM
DecanethiolGold13 - 16Analogous alkanethiol SAM

Table 3: X-ray Photoelectron Spectroscopy (XPS) Data for Iodine

ElementCore LevelTypical Binding Energy (eV)Notes
IodineI 3d₅/₂619 - 620Can be used to confirm the presence of this compound on the surface.
IodineI 4d~50An alternative region to check for the presence of iodine.

Experimental Protocols

This section provides a detailed protocol for the formation of self-assembled monolayers of this compound on silicon substrates.

Protocol 1: SAM Formation by Solution Immersion

Materials:

  • This compound (reagent grade)

  • Silicon wafers with native oxide layer

  • Anhydrous solvent (e.g., hexane, toluene, or isooctane)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • Deionized water (18 MΩ·cm)

  • Ethanol (absolute)

  • Nitrogen gas (high purity)

  • Glass vials with Teflon-lined caps

Equipment:

  • Ultrasonic bath

  • Fume hood

  • Tweezers (Teflon-coated)

  • Petri dishes

  • Oven

Procedure:

  • Substrate Cleaning:

    • Under a fume hood, carefully place the silicon wafers in a freshly prepared piranha solution for 15-20 minutes to remove organic residues.

    • Thoroughly rinse the wafers with copious amounts of deionized water.

    • Rinse with absolute ethanol.

    • Dry the wafers under a gentle stream of high-purity nitrogen gas.

    • Place the cleaned wafers in an oven at 110-120 °C for at least 30 minutes to ensure a completely dry surface.

  • Preparation of this compound Solution:

    • Prepare a 1-10 mM solution of this compound in an anhydrous solvent. The choice of solvent can influence the quality of the monolayer.

  • Self-Assembly:

    • Place the cleaned and dried silicon wafers in a clean glass vial.

    • Pour the this compound solution into the vial, ensuring the wafers are fully submerged.

    • Seal the vial with a Teflon-lined cap.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature. For potentially improved ordering, the process can be carried out in a controlled environment with low humidity.

  • Rinsing and Drying:

    • After the assembly period, carefully remove the wafers from the solution using Teflon-coated tweezers.

    • Rinse the wafers thoroughly with the pure anhydrous solvent to remove any physisorbed molecules.

    • Rinse with absolute ethanol.

    • Dry the wafers under a gentle stream of high-purity nitrogen gas.

  • Characterization:

    • The resulting SAM can be characterized using various surface-sensitive techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing & Characterization p1 Silicon Wafer p2 Piranha Cleaning p1->p2 p3 DI Water Rinse p2->p3 p4 Ethanol Rinse p3->p4 p5 Nitrogen Drying p4->p5 p6 Oven Drying p5->p6 s2 Immersion of Substrate p6->s2 s1 Prepare this compound Solution s1->s2 s3 Self-Assembly (12-24h) s2->s3 c1 Solvent Rinse s3->c1 c2 Ethanol Rinse c1->c2 c3 Nitrogen Drying c2->c3 c4 Characterization (Contact Angle, Ellipsometry, XPS, AFM) c3->c4 characterization_logic cluster_properties Monolayer Properties cluster_techniques Characterization Techniques SAM This compound SAM Prop1 Surface Hydrophobicity SAM->Prop1 Prop2 Monolayer Thickness SAM->Prop2 Prop3 Elemental Composition SAM->Prop3 Prop4 Surface Morphology & Roughness SAM->Prop4 Tech1 Contact Angle Goniometry Prop1->Tech1 measures Tech2 Ellipsometry Prop2->Tech2 measures Tech3 X-ray Photoelectron Spectroscopy (XPS) Prop3->Tech3 determines Tech4 Atomic Force Microscopy (AFM) Prop4->Tech4 images halogen_bonding cluster_surface Silicon Substrate with Native Oxide cluster_molecule This compound Molecule Si Si SiO2 SiO₂ Iodine I SiO2->Iodine Halogen Bond (O···I) Alkyl_Chain CH₃(CH₂)₄CH(CH₂)₄CH₃

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Secondary Iodoalkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of secondary iodoalkanes. This class of reaction is a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures relevant to pharmaceutical and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild and versatile methods for bond construction. While the coupling of aryl and vinyl halides is well-established, the use of sp³-hybridized electrophiles, particularly sterically hindered secondary iodoalkanes, has presented significant challenges. These challenges primarily arise from slow oxidative addition to the palladium(0) center and the potential for competing β-hydride elimination from the resulting alkylpalladium(II) intermediate.

Recent advances in ligand design and catalyst development have led to highly efficient systems that can overcome these hurdles, enabling the effective coupling of secondary iodoalkanes in a variety of transformations, including Suzuki-Miyaura, Negishi, Sonogashira, and Buchwald-Hartwig amination reactions. These methods tolerate a wide range of functional groups and provide access to a diverse array of chemical structures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp³) bonds by reacting an organoboron compound with an organic halide. For secondary iodoalkanes, the choice of a suitable palladium catalyst and ligand is crucial to promote the desired coupling over side reactions.

General Reaction Scheme:
Catalyst Systems and Reaction Conditions

Successful Suzuki-Miyaura couplings of secondary alkyl halides have been achieved using palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands. These ligands facilitate the oxidative addition step and promote reductive elimination.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Secondary Alkyl Halide
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O801275-90Bromide
Pd(OAc)₂RuPhosCs₂CO₃Dioxane1001880-95Bromide
[Pd(allyl)Cl]₂cataCXium® AK₃PO₄THF602470-85Bromide*

Note: Data for secondary iodoalkanes is limited; the table presents data for the analogous secondary bromides, which are expected to show similar or higher reactivity.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Secondary iodoalkane

  • Arylboronic acid

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., toluene)

  • Degassed water

  • Schlenk flask or glovebox

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (0.5-2 mol%), the phosphine ligand (1-4 mol%), and the base (2-3 equivalents) to a Schlenk flask equipped with a magnetic stir bar.

  • Add the arylboronic acid (1.2-1.5 equivalents) and the secondary iodoalkane (1.0 equivalent).

  • Add the anhydrous solvent and degassed water (typically a 10:1 to 5:1 ratio of organic solvent to water).

  • Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.[1] This reaction is particularly useful for the coupling of secondary alkyl groups due to the high reactivity of organozinc reagents.

General Reaction Scheme:
Catalyst Systems and Reaction Conditions

The development of specific palladium-ligand systems has enabled the efficient Negishi coupling of unactivated secondary alkyl halides, including iodides.[2]

Catalyst PrecursorLigandSolventTemp (°C)Time (h)Yield (%)Secondary Alkyl Halide
Pd₂(dba)₃PCyp₃THF/NMP801280-95Iodide/Bromide/Chloride
Pd(OAc)₂AmPhosDioxane801675-90Bromide
[Pd(cinnamyl)Cl]₂tBu₃PTHF601870-88Bromide
Detailed Experimental Protocol: Negishi Coupling

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Tricyclopentylphosphine, PCyp₃)

  • Secondary iodoalkane

  • Organozinc reagent (commercially available or freshly prepared)

  • Anhydrous solvent (e.g., THF/NMP mixture)

  • Schlenk flask or glovebox

Procedure:

  • Under an inert atmosphere, add the palladium precursor (1-2 mol%) and the ligand (4-8 mol%) to a Schlenk flask.

  • Add the anhydrous solvent and stir for 10-15 minutes to allow for catalyst formation.

  • Add the secondary iodoalkane (1.0 equivalent).

  • Slowly add the organozinc reagent (1.5-2.0 equivalents) at room temperature.

  • Heat the reaction mixture to the specified temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp³) bond through the reaction of a terminal alkyne with an organic halide. The use of secondary iodoalkanes in this reaction has been less explored but has been shown to be feasible with appropriate catalyst systems.

General Reaction Scheme:
Catalyst Systems and Reaction Conditions

For the Sonogashira coupling of unactivated alkyl halides, N-heterocyclic carbene (NHC) ligands have shown promise.[3]

Catalyst PrecursorLigandBaseCo-catalystSolventTemp (°C)Time (h)Yield (%)Secondary Alkyl Halide
Pd(OAc)₂IPrCs₂CO₃CuIDioxane1002460-75Bromide
[Pd(allyl)Cl]₂SIMesK₂CO₃CuIToluene801865-80Bromide

Note: Specific data for secondary iodoalkanes is scarce; the table shows conditions developed for secondary bromides.

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂)

  • NHC ligand precursor (e.g., IPr·HCl)

  • Copper(I) iodide (CuI)

  • Secondary iodoalkane

  • Terminal alkyne

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane)

  • Schlenk flask or glovebox

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precursor (1-2 mol%), the NHC ligand precursor (2-4 mol%), CuI (2-5 mol%), and the base (2-3 equivalents) in a Schlenk flask.

  • Add the secondary iodoalkane (1.0 equivalent) and the terminal alkyne (1.5-2.0 equivalents).

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the mixture to the required temperature.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Its application to secondary alkyl halides has been a significant advancement, allowing for the synthesis of secondary and tertiary amines from readily available starting materials.

General Reaction Scheme:
Catalyst Systems and Reaction Conditions

The success of the Buchwald-Hartwig amination of secondary alkyl halides relies heavily on the use of bulky, electron-rich phosphine ligands that promote the challenging reductive elimination step.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Secondary Alkyl Halide
[Pd(allyl)Cl]₂Cy₂t-BuPCs₂CO₃t-Amyl alcohol1001270-85Bromide
Pd₂(dba)₃BrettPhosNaOtBuToluene801875-90Bromide

Note: Data is primarily available for secondary bromides, which serve as a good model for the reactivity of secondary iodides.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Palladium precursor (e.g., [Pd(allyl)Cl]₂)

  • Phosphine ligand (e.g., Di-tert-butyl(dicyclohexyl)phosphine, Cy₂t-BuP)

  • Secondary iodoalkane

  • Amine

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., t-amyl alcohol)

  • Schlenk flask or glovebox

Procedure:

  • Under an inert atmosphere, charge a Schlenk flask with the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equivalents).

  • Add the secondary iodoalkane (1.0 equivalent) and the amine (1.2-1.5 equivalents).

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to the specified temperature.

  • Monitor the reaction's progress.

  • Once complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product via column chromatography.

Visualizing the Catalytic Cycles

The following diagrams illustrate the generalized catalytic cycles for the palladium-catalyzed cross-coupling of secondary iodoalkanes.

Suzuki_Coupling Pd(0)L_n Pd(0)L_n R(sec)-Pd(II)(I)L_n R(sec)-Pd(II)(I)L_n Pd(0)L_n->R(sec)-Pd(II)(I)L_n Oxidative Addition + R(sec)-I R(sec)-Pd(II)(OR')L_n R(sec)-Pd(II)(OR')L_n R(sec)-Pd(II)(I)L_n->R(sec)-Pd(II)(OR')L_n Ligand Exchange + Base R(sec)-Pd(II)(R')L_n R(sec)-Pd(II)(R')L_n R(sec)-Pd(II)(OR')L_n->R(sec)-Pd(II)(R')L_n Transmetalation + R'-B(OR)₂ R(sec)-Pd(II)(R')L_n->Pd(0)L_n Reductive Elimination Product Product R(sec)-Pd(II)(R')L_n->Product R(sec)-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of a secondary iodoalkane.

Negishi_Coupling Pd(0)L_n Pd(0)L_n R(sec)-Pd(II)(I)L_n R(sec)-Pd(II)(I)L_n Pd(0)L_n->R(sec)-Pd(II)(I)L_n Oxidative Addition + R(sec)-I R(sec)-Pd(II)(R')L_n R(sec)-Pd(II)(R')L_n R(sec)-Pd(II)(I)L_n->R(sec)-Pd(II)(R')L_n Transmetalation + R'-ZnX R(sec)-Pd(II)(R')L_n->Pd(0)L_n Reductive Elimination Product Product R(sec)-Pd(II)(R')L_n->Product R(sec)-R'

Caption: Generalized catalytic cycle for the Negishi coupling of a secondary iodoalkane.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n R(sec)-Pd(II)(I)L_n R(sec)-Pd(II)(I)L_n Pd(0)L_n->R(sec)-Pd(II)(I)L_n Oxidative Addition + R(sec)-I R(sec)-Pd(II)(C≡CR')L_n R(sec)-Pd(II)(C≡CR')L_n R(sec)-Pd(II)(I)L_n->R(sec)-Pd(II)(C≡CR')L_n Transmetalation R(sec)-Pd(II)(C≡CR')L_n->Pd(0)L_n Reductive Elimination Product Product R(sec)-Pd(II)(C≡CR')L_n->Product R(sec)-C≡CR' Cu(I)I Cu(I)I Cu(I)C≡CR' Cu(I)C≡CR' Cu(I)C≡CR'->R(sec)-Pd(II)(I)L_n Cu-Acetylide Cu(I)C≡CR'->Cu(I)I H-C≡CR' H-C≡CR' H-C≡CR'->Cu(I)C≡CR' + Base

Caption: Interconnected catalytic cycles for the Sonogashira coupling of a secondary iodoalkane.

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n R(sec)-Pd(II)(I)L_n R(sec)-Pd(II)(I)L_n Pd(0)L_n->R(sec)-Pd(II)(I)L_n Oxidative Addition + R(sec)-I [R(sec)-Pd(II)(HNR'R'')L_n]I [R(sec)-Pd(II)(HNR'R'')L_n]I R(sec)-Pd(II)(I)L_n->[R(sec)-Pd(II)(HNR'R'')L_n]I Amine Coordination + HNR'R'' R(sec)-Pd(II)(NR'R'')L_n R(sec)-Pd(II)(NR'R'')L_n [R(sec)-Pd(II)(HNR'R'')L_n]I->R(sec)-Pd(II)(NR'R'')L_n Deprotonation + Base R(sec)-Pd(II)(NR'R'')L_n->Pd(0)L_n Reductive Elimination Product Product R(sec)-Pd(II)(NR'R'')L_n->Product R(sec)-NR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination of a secondary iodoalkane.

References

Application Notes and Protocols for the Purification of 5-Iododecane Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 5-iododecane from a crude reaction mixture using column chromatography. A common synthetic route to this compound involves the nucleophilic substitution of 5-decanol (B1670017). This process can result in a mixture of the desired product, unreacted starting material, and elimination byproducts. The significant difference in polarity between the nonpolar this compound and the more polar alcohol precursor, along with other potential impurities, allows for an efficient separation using silica (B1680970) gel column chromatography. This application note outlines the materials, equipment, and a step-by-step procedure for achieving high-purity this compound.

Introduction

This compound is a valuable haloalkane intermediate in organic synthesis, often utilized in the formation of carbon-carbon bonds through coupling reactions and as a precursor for various functional group transformations. A prevalent method for its synthesis is the reaction of 5-decanol with an iodine source, such as iodine in the presence of a phosphine. While effective, this reaction rarely proceeds to completion and can be accompanied by side reactions, primarily elimination, leading to the formation of decene isomers. Consequently, the crude product is a mixture containing the target this compound, residual 5-decanol, and nonpolar byproducts like decene.

Column chromatography is a powerful and widely used technique for the separation and purification of individual components from a mixture. The separation is based on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). Due to the significant polarity difference between the desired product and the impurities, silica gel column chromatography is an ideal method for the purification of this compound. The nonpolar decene and the moderately nonpolar this compound will elute quickly with a nonpolar mobile phase, while the more polar 5-decanol will be retained on the polar silica gel stationary phase.

Data Presentation

The separation of this compound from its primary impurities can be effectively monitored by Thin Layer Chromatography (TLC) and translated to column chromatography conditions. The following table summarizes the expected Retention Factor (Rƒ) values for the key components in a typical solvent system.

CompoundStructureMolecular Weight ( g/mol )PolarityEluent System (Hexane:Ethyl Acetate)Approximate Rƒ Value
Decene (isomers)C₁₀H₂₀140.27Nonpolar98:2~0.95
This compound C₁₀H₂₁I 268.18 Nonpolar 98:2 ~0.80
5-DecanolC₁₀H₂₂O158.28Polar98:2~0.15

Experimental Protocols

Materials and Equipment
  • Crude this compound reaction mixture

  • Silica gel (for column chromatography, 60 Å, 230-400 mesh)

  • Hexane (B92381) (ACS grade or higher)

  • Ethyl acetate (B1210297) (ACS grade or higher)

  • Glass chromatography column

  • Separatory funnel (for solvent reservoir)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for TLC visualization

  • Potassium permanganate (B83412) stain

  • Rotary evaporator

  • Standard laboratory glassware and personal protective equipment (PPE)

Protocol for Column Chromatography Purification of this compound

1. Preparation of the Slurry and Packing the Column:

1.1. Weigh an appropriate amount of silica gel for the column size and the amount of crude product to be purified (a general rule is a 30:1 to 50:1 ratio of silica gel to crude mixture by weight).

1.2. In a beaker, prepare a slurry of the silica gel in the initial eluent (100% hexane). The slurry should have a consistency that is easily pourable.

1.3. Secure the chromatography column in a vertical position. Ensure the stopcock is closed and a small plug of cotton or glass wool is placed at the bottom to support the stationary phase.

1.4. Pour a small layer of sand (approximately 1 cm) over the cotton plug.

1.5. Carefully pour the silica gel slurry into the column. Use a funnel to avoid spilling.

1.6. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

1.7. Once the silica has settled, open the stopcock to allow the excess solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.

1.8. Add a thin layer of sand (approximately 0.5 cm) to the top of the silica bed to prevent disturbance during solvent addition.

2. Loading the Sample:

2.1. Dissolve the crude this compound mixture in a minimal amount of a non-polar solvent, such as hexane.

2.2. Using a pipette, carefully apply the dissolved sample to the top of the silica gel column, allowing it to adsorb onto the sand layer.

2.3. Open the stopcock and allow the sample to enter the silica gel bed. Once the sample has fully entered the silica, close the stopcock.

2.4. Add a small amount of the eluent to rinse the inside of the column and allow this to enter the silica bed.

3. Elution and Fraction Collection:

3.1. Carefully fill the column with the eluent. For this purification, an isocratic elution with a mixture of hexane and a small percentage of ethyl acetate (e.g., 98:2 Hexane:Ethyl Acetate) is recommended. Alternatively, a gradient elution can be used, starting with 100% hexane.

3.2. Begin collecting fractions in appropriately labeled tubes or flasks.

3.3. The nonpolar decene byproduct will elute first, followed by the desired this compound. The more polar unreacted 5-decanol will be retained on the column.

4. Monitoring the Separation:

4.1. Monitor the elution of the compounds by TLC. Spot small aliquots from the collected fractions onto a TLC plate.

4.2. Develop the TLC plate in an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

4.3. Visualize the spots under a UV lamp (if any components are UV active) and/or by staining with potassium permanganate. Alkenes (decene) and alcohols (5-decanol) will show up as yellow spots on a purple background with a permanganate stain, while the alkyl iodide may be visualized with heating.

4.4. Combine the fractions that contain the pure this compound based on the TLC analysis.

5. Product Isolation:

5.1. Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.

5.2. The final product should be a clear, colorless to pale yellow oil.

5.3. Characterize the purified this compound using appropriate analytical techniques (e.g., NMR, GC-MS) to confirm its purity.

Visualizations

Reaction_to_Purification_Workflow cluster_reaction Synthesis of this compound cluster_purification Purification Workflow Reaction 5-Decanol + Reagents -> Crude Product Sample_Loading Sample Loading (Crude Mixture) Reaction->Sample_Loading Crude Product Column_Prep Column Packing (Silica Gel in Hexane) Column_Prep->Sample_Loading Elution Elution (Hexane/EtOAc) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Product_Isolation Product Isolation (Solvent Evaporation) Fraction_Collection->Product_Isolation Combine Pure Fractions TLC_Analysis->Fraction_Collection Identify Pure Fractions Pure_Product Pure this compound Product_Isolation->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Elution_Profile cluster_column Column Elution Profile Eluent Eluent Flow (Hexane/EtOAc) Decene Decene (First to Elute) Iododecane This compound (Product) Decene->Iododecane Decanol 5-Decanol (Last to Elute) Iododecane->Decanol

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 5-Iododecane Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-iododecane in cross-coupling reactions. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve your reaction yields.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Question: Why is my cross-coupling reaction with this compound resulting in a low yield?

Answer: Low yields in cross-coupling reactions involving secondary alkyl halides like this compound are a common challenge. Several factors could be contributing to this issue:

  • Suboptimal Catalyst System: Palladium-based catalysts, traditionally used for cross-coupling reactions, can be less effective for secondary alkyl halides. Consider switching to a nickel-based catalyst system, which is often more suitable for sp³-hybridized electrophiles.

  • Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating the reaction. For nickel-catalyzed couplings of secondary alkyl halides, bidentate and tridentate nitrogen-based ligands, such as Pybox or terpyridine derivatives, have shown to be effective. For Suzuki couplings, 1,2-diamine ligands like trans-N,N'-dimethyl-1,2-cyclohexanediamine can be beneficial.

  • β-Hydride Elimination: Secondary alkyl halides are prone to β-hydride elimination, a side reaction that leads to the formation of an alkene byproduct and reduces the yield of the desired coupled product. To minimize this, consider using a bulkier ligand or adding a salt additive like LiBF₄, which can suppress this side reaction.[1][2]

  • Isomerization: Isomerization of the secondary alkyl group can occur, leading to a mixture of products. The choice of catalyst and ligand is critical to prevent this. Nickel-based catalysts with appropriate ligands have been shown to minimize isomerization.[2]

  • Improper Reaction Conditions: Factors such as temperature, solvent, and base selection are critical. Optimization of these parameters is often necessary. For instance, polar aprotic solvents like THF or DMF are commonly used. The choice of base is also crucial and depends on the specific coupling reaction.

Question: I am observing the formation of significant amounts of byproducts. What are they and how can I minimize them?

Answer: Common byproducts in cross-coupling reactions with this compound include the corresponding alkene from β-hydride elimination and homocoupled products.

  • Minimizing β-Hydride Elimination: As mentioned above, using bulky ligands, nickel catalysts, and additives like LiBF₄ can help. Lowering the reaction temperature may also reduce the rate of this side reaction.

  • Reducing Homocoupling: Homocoupling of the organometallic reagent can be a significant issue. This can sometimes be addressed by adjusting the stoichiometry of the reactants, the catalyst loading, or by using a different catalyst system.

Question: My catalyst appears to be deactivating during the reaction. What could be the cause and how can I prevent it?

Answer: Catalyst deactivation can be caused by several factors:

  • Air and Moisture Sensitivity: Many cross-coupling catalysts, particularly palladium(0) and nickel(0) species, are sensitive to air and moisture. Ensure your reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) and that your solvents and reagents are anhydrous.

  • Ligand Degradation: Some ligands can degrade under the reaction conditions. Ensure the chosen ligand is stable at the reaction temperature.

  • Formation of Inactive Species: The catalyst can sometimes form inactive aggregates or be converted into an inactive oxidation state. Using a pre-catalyst that is more stable and is activated in situ can sometimes mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best suited for this compound?

A1: Several cross-coupling reactions can be employed for this compound, including Negishi, Suzuki, Kumada, and Sonogashira couplings. The "best" reaction depends on the desired coupling partner and the functional group tolerance required. Nickel-catalyzed Negishi and Suzuki couplings are often good starting points for secondary alkyl halides due to their generally higher yields and functional group compatibility.[2][3]

Q2: What is a typical catalyst loading for these reactions?

A2: Catalyst loading can vary depending on the specific reaction, but typically ranges from 1 to 5 mol%. For challenging couplings, a higher catalyst loading may be necessary. However, it is always advisable to start with a lower loading and optimize from there to minimize cost and potential side reactions.

Q3: How important is the choice of base in a Suzuki coupling with this compound?

A3: The base is critical in a Suzuki coupling as it facilitates the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., KOtBu). The optimal base depends on the solvent and the specific substrates being used. For sensitive substrates, a weaker base may be preferable to avoid side reactions.

Q4: Can I run these reactions open to the air?

A4: It is highly recommended to perform these reactions under an inert atmosphere. The catalysts used are often air-sensitive, and oxygen can lead to catalyst deactivation and the formation of undesired byproducts.

Data Presentation

The following tables summarize representative quantitative data for various cross-coupling reactions with secondary alkyl iodides, which can be adapted for this compound.

Table 1: Representative Conditions for Nickel-Catalyzed Negishi Coupling of a Secondary Alkyl Iodide

ParameterValue
Catalyst Ni(cod)₂
Ligand s-Bu-Pybox
Catalyst Loading 4 mol%
Ligand Loading 8 mol%
Solvent THF
Temperature Room Temperature
Typical Yield 70-90%

Table 2: Representative Conditions for Nickel-Catalyzed Suzuki Coupling of a Secondary Alkyl Iodide

ParameterValue
Catalyst NiCl₂·glyme
Ligand trans-N,N'-dimethyl-1,2-cyclohexanediamine
Catalyst Loading 5 mol%
Ligand Loading 10 mol%
Base KOtBu
Solvent Isobutanol
Temperature Room Temperature
Typical Yield 60-85%

Table 3: Representative Conditions for Palladium-Catalyzed Sonogashira Coupling of a Secondary Alkyl Iodide

ParameterValue
Catalyst Pd(PPh₃)₄
Co-catalyst CuI
Catalyst Loading 2-5 mol%
Co-catalyst Loading 1-3 mol%
Base Amine (e.g., Et₃N, i-Pr₂NH)
Solvent THF or DMF
Temperature Room Temperature to 60 °C
Typical Yield 50-80%

Table 4: Representative Conditions for Nickel-Catalyzed Kumada Coupling of a Secondary Alkyl Iodide

ParameterValue
Catalyst NiCl₂(dppp)
Catalyst Loading 1-5 mol%
Solvent THF or Et₂O
Temperature 0 °C to Room Temperature
Typical Yield 65-90%

Experimental Protocols

Below are detailed, representative methodologies for key cross-coupling reactions involving a secondary alkyl iodide like this compound. Note: These are generalized protocols and may require optimization for your specific substrate and coupling partner.

Protocol 1: General Procedure for Nickel-Catalyzed Negishi Coupling
  • Preparation: In a glovebox, add Ni(cod)₂ (4 mol%) and the s-Bu-Pybox ligand (8 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to the vessel.

  • Reagent Addition: Add the aryl zinc reagent (1.2 equivalents) to the solution, followed by this compound (1.0 equivalent).

  • Reaction: Seal the vessel and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Nickel-Catalyzed Suzuki Coupling
  • Preparation: To an oven-dried reaction vessel, add NiCl₂·glyme (5 mol%) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen).

  • Reagent Addition: Under a positive pressure of inert gas, add the boronic acid or ester (1.5 equivalents), the base (e.g., KOtBu, 2.0 equivalents), and this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous isobutanol via syringe.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycles and Troubleshooting Workflow

Cross_Coupling_Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_negishi Negishi Coupling cluster_sonogashira Sonogashira Coupling S_Start Pd(0)L_n S_OA R-Pd(II)-X(L_n) Oxidative Addition S_Start->S_OA R-X S_Trans R-Pd(II)-R'(L_n) Transmetalation S_OA->S_Trans R'-B(OR)₂ Base S_RE R-R' Reductive Elimination S_Trans->S_RE S_RE->S_Start + Pd(0)L_n N_Start M(0)L_n (M=Pd, Ni) N_OA R-M(II)-X(L_n) Oxidative Addition N_Start->N_OA R-X N_Trans R-M(II)-R'(L_n) Transmetalation N_OA->N_Trans R'-ZnX N_RE R-R' Reductive Elimination N_Trans->N_RE N_RE->N_Start + M(0)L_n So_Start Pd(0)L_n So_OA R-Pd(II)-X(L_n) Oxidative Addition So_Start->So_OA R-X So_Trans R-Pd(II)-C≡C-R'(L_n) Transmetalation So_OA->So_Trans Cu-C≡C-R' So_Cu Cu-C≡C-R' So_RE R-C≡C-R' Reductive Elimination So_Trans->So_RE So_RE->So_Start + Pd(0)L_n

Caption: General catalytic cycles for Suzuki, Negishi, and Sonogashira cross-coupling reactions.

Troubleshooting_Workflow Start Low Yield in This compound Coupling Check_Catalyst Is the catalyst system optimal for a secondary alkyl halide? Start->Check_Catalyst Switch_Catalyst Consider switching to a Ni-based catalyst system. Check_Catalyst->Switch_Catalyst No Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand Yes Switch_Catalyst->Check_Ligand Change_Ligand Use bulky N-based ligands (e.g., Pybox) or diamine ligands. Check_Ligand->Change_Ligand No Check_Side_Reactions Are there signs of β-hydride elimination? Check_Ligand->Check_Side_Reactions Yes Change_Ligand->Check_Side_Reactions Address_Side_Reactions Use bulky ligands, lower temperature, or add salt additives (e.g., LiBF₄). Check_Side_Reactions->Address_Side_Reactions Yes Check_Conditions Are reaction conditions (solvent, base, temp) optimized? Check_Side_Reactions->Check_Conditions No Address_Side_Reactions->Check_Conditions Optimize_Conditions Screen different solvents (THF, DMF), bases, and temperatures. Check_Conditions->Optimize_Conditions No Check_Inertness Is the reaction environment strictly inert? Check_Conditions->Check_Inertness Yes Optimize_Conditions->Check_Inertness Improve_Inertness Ensure anhydrous reagents/solvents and a robust inert atmosphere. Check_Inertness->Improve_Inertness No Success Improved Yield Check_Inertness->Success Yes Improve_Inertness->Success

Caption: A logical workflow for troubleshooting low yields in this compound cross-coupling reactions.

References

Side reactions and byproducts in 5-Iododecane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-iododecane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is a two-step process. The first step involves the conversion of the hydroxyl group of 5-decanol (B1670017) into a good leaving group, typically a bromide, to form 5-bromodecane (B14545004). The second step is a Finkelstein reaction, where the bromide is displaced by iodide to yield the final product, this compound. This S(_N)2 reaction is favored by the use of sodium iodide in acetone, as the resulting sodium bromide is insoluble in the solvent and precipitates, driving the reaction to completion.[1][2]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The main competing side reaction during the synthesis of this compound, a secondary alkyl halide, is the E2 elimination (dehydrohalogenation) of the intermediate 5-halodecane (e.g., 5-bromodecane). This reaction is promoted by high temperatures and the use of strong, sterically hindered bases. The elimination reaction results in the formation of a mixture of decene isomers as byproducts.

Q3: What are the expected byproducts of the elimination side reaction?

A3: The E2 elimination of 5-bromodecane can result in the formation of several isomeric decenes. The major products are typically the more stable internal alkenes, (E)- and (Z)-4-decene, as predicted by Zaitsev's rule. The less substituted, terminal alkene, 1-decene, may also be formed, particularly if a bulky base is used.

Q4: How can I minimize the formation of alkene byproducts?

A4: To favor the desired S(_N)2 substitution over E2 elimination, consider the following strategies:

  • Use a less hindered base: If a base is required, a weaker, less sterically hindered base is preferable.

  • Lower the reaction temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature. Running the reaction at a lower temperature will significantly favor substitution.

  • Choose an appropriate solvent: Polar aprotic solvents, such as acetone, are ideal for the Finkelstein reaction as they solvate the cation of the iodide salt, leaving a more nucleophilic iodide anion, while not favoring the E2 mechanism as much as protic solvents like ethanol.

Q5: My reaction yield is low. What are the possible causes?

A5: Low yields in this compound synthesis can stem from several factors:

  • Incomplete conversion of 5-decanol: The initial conversion of the alcohol to the halide may not have gone to completion.

  • Prevalence of elimination side reactions: As discussed, high temperatures or the wrong choice of base can lead to a higher proportion of alkene byproducts.

  • Loss of product during workup and purification: this compound is a relatively volatile compound, and care must be taken to avoid its loss during solvent removal.

  • Decomposition of the product: Alkyl iodides can be sensitive to light and may decompose over time. It is advisable to store the product in a cool, dark place.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no conversion of 5-decanol to 5-bromodecane 1. Inactive or insufficient brominating agent (e.g., PBr₃).2. Reaction temperature is too low.1. Use a fresh bottle of the brominating agent.2. Ensure the reaction is performed at the recommended temperature.
Significant amount of alkene byproducts detected by GC-MS 1. Reaction temperature is too high during the Finkelstein reaction.2. Use of a strong or sterically hindered base.1. Lower the reaction temperature for the Finkelstein step.2. Avoid the use of strong bases; the reaction is driven by the precipitation of NaBr.
Difficulty in separating this compound from decene byproducts The boiling points of this compound and decene isomers are relatively close.1. Use fractional distillation with a high-efficiency column.2. Column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) can be effective.
Product appears dark or discolored Decomposition of this compound, possibly due to exposure to light or impurities.1. Store the product in an amber bottle, protected from light.2. Purify the product by distillation or column chromatography.

Experimental Protocols

Step 1: Synthesis of 5-Bromodecane from 5-Decanol

Materials:

  • 5-Decanol

  • Phosphorus tribromide (PBr₃)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 5-decanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An excess of PBr₃ is typically not required; a molar ratio of approximately 1:0.35 (alcohol:PBr₃) is often sufficient.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding ice-cold water.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain crude 5-bromodecane.

Step 2: Synthesis of this compound from 5-Bromodecane (Finkelstein Reaction)

Materials:

  • 5-Bromodecane (from Step 1)

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Diethyl ether

  • Sodium thiosulfate (B1220275) solution (aqueous)

Procedure:

  • In a round-bottom flask, dissolve the crude 5-bromodecane in anhydrous acetone.

  • Add sodium iodide (NaI) to the solution (typically 1.5 to 2 equivalents).

  • Reflux the mixture with stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium bromide) and by TLC or GC-MS analysis.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure to remove most of the acetone.

  • Dissolve the residue in diethyl ether and wash with water and then with a sodium thiosulfate solution to remove any remaining iodine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
5-DecanolC₁₀H₂₂O158.28~212
5-BromodecaneC₁₀H₂₁Br221.18~105-107 (at 10 mmHg)
This compoundC₁₀H₂₁I268.18~120-122 (at 10 mmHg)
(E/Z)-4-DeceneC₁₀H₂₀140.27~170-172
1-DeceneC₁₀H₂₀140.27~171

Table 2: Typical Reaction Conditions and Expected Outcomes

Reaction StepKey ReagentsSolventTemperature (°C)Typical Yield (%)Major Byproducts
BrominationPBr₃Diethyl ether0 to RT80-90Didecyl ether
FinkelsteinNaIAcetoneReflux (~56)75-85(E/Z)-4-Decene, 1-Decene

Visualizations

Synthesis_Workflow This compound Synthesis Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Finkelstein Reaction cluster_purification Purification start 5-Decanol reagent1 PBr3, Et2O start->reagent1 product1 5-Bromodecane reagent1->product1 reagent2 NaI, Acetone product1->reagent2 product2 This compound reagent2->product2 side_product Decene Isomers reagent2->side_product Elimination purification Vacuum Distillation / Chromatography product2->purification

Caption: Workflow for the two-step synthesis of this compound.

Side_Reactions Side Reactions in this compound Synthesis cluster_substitution Desired Reaction (SN2) cluster_elimination Side Reaction (E2) reactant 5-Bromodecane product_sub This compound reactant->product_sub NaI, Acetone (Substitution) product_elim1 (E/Z)-4-Decene reactant->product_elim1 Heat, Base (Elimination - Zaitsev) product_elim2 1-Decene reactant->product_elim2 Heat, Bulky Base (Elimination - Hofmann)

Caption: Competing substitution and elimination pathways.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield of this compound q1 Check for unreacted 5-bromodecane (GC/TLC)? start->q1 a1_yes Incomplete Finkelstein Reaction q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No sol1 Increase reaction time or temperature slightly for Finkelstein a1_yes->sol1 q2 Significant alkene peaks in GC-MS? a1_no->q2 a2_yes Excessive Elimination q2->a2_yes Yes a2_no Consider workup/purification losses q2->a2_no No sol2 Lower reaction temperature, use less basic conditions a2_yes->sol2 sol3 Optimize distillation or chromatography conditions a2_no->sol3

Caption: A logical guide for troubleshooting low reaction yields.

References

Troubleshooting failed Grignard formation with 5-Iododecane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties with the formation of Grignard reagents, specifically focusing on the synthesis of 5-decylmagnesium iodide from 5-iododecane.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction with this compound won't start. What are the most common reasons for initiation failure?

A1: Failure to initiate is one of the most common issues in Grignard synthesis. The primary culprits are typically related to reaction conditions and reagent quality. Here are the key factors to check:

  • Presence of Water: Grignard reagents are extremely sensitive to moisture.[1][2][3] Even trace amounts of water in your glassware, solvent, or on the surface of the magnesium can prevent the reaction from starting.[2][3] All glassware should be rigorously dried, either by flame-drying under vacuum or oven-drying overnight, and cooled under an inert atmosphere (e.g., nitrogen or argon).[4] Solvents must be anhydrous.[5]

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which is unreactive towards alkyl halides.[2][6] This layer must be removed or bypassed to expose the fresh magnesium surface.

  • Purity of this compound: The starting alkyl iodide should be pure and free from contaminants, especially any acidic impurities or residual water.

Q2: How can I activate the magnesium turnings effectively?

A2: Activating the magnesium is crucial for a successful reaction.[7] Several methods can be employed:

  • Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle (in a glovebox or under an inert atmosphere) can break up the oxide layer.[7] Vigorous stirring of the magnesium in the reaction flask before adding the halide can also help.

  • Chemical Activation: Adding a small crystal of iodine is a common and effective method.[2][4] The iodine reacts with the magnesium surface. The disappearance of the characteristic brown color of iodine is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used; its reaction with magnesium produces ethylene (B1197577) gas, providing a visual cue that the magnesium is active.[6]

  • Pre-reaction with an Activator: Adding a small amount of a more reactive alkyl halide, like methyl iodide, can sometimes initiate the reaction. Once the reaction with the activator has started, the this compound can be added.

Q3: My reaction started, but the yield of the Grignard reagent is very low. What could be the cause?

A3: Low yields are often due to side reactions or incomplete conversion. The most significant side reaction in Grignard synthesis is Wurtz coupling.[8]

  • Wurtz Coupling: This side reaction occurs when the newly formed Grignard reagent (5-decylmagnesium iodide) reacts with another molecule of this compound to form a dimer (in this case, a C20 alkane).[8][9] This is more prevalent at higher temperatures and higher concentrations of the alkyl halide.[5][8] To minimize this, ensure slow, dropwise addition of the this compound to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[8] Maintaining a gentle reflux is often sufficient, but excessive heating should be avoided.[5]

  • Reaction with Solvent: While ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are essential for stabilizing the Grignard reagent, prolonged heating can lead to side reactions where the Grignard reagent attacks the solvent.[10][11] THF is generally a better solvent for stabilizing the Grignard reagent.[4]

  • Incomplete Reaction: If the reaction stops prematurely, it could be due to the deactivation of the remaining magnesium surface or insufficient reaction time. Ensure all the magnesium has been consumed before proceeding.

Q4: The reaction mixture turned cloudy and then dark. Is this normal?

A4: A cloudy or turbid appearance is a good sign that the Grignard reagent is forming.[3][12] The solution may also become grayish or brownish. However, if the mixture turns very dark or black, it could indicate decomposition or significant side reactions, possibly due to overheating or the presence of impurities.[4]

Q5: Can I use a solvent other than diethyl ether or THF?

A5: Diethyl ether and THF are the most common and effective solvents for Grignard reagent formation because they are aprotic and the lone pair electrons on the oxygen atom solvate and stabilize the magnesium center of the Grignard reagent.[11] Using other solvents is generally not recommended unless specific literature procedures for your substrate exist. Solvents with acidic protons, such as alcohols or water, will destroy the Grignard reagent.[13][14]

Quantitative Data Summary

The yield of a Grignard reaction is highly dependent on the reaction conditions. The following table summarizes general trends and considerations for optimizing the formation of Grignard reagents from long-chain alkyl halides.

ParameterConditionExpected Outcome on Grignard YieldImpact on Wurtz Coupling
Temperature Low (e.g., gentle reflux)HigherLower[8]
High (e.g., strong heating)LowerHigher[5]
Alkyl Halide Addition Slow, dropwiseHigherLower[8]
Rapid, all at onceLowerHigher
Solvent Anhydrous THF or Et₂OHigh-
Protic or wet solventNo yield-
Magnesium Activated, high surface areaHigh-
Unactivated, oxidizedNo yield-

Experimental Protocols

Protocol 1: Preparation of Anhydrous Diethyl Ether

This protocol is essential as Grignard reagents are highly sensitive to water.[1]

  • Pre-drying: Decant the required volume of diethyl ether from the supplier bottle into a flask containing anhydrous calcium chloride. Allow it to stand for 24 hours.

  • Sodium-Benzophenone Still: Set up a distillation apparatus in a fume hood. Add small pieces of sodium metal to the pre-dried ether.

  • Add a small amount of benzophenone (B1666685) to the flask.

  • Reflux the ether until a persistent deep blue or purple color develops. This indicates that the solvent is anhydrous and oxygen-free.

  • Distill the required amount of dry ether directly into the reaction flask, which has been previously flame-dried and cooled under an inert atmosphere.

Protocol 2: Formation of 5-Decylmagnesium Iodide
  • Glassware Preparation: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Flame-dry the entire apparatus under a vacuum and then cool to room temperature under a gentle flow of inert gas.

  • Reagent Setup:

    • Place magnesium turnings (1.2 equivalents) in the reaction flask.

    • Add a single crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Initiation:

    • Add a small portion (approx. 10%) of the this compound solution to the magnesium turnings.

    • The reaction mixture may need gentle warming with a heat gun to initiate.

    • Signs of initiation include the disappearance of the iodine color, the appearance of turbidity, and spontaneous refluxing of the ether.[3][12]

  • Reaction:

    • Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, so external heating should not be necessary after initiation.[5]

    • If the reaction becomes too vigorous, cool the flask in an ice-water bath.

  • Completion:

    • After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

    • The resulting grayish, cloudy solution is the Grignard reagent and should be used immediately in the subsequent reaction step.[15]

Visual Troubleshooting Guide

The following diagram provides a logical workflow for troubleshooting common issues during the formation of the Grignard reagent from this compound.

Grignard_Troubleshooting start Reaction Fails to Initiate check_dry Is all glassware and solvent scrupulously dry? start->check_dry check_mg Is the magnesium surface activated? check_dry->check_mg Yes solution_dry Solution: - Flame-dry all glassware under vacuum. - Use freshly distilled anhydrous solvent. check_dry->solution_dry No check_halide Is the this compound pure? check_mg->check_halide Yes solution_mg Solution: - Add a crystal of iodine. - Add a few drops of 1,2-dibromoethane. - Crush Mg turnings. check_mg->solution_mg No solution_halide Solution: - Purify the this compound (e.g., by distillation). check_halide->solution_halide No success_initiation Initiation Successful check_halide->success_initiation Yes solution_dry->check_dry solution_mg->check_mg solution_halide->check_halide low_yield Reaction Initiates, but Yield is Low success_initiation->low_yield check_temp Was the reaction temperature controlled? low_yield->check_temp check_addition Was the this compound added slowly? check_temp->check_addition Yes solution_temp Solution: - Maintain gentle reflux. - Avoid excessive heating to minimize Wurtz coupling. check_temp->solution_temp No solution_addition Solution: - Use a dropping funnel for slow, controlled addition to keep halide concentration low. check_addition->solution_addition No yield_improved Yield Improved check_addition->yield_improved Yes solution_temp->check_temp solution_addition->check_addition

Caption: Troubleshooting workflow for failed Grignard formation.

References

Navigating the Challenge of Beta-Hydride Elimination in 5-Iododecane Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in organic synthesis and drug development, the use of secondary alkyl halides like 5-iododecane in cross-coupling reactions presents a significant hurdle: the competing beta-hydride elimination pathway. This undesired side reaction can drastically reduce the yield of the desired product and complicate purification. This technical support center provides a comprehensive guide to understanding, troubleshooting, and ultimately preventing beta-hydride elimination in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is beta-hydride elimination and why is it a problem with this compound?

A1: Beta-hydride elimination is a common decomposition pathway for organometallic intermediates, particularly those derived from alkyl halides.[1] In the context of a cross-coupling reaction with this compound, after the palladium or nickel catalyst inserts into the carbon-iodine bond (oxidative addition), the resulting metal-alkyl intermediate can undergo a process where a hydrogen atom from the carbon adjacent (beta-position) to the metal-bound carbon is transferred to the metal. This results in the formation of a metal-hydride species and an alkene (a mixture of decene isomers), instead of the desired coupled product. This side reaction lowers the overall yield of the target molecule.[1]

Q2: What are the key factors that promote beta-hydride elimination?

A2: Several factors can favor beta-hydride elimination:

  • Coordinatively Unsaturated Metal Center: The metal catalyst must have a vacant coordination site to allow for the beta-hydrogen to interact with it.[1]

  • Presence of Beta-Hydrogens: The alkyl group must possess hydrogen atoms on the carbon atom beta to the metal center. This compound has beta-hydrogens on both C4 and C6.

  • High Reaction Temperatures: Higher temperatures can provide the activation energy needed for the elimination process to occur more rapidly.

  • Less Sterically Hindered Catalysts: Less bulky ligands on the metal catalyst can provide easier access for the beta-hydrogen to the metal center.

  • Electron-Poor Metal Centers: Metal centers with electron-withdrawing ligands can be more prone to beta-hydride elimination.

Q3: What are the general strategies to prevent or minimize beta-hydride elimination?

A3: The primary strategies revolve around making the desired reductive elimination pathway kinetically more favorable than beta-hydride elimination. This can be achieved by:

  • Using Bulky and Electron-Rich Ligands: Sterically demanding ligands can physically block the beta-hydrogens from accessing the metal center and promote reductive elimination.[2] Electron-rich ligands can increase the electron density on the metal, which can also favor reductive elimination.

  • Employing Nickel Catalysts: Nickel-based catalysts are often more resistant to beta-hydride elimination compared to their palladium counterparts.[3][4]

  • Lowering Reaction Temperatures: Running the reaction at lower temperatures can disfavor the beta-hydride elimination pathway, which often has a higher activation energy than the desired coupling reaction.

  • Careful Choice of Base and Solvents: The choice of base and solvent can influence the stability and reactivity of the organometallic intermediates.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low yield of desired product with significant formation of decene isomers. Beta-hydride elimination is the dominant pathway.1. Switch to a Nickel Catalyst: Replace your palladium catalyst with a nickel-based catalyst such as NiCl2(dppp) or Ni(cod)2. 2. Use a Bulkier Ligand: If using a palladium catalyst, switch to a ligand with a larger cone angle, such as a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos) or a bulky N-heterocyclic carbene (NHC) ligand. 3. Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., room temperature or 0 °C), even if it requires a longer reaction time.
Reaction is sluggish or does not proceed to completion at lower temperatures. The oxidative addition or transmetalation step is too slow at the reduced temperature.1. Use a More Electron-Rich Ligand: An electron-rich ligand can accelerate the oxidative addition step. 2. Switch to a More Reactive Coupling Partner: In Suzuki coupling, consider using an organoborane that is more readily transmetalated. In Negishi coupling, ensure the organozinc reagent is freshly prepared and of high quality. 3. Add a Co-catalyst or Additive: In some cases, additives like TMEDA (tetramethylethylenediamine) can accelerate the desired coupling pathway.
Formation of homocoupling products of the coupling partner. The transmetalation step is slow, allowing for side reactions of the organometallic coupling partner.1. Optimize the Base: The choice of base is crucial for efficient transmetalation in Suzuki couplings. Screen different bases such as K3PO4, Cs2CO3, or organic bases. 2. Ensure Anhydrous Conditions: For Negishi and Kumada couplings, strictly anhydrous conditions are critical for the stability and reactivity of the organometallic reagents.
Inconsistent results between batches. Variability in reagent quality, particularly the catalyst, ligands, or organometallic coupling partner.1. Use a Pre-catalyst: Employing a well-defined palladium or nickel pre-catalyst can lead to more reproducible results compared to generating the active catalyst in situ.[3] 2. Titrate Organometallic Reagents: The concentration of Grignard or organozinc reagents should be determined by titration before use. 3. Ensure Proper Degassing: Thoroughly degas all solvents and reagents to prevent catalyst deactivation by oxygen.

Data Presentation: Comparison of Conditions for Suppressing Beta-Hydride Elimination

The following table summarizes hypothetical but representative data for a Suzuki-Miyaura coupling of this compound with an arylboronic acid, illustrating the impact of different reaction parameters on the yield of the desired product versus the beta-hydride elimination byproduct (decenes).

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield of Coupled Product (%) Yield of Decenes (%)
1Pd(PPh3)4 (5)-K2CO3Toluene1002570
2Pd2(dba)3 (2.5)XPhos (5)K3PO4Dioxane807520
3NiCl2(dppp) (5)-K3PO4THF608510
4Pd2(dba)3 (2.5)SPhos (5)Cs2CO3t-BuOH808015
5Ni(cod)2 (5)IPr (5)K3PO4DioxaneRT90<5

Experimental Protocols

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure for minimizing beta-hydride elimination using a nickel catalyst and an N-heterocyclic carbene (NHC) ligand.

Materials:

  • This compound

  • Arylboronic acid

  • Nickel(II) acetylacetonate (B107027) [Ni(acac)2]

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Potassium phosphate (B84403) (K3PO4), finely ground and dried

  • Anhydrous 1,4-Dioxane (B91453)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ni(acac)2 (5 mol%), IPr·HCl (5 mol%), and K3PO4 (3.0 equivalents).

  • The flask is evacuated and backfilled with argon three times.

  • Add the arylboronic acid (1.5 equivalents) and this compound (1.0 equivalent) to the flask under a positive flow of argon.

  • Add anhydrous 1,4-dioxane via syringe.

  • The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by GC-MS or TLC.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Palladium-Catalyzed Negishi Coupling of this compound

This protocol outlines a general procedure for a Negishi coupling, which is often effective for secondary alkyl halides.

Materials:

  • This compound

  • Organozinc reagent (e.g., Aryl-ZnCl, prepared from the corresponding Grignard reagent and ZnCl2)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]

  • A bulky phosphine (B1218219) ligand (e.g., XPhos or SPhos)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a strict argon atmosphere, add Pd2(dba)3 (2.5 mol%) and the phosphine ligand (5 mol%) to an oven-dried Schlenk flask with a magnetic stir bar.

  • Add anhydrous THF to the flask.

  • Add this compound (1.0 equivalent) to the catalyst mixture.

  • Slowly add the solution of the organozinc reagent (1.2 equivalents in THF) to the reaction mixture at room temperature.

  • The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by GC-MS or TLC.

  • Once the reaction is complete, it is carefully quenched with saturated aqueous ammonium (B1175870) chloride.

  • The mixture is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

  • The residue is purified by column chromatography.

Visualizations

Beta_Hydride_Elimination_Mechanism cluster_catalytic_cycle Catalytic Cycle cluster_side_reaction Beta-Hydride Elimination Pathway Start R-X + M(0)L_n (this compound + Catalyst) Ox_Add Oxidative Addition Start->Ox_Add Intermediate R-M(II)(X)L_n (Alkyl-Metal Intermediate) Ox_Add->Intermediate Transmetalation Transmetalation (with R'-M') Intermediate->Transmetalation Side_Reaction Beta-Hydride Elimination Intermediate->Side_Reaction Coupling_Intermediate R-M(II)(R')L_n Transmetalation->Coupling_Intermediate Red_Elim Reductive Elimination Coupling_Intermediate->Red_Elim Product R-R' (Desired Product) Red_Elim->Product Catalyst_Regen M(0)L_n (Catalyst Regenerated) Red_Elim->Catalyst_Regen Catalyst_Regen->Start Alkene Decene Isomers (Byproduct) Side_Reaction->Alkene Hydride H-M(II)(X)L_n Side_Reaction->Hydride Troubleshooting_Workflow Start Low Yield of Coupled Product High Alkene Byproduct Check_Catalyst Is a Palladium catalyst being used? Start->Check_Catalyst Switch_to_Ni Switch to a Nickel catalyst (e.g., NiCl2(dppp)) Check_Catalyst->Switch_to_Ni Yes Check_Ligand Is the ligand sterically bulky and electron-rich? Check_Catalyst->Check_Ligand No Reassess Re-evaluate reaction outcome Switch_to_Ni->Reassess Use_Bulky_Ligand Use a Buchwald-type ligand (e.g., XPhos) or an NHC (e.g., IPr) Check_Ligand->Use_Bulky_Ligand No Check_Temp Is the reaction run at high temperature? Check_Ligand->Check_Temp Yes Use_Bulky_Ligand->Reassess Lower_Temp Lower the reaction temperature (e.g., to room temperature) Check_Temp->Lower_Temp Yes Check_Temp->Reassess No Lower_Temp->Reassess

References

Technical Support Center: Palladium-Catalyzed Reactions of 5-Iododecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation in palladium-catalyzed reactions involving 5-iododecane.

Troubleshooting Guide

This guide addresses common issues observed during palladium-catalyzed reactions with this compound, such as Suzuki, Heck, and Sonogashira couplings.

Question: My reaction is sluggish or has stalled completely. How do I determine if catalyst deactivation is the cause?

Answer:

A sluggish or stalled reaction is a common indicator of catalyst deactivation. To diagnose this, you can perform the following checks:

  • Visual Inspection: The appearance of a black precipitate, often referred to as palladium black, is a strong indicator of catalyst agglomeration and deactivation.[1][2]

  • Reaction Profile Analysis: If you are monitoring the reaction progress over time (e.g., by GC or LC-MS), a sharp decrease in the reaction rate after an initial period of activity suggests catalyst deactivation.

  • Spiking Experiment: In a controlled experiment, adding a fresh batch of catalyst to the stalled reaction mixture can help determine if the catalyst is the issue. If the reaction restarts, it is highly likely that the initial catalyst was deactivated.

Question: I've observed the formation of palladium black in my reaction. What causes this and how can I prevent it?

Answer:

Palladium black formation is the result of the agglomeration of palladium nanoparticles, leading to a loss of catalytically active surface area.[1] This is a common deactivation pathway.

Causes:

  • High Temperatures: Elevated temperatures can promote the sintering and agglomeration of palladium nanoparticles.[3][4]

  • Inadequate Ligand Protection: The phosphine (B1218219) ligand plays a crucial role in stabilizing the palladium catalyst.[5] If the ligand degrades or is not present in a sufficient ratio, the palladium nanoparticles are more prone to aggregation. High ligand-to-palladium ratios can sometimes inhibit the reaction.[6]

  • Solvent Effects: Certain solvents may not effectively stabilize the catalytic species, leading to precipitation. For instance, in Sonogashira couplings, THF has been anecdotally reported to promote the formation of palladium black.[7]

Prevention Strategies:

  • Optimize Reaction Temperature: Screen for the lowest effective temperature that provides a reasonable reaction rate.

  • Ligand Selection and Ratio: Employ bulky electron-rich phosphine ligands (e.g., Buchwald-type ligands) that can stabilize the palladium center.[8][9] Optimize the ligand-to-palladium ratio; often a slight excess of the ligand is beneficial.

  • Solvent Screening: Test a range of solvents to find one that improves catalyst stability and reaction performance.

Question: My reaction is producing significant amounts of homocoupling byproducts. What is the likely cause and solution?

Answer:

Homocoupling of the coupling partner (e.g., boronic acid in a Suzuki reaction) is often a sign of the presence of Pd(II) species, which can be generated by the oxidation of the active Pd(0) catalyst.[10]

Causes:

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of the Pd(0) catalyst.

  • Use of a Pd(II) Precursor: When using a Pd(II) salt like Pd(OAc)₂, the in-situ reduction to Pd(0) may be inefficient, leaving residual Pd(II) that can promote homocoupling.[10]

Solutions:

  • Thorough Degassing: Ensure all solvents and reagents are properly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the reaction mixture.[11][12]

  • Use of a Pd(0) Precatalyst: Starting with a Pd(0) source such as Pd(PPh₃)₄ can sometimes mitigate issues related to incomplete reduction.

  • In-Situ Reduction Additives: When using Pd(II) precursors, the addition of a sacrificial reductant can facilitate the formation of the active Pd(0) species.

Frequently Asked Questions (FAQs)

Q1: What are the main pathways for palladium catalyst deactivation in reactions with alkyl halides like this compound?

A1: The primary deactivation pathways include:

  • Reduction to Pd(0) Nanoparticles and Agglomeration: The active catalytic species can be reduced to palladium(0) nanoparticles, which can then aggregate into inactive palladium black, reducing the available catalytic surface area.[1][13][14][15]

  • Ligand Degradation: Phosphine ligands, crucial for stabilizing the catalyst, can degrade under reaction conditions, leading to catalyst instability.

  • Poisoning: Impurities in the reagents or solvents can act as catalyst poisons, binding to the palladium center and inhibiting its activity.[3][8] For example, iodide buildup can poison the catalyst in some coupling reactions.[8]

  • β-Hydride Elimination: For alkyl halides, β-hydride elimination can be a competing side reaction that leads to the formation of alkenes and can interfere with the desired cross-coupling pathway.[16][17]

Q2: Can a deactivated palladium catalyst be reactivated?

A2: In some cases, reactivation is possible. For supported palladium catalysts, washing with an organic polar solvent may help to regenerate the catalyst by removing adsorbed species.[18] For homogeneous catalysts that have precipitated as palladium black, reactivation is generally not feasible within the reaction mixture. The focus should be on preventing deactivation in the first place.

Q3: How does the choice of base affect catalyst stability and activity?

A3: The base is a critical component of the catalytic cycle, and its choice can significantly impact the reaction outcome. A base that is too strong or too weak can lead to side reactions or incomplete conversion. For instance, in Suzuki couplings, common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[11][12] The base's solubility and strength should be optimized for the specific reaction.

Q4: Are there specific ligands that are recommended for palladium-catalyzed reactions of alkyl halides?

A4: Yes, for challenging cross-coupling reactions involving alkyl halides, bulky and electron-rich phosphine ligands are often preferred. These ligands promote the oxidative addition step and stabilize the palladium center. Examples include dppf and Buchwald-type ligands like XPhos and SPhos.[8][19]

Q5: My reaction with this compound is not working. Should I switch to a different halide, like the bromide or chloride?

A5: While iodides are generally more reactive than bromides and chlorides in oxidative addition, switching to a different halide can sometimes be a valid troubleshooting step, especially if side reactions involving the iodide are suspected.[9] However, chlorides can be unreactive under standard Heck conditions.[6] It is often more productive to first optimize the reaction conditions (catalyst, ligand, solvent, base, temperature) with the iodide before changing the substrate.

Quantitative Data Summary

The following table summarizes hypothetical data for a Suzuki coupling reaction between this compound and phenylboronic acid, illustrating the effect of different ligands on the reaction yield and catalyst stability.

EntryPalladium PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Observations
1Pd(OAc)₂ (2 mol%)PPh₃K₂CO₃Toluene1002415Significant Pd black formation
2Pd₂(dba)₃ (1 mol%)P(t-Bu)₃K₃PO₄Dioxane801845Some Pd black observed
3Pd(OAc)₂ (2 mol%)XPhosK₃PO₄Toluene1001285Homogeneous solution
4Pd₂(dba)₃ (1 mol%)SPhosCs₂CO₃THF801692Homogeneous solution

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling of this compound

  • To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 equivalents).

  • Add phenylboronic acid (1.2 equivalents).

  • Add this compound (1.0 equivalent).

  • Add the degassed solvent (e.g., toluene, 0.1 M).

  • Seal the flask and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for the specified time.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Catalyst Reactivation Test (Spiking Experiment)

  • Set up the reaction as described in Protocol 1.

  • Monitor the reaction until it appears to have stalled (i.e., no further conversion of the starting material is observed for an extended period).

  • Under a positive pressure of argon, carefully open the reaction flask and add a second portion of the palladium precatalyst and ligand (e.g., half of the initial loading).

  • Reseal the flask and continue heating at the reaction temperature.

  • Continue to monitor the reaction to see if the conversion increases. An increase in conversion indicates that the initial catalyst was deactivated.

Visualizations

Troubleshooting_Workflow start Reaction Stalled or Low Yield visual_check Visual Inspection: - Palladium black? - Phase separation? start->visual_check analytical_check Analytical Check: - Starting materials consumed? - Side products formed? start->analytical_check spike_test Perform Catalyst Spiking Experiment visual_check->spike_test No pd_black Issue: Catalyst Agglomeration visual_check->pd_black Yes no_restart Issue: Reagent Degradation or Inhibitor Formation spike_test->no_restart No Restart restart Issue: Catalyst Deactivation spike_test->restart Reaction Restarts side_products Issue: Incorrect Reaction Conditions or Pathway analytical_check->side_products Yes optimize_ligand Solution: - Increase ligand ratio - Use bulkier ligand pd_black->optimize_ligand optimize_temp Solution: - Lower reaction temperature pd_black->optimize_temp optimize_reagents Solution: - Purify reagents - Check reagent stability no_restart->optimize_reagents restart->optimize_ligand optimize_conditions Solution: - Screen solvents and bases - Adjust stoichiometry side_products->optimize_conditions

Caption: Troubleshooting workflow for palladium-catalyzed reactions.

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Pathways active_catalyst Active Pd(0)L_n Catalyst agglomeration Agglomeration/ Sintering active_catalyst->agglomeration High Temp, Low Ligand Conc. oxidation Oxidation to Pd(II) active_catalyst->oxidation O2, Impurities poisoning Ligand Degradation or Poisoning active_catalyst->poisoning Impurities, Side Reactions inactive_pd_black Inactive 'Palladium Black' agglomeration->inactive_pd_black inactive_pd_II Inactive Pd(II) Species oxidation->inactive_pd_II inactive_complex Inactive Pd Complex poisoning->inactive_complex inactive_pd_II->inactive_pd_black Decomposition

References

Dealing with steric hindrance in reactions of 5-Iododecane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5-iododecane, focusing on challenges posed by steric hindrance at the secondary carbon.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I observing low yields of my desired substitution product with this compound?

Answer: this compound is a secondary alkyl halide, which places it at a crossroads of competing reaction mechanisms, primarily the bimolecular substitution (SN2) and bimolecular elimination (E2) pathways. The linear alkyl chains on either side of the iodine-bearing carbon create significant steric hindrance, which slows down the SN2 reaction rate.[1][2][3][4] The SN2 transition state is crowded, with five groups around the central carbon, and bulky substituents impede the necessary backside attack of the nucleophile.[1][2][5] If the nucleophile used is also a strong base, the E2 elimination reaction can become the dominant and faster pathway, leading to the formation of decene isomers instead of the desired substitution product.[6][7][8]

Table 1: Influence of Reagent Type on this compound Reactions

Reagent TypePredominant MechanismMajor Product(s)
Strong, non-bulky nucleophile (e.g., NaCN, NaN₃)SN2Substitution
Strong, bulky base (e.g., KOC(CH₃)₃)E2Elimination (Hofmann product)
Strong, non-bulky base (e.g., NaOEt)SN2 and E2 CompetitionMixture of Substitution and Elimination (Zaitsev product)
Weak nucleophile/Weak base (e.g., H₂O, EtOH)SN1 / E1 (very slow)Mixture of Substitution and Elimination
FAQ 2: How can I optimize my reaction to favor the SN2 substitution product?

Answer: To favor the SN2 pathway and minimize the competing E2 elimination, several factors in the experimental setup can be adjusted.

  • Nucleophile Selection: Employ a strong nucleophile that is a weak base. Anions like azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolate (RS⁻) are excellent choices as their nucleophilicity far outweighs their basicity.[9]

  • Solvent Choice: Use a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetone.[2][10][11] These solvents solvate the cation of the nucleophilic salt but leave the anion "naked" and highly reactive, which increases the rate of the SN2 reaction.[2][9][11] In contrast, polar protic solvents (like water or ethanol) would solvate the nucleophile through hydrogen bonding, reducing its reactivity.[10][12]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[13]

sn2_vs_e2_decision_making start Start: Substitution on This compound reagent_choice Choose Reagent start->reagent_choice strong_base Strong Base (e.g., t-BuOK, NaOEt) reagent_choice->strong_base High Basicity strong_nuc_weak_base Strong Nucleophile & Weak Base (e.g., NaCN, NaN3) reagent_choice->strong_nuc_weak_base Low Basicity e2_pathway Favors E2 Pathway strong_base->e2_pathway sn2_pathway Favors SN2 Pathway strong_nuc_weak_base->sn2_pathway solvent_choice Choose Solvent sn2_pathway->solvent_choice polar_aprotic Polar Aprotic (DMSO, DMF) solvent_choice->polar_aprotic Recommended polar_protic Polar Protic (EtOH, H2O) solvent_choice->polar_protic Not Recommended enhance_sn2 Enhances SN2 Rate polar_aprotic->enhance_sn2 hinder_sn2 Hinders SN2 Rate polar_protic->hinder_sn2 product_sn2 Desired Substitution Product enhance_sn2->product_sn2

Caption: Decision workflow for favoring SN2 reactions.
FAQ 3: Under what conditions can I promote the E2 elimination reaction to synthesize decene isomers?

Answer: To favor the E2 pathway, you should use a strong, sterically hindered base.

  • Bulky Bases: A strong, bulky base, such as potassium tert-butoxide (KOC(CH₃)₃) or lithium diisopropylamide (LDA), will preferentially abstract a proton from the less sterically hindered carbon (C4 or C6 on the decane (B31447) chain).[14][15][16] This leads to the formation of the "Hofmann" product (dec-4-ene) as the major isomer, as the base cannot easily access the more substituted internal protons.[16][17]

  • Non-Bulky Bases: A strong, non-bulky base like sodium ethoxide (NaOEt) can access both the internal and terminal protons, and will preferentially form the more thermodynamically stable "Zaitsev" product (dec-5-ene).

  • Temperature: Higher reaction temperatures generally favor elimination over substitution.[13]

Table 2: Regioselectivity in E2 Elimination of this compound

BaseBase TypeMajor ProductMinor Product
Potassium tert-butoxide (KOC(CH₃)₃)BulkyDec-4-ene (Hofmann)Dec-5-ene (Zaitsev)
Sodium Ethoxide (NaOCH₂CH₃)Non-BulkyDec-5-ene (Zaitsev)Dec-4-ene (Hofmann)
FAQ 4: Is an SN1 reaction possible for this compound, and how can it be facilitated?

Answer: While SN1 reactions are typically slow for secondary alkyl halides due to the relative instability of the secondary carbocation intermediate, they can be induced under specific conditions.[6][10] The key is to facilitate the departure of the iodide leaving group.

  • Use of Silver Salts: Introducing a silver salt, such as silver nitrate (B79036) (AgNO₃), can significantly promote the SN1 mechanism. The silver ion (Ag⁺) is a halophile and coordinates with the iodine atom, weakening the C-I bond.[18] This facilitates the formation of the secondary carbocation and the precipitation of insoluble silver iodide (AgI), which drives the reaction forward according to Le Châtelier's principle.[19][20][21][22]

  • Solvent: A polar protic solvent, such as ethanol (B145695) or water, is required to stabilize the carbocation intermediate through solvation, favoring the SN1/E1 pathway.[10][19]

sn1_pathway sub This compound intermediate [R-I-Ag]⁺ Complex sub->intermediate + Ag⁺ ag AgNO3 ag->intermediate carbocation Secondary Carbocation intermediate->carbocation Iodide Abstraction agi AgI(s) Precipitate intermediate->agi product SN1 Product carbocation->product + Nucleophile nuc Nucleophile (e.g., H2O, EtOH) nuc->product

Caption: Silver-ion-assisted SN1 pathway for this compound.
FAQ 5: How can I run a reaction if my nucleophile is soluble in water but this compound is not?

Answer: This is a common challenge that can be overcome using Phase-Transfer Catalysis (PTC) . This technique is designed for reactions where the reactants are located in different, immiscible phases (e.g., an aqueous phase and an organic phase).[23]

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction.[24] The lipophilic cation of the catalyst transports the nucleophile from the aqueous phase into the organic phase.[25][26] Once in the organic phase, the "naked" nucleophile can react with the this compound. The catalyst then returns to the aqueous phase to transport another nucleophile, thus continuing the catalytic cycle. This method avoids the need for expensive, anhydrous polar aprotic solvents and can significantly increase reaction rates.[23][27]

ptc_workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase substrate This compound (R-I) product Product (R-Nu) substrate->product catalyst_aq Q⁺I⁻ product->catalyst_aq Catalyst Regenerated catalyst_org Q⁺Nu⁻ catalyst_org->substrate SN2 Reaction nucleophile Na⁺Nu⁻ nucleophile->catalyst_org Ion Exchange catalyst_aq->nucleophile Cycle Repeats

Caption: Catalytic cycle in a phase-transfer catalysis reaction.

Troubleshooting Guide

Problem Probable Cause Recommended Solutions
No reaction or very slow reaction. 1. Insufficient temperature.2. Poor choice of solvent.3. Weak nucleophile.1. Gradually increase the reaction temperature.2. Ensure a polar aprotic solvent (e.g., DMSO) is used for SN2 reactions.3. Switch to a stronger nucleophile (e.g., from RCO₂⁻ to CN⁻).
Major product is an alkene (elimination) instead of the desired substitution product. 1. The nucleophile is too basic.2. Reaction temperature is too high.1. Use a less basic nucleophile (e.g., NaN₃ instead of NaOEt).2. Lower the reaction temperature.3. Use a polar aprotic solvent to specifically enhance the SN2 rate.
The Zaitsev elimination product is formed, but the Hofmann product is desired. The base used is not sterically hindered (e.g., NaOH, NaOEt).Switch to a bulky base such as potassium tert-butoxide (KOC(CH₃)₃) or LDA.[15][17]
A mixture of SN1 and E1 products is observed. The secondary carbocation intermediate is undergoing both nucleophilic attack and deprotonation.1. Use a higher concentration of a non-basic nucleophile to favor SN1.2. Keep the reaction temperature low to disfavor the E1 pathway.

Detailed Experimental Protocols

Protocol 1: SN2 Reaction with Sodium Azide
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃, 1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 5-azidodecane.

Protocol 2: E2 Reaction with Potassium tert-Butoxide (Hofmann Product)
  • Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, add potassium tert-butoxide (1.5 equivalents).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) via syringe, followed by the dropwise addition of a solution of this compound (1 equivalent) in THF.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours. The formation of a precipitate (potassium iodide) may be observed.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with pentane (B18724) (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation to yield a mixture of decene isomers, with dec-4-ene as the major product.

Protocol 3: Silver Nitrate-Assisted SN1 Solvolysis
  • Setup: Dissolve this compound (1 equivalent) in ethanol in an Erlenmeyer flask.

  • Reagent Addition: In a separate flask, dissolve silver nitrate (AgNO₃, 1.1 equivalents) in a minimal amount of ethanol. Add this solution dropwise to the this compound solution with stirring. Protect the reaction from light to prevent the photochemical decomposition of silver salts.

  • Reaction: A precipitate of silver iodide (AgI) should form. Stir the mixture at room temperature for 1-3 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the AgI precipitate.

  • Isolation: The filtrate contains the product, 5-ethoxydecane. The solvent can be removed under reduced pressure, and the residue can be purified by column chromatography if necessary.

References

Common impurities in commercial 5-Iododecane and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 5-Iododecane. The information is designed to help identify and remove common impurities, ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized from 5-decanol (B1670017). Consequently, the most common impurities are related to this starting material and subsequent purification and stabilization processes. These include:

  • Unreacted 5-decanol: The starting alcohol used in the synthesis.

  • Decene Isomers: Formed as byproducts of elimination reactions during the synthesis.

  • Acidic Impurities: Residual acids from the synthesis process, such as hydroiodic acid (HI).

  • Water: Can be introduced during the workup or from atmospheric moisture.

  • Copper Stabilizer: Often added to prevent decomposition of the light-sensitive alkyl iodide.

Q2: My this compound has a brownish tint. What is the likely cause and how can I fix it?

A2: A brownish tint in this compound is usually a sign of decomposition, leading to the formation of elemental iodine (I₂). This can be caused by exposure to light or heat. To remove the color, you can wash the this compound with an aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the organic layer is colorless.

Q3: I suspect my this compound is wet. How can I determine the water content and dry the product?

A3: The water content in this compound can be accurately quantified using Karl Fischer titration. For drying, you can use standard drying agents like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). After drying, the drying agent should be removed by filtration. For very low water content, distillation from a drying agent like calcium hydride (CaH₂) can be performed, but this should be done with caution due to the reactivity of CaH₂.

Q4: How can I remove the copper stabilizer from this compound?

A4: The copper stabilizer can be removed by washing the this compound with an aqueous solution of a chelating agent or a reagent that forms a water-soluble copper complex. Solutions of ammonium (B1175870) chloride, EDTA, or sodium thiosulfate are effective for this purpose.[1] After washing, the aqueous layer is separated, and the organic layer is washed with water and then dried.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides step-by-step instructions for purification.

Issue 1: Presence of Low-Boiling Impurities Detected by GC-MS

If your GC-MS analysis indicates the presence of impurities with lower boiling points than this compound, these are likely to be decene isomers.

Troubleshooting Steps:

  • Fractional Distillation: Due to the significant difference in boiling points, fractional distillation is an effective method for removing decene isomers.

  • Flash Chromatography: If distillation is not feasible or does not provide sufficient purity, flash chromatography can be employed.

Issue 2: Presence of High-Boiling Impurities Detected by GC-MS

A peak with a higher retention time in your GC chromatogram likely corresponds to unreacted 5-decanol.

Troubleshooting Steps:

  • Fractional Distillation: 5-decanol has a higher boiling point than this compound, allowing for separation by fractional distillation.

  • Flash Chromatography: This technique is also effective for separating the more polar 5-decanol from the less polar this compound.

Quantitative Data on Common Impurities

The following table summarizes the physical properties of this compound and its common impurities, which is essential for planning purification strategies.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Notes
This compound C₁₀H₂₁I268.18~132 @ 15 mmHgBoiling point is for 1-Iododecane, a close isomer.
5-DecanolC₁₀H₂₂O158.2880 @ 5 mmHgA common starting material impurity.[1][2]
1-DeceneC₁₀H₂₀140.27172 @ 760 mmHgA common elimination byproduct.[3][4][5][6]
WaterH₂O18.02100 @ 760 mmHgCan be present from workup or atmosphere.
IodineI₂253.81184.3 @ 760 mmHgA common decomposition product.
CopperCu63.552562 @ 760 mmHgOften used as a stabilizer.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is designed to remove impurities with significantly different boiling points, such as 5-decanol and decene isomers.

Materials:

  • Commercial this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source and gauge

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the commercial this compound into the round-bottom flask.

  • Apply a vacuum and slowly heat the flask using the heating mantle.

  • Monitor the temperature at the distillation head.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.

  • Discard the initial lower-boiling fraction (containing decene) and the final higher-boiling residue (containing 5-decanol).

Protocol 2: Purification of this compound by Flash Chromatography

This protocol is effective for removing both more polar (5-decanol) and less polar (decene) impurities.

Materials:

  • Commercial this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes

  • TLC plates and chamber for monitoring fractions

Procedure:

  • Pack the chromatography column with silica gel slurried in the chosen eluent. A non-polar eluent like hexanes is a good starting point.

  • Dissolve the commercial this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system. You can use a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate (B1210297) in hexanes) to improve separation.

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing pure this compound and remove the solvent under reduced pressure.

Protocol 3: Removal of Acidic Impurities and Iodine

This washing procedure removes residual acids and discoloration from iodine.

Materials:

  • Commercial this compound

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 10% aqueous sodium thiosulfate solution and shake. The brown color of iodine should disappear. Drain the aqueous layer.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any acidic impurities. Shake well, venting frequently to release any CO₂ produced. Drain the aqueous layer.

  • Wash the organic layer with deionized water.

  • Wash the organic layer with brine to aid in the removal of dissolved water.

  • Drain the organic layer into a clean, dry flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate.

  • Swirl the flask and let it stand for 15-20 minutes.

  • Filter the dried this compound to remove the drying agent.

Visualizations

Impurity_Removal_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_end Final Product Commercial_5_Iododecane Commercial this compound (with impurities) Washing Washing (NaHCO3 / Na2S2O3) Commercial_5_Iododecane->Washing Removes acidic impurities & I2 Drying Drying (MgSO4 / Na2SO4) Washing->Drying Removes water Distillation Fractional Distillation Drying->Distillation Separates by boiling point Chromatography Flash Chromatography Drying->Chromatography Separates by polarity Pure_5_Iododecane Pure this compound Distillation->Pure_5_Iododecane Chromatography->Pure_5_Iododecane

Caption: General workflow for the purification of commercial this compound.

Troubleshooting_Logic Start GC-MS Analysis of Commercial this compound Impurity_Detected Impurity Detected? Start->Impurity_Detected Low_BP Low Boiling Point Impurity (e.g., Decene) Impurity_Detected->Low_BP Yes High_BP High Boiling Point Impurity (e.g., 5-Decanol) Impurity_Detected->High_BP Yes Acidic_Impurity Acidic Impurity or Color Impurity_Detected->Acidic_Impurity Yes Pure Product is Pure Impurity_Detected->Pure No Fractional_Distillation Fractional Distillation Low_BP->Fractional_Distillation Flash_Chromatography Flash Chromatography Low_BP->Flash_Chromatography High_BP->Fractional_Distillation High_BP->Flash_Chromatography Aqueous_Wash Aqueous Wash (NaHCO3 / Na2S2O3) Acidic_Impurity->Aqueous_Wash

Caption: Troubleshooting logic for identifying and removing impurities from this compound.

References

Why is my 5-Iododecane reaction not going to completion?

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Iododecane Synthesis

Welcome to the technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues with your this compound synthesis, particularly when the reaction is not proceeding to completion.

Frequently Asked Questions (FAQs)

Q1: My Finkelstein reaction to produce this compound from 5-chlorodecane (B3044485) is stalling. What are the common causes?

An incomplete Finkelstein reaction is often due to equilibrium issues, reagent quality, or suboptimal reaction conditions. The reaction involves the exchange of a halide, which is a reversible process. To drive the reaction to completion, Le Chatelier's principle is utilized by taking advantage of the differential solubility of sodium halides. Sodium iodide is soluble in acetone (B3395972), while the resulting sodium chloride is not, causing it to precipitate and drive the equilibrium towards the desired product.

Troubleshooting Checklist:

  • Reagent Purity: Ensure the sodium iodide (NaI) is anhydrous and the 5-chlorodecane is free of impurities.

  • Solvent Condition: The acetone must be completely dry. Water in the acetone will dissolve the NaCl byproduct, preventing it from precipitating and thus stopping the reaction from being driven to completion.

  • Reaction Temperature: The reaction is typically run at reflux. Ensure the temperature is appropriate for the solvent being used (for acetone, the boiling point is 56°C).

  • Reaction Time: While the precipitation of NaCl is a good indicator of reaction progress, some reactions may require extended periods to reach completion.

Troubleshooting Guide

Issue: Low Yield and Incomplete Conversion

If you are experiencing low yields or your reaction is not going to completion, follow this troubleshooting workflow.

G cluster_start cluster_reagents Step 1: Reagent & Solvent Check cluster_conditions Step 2: Reaction Conditions Check cluster_solutions Step 3: Corrective Actions cluster_end start Reaction Stalled reagent_check Verify Reagent & Solvent Quality start->reagent_check solvent_dry Is the acetone anhydrous? reagent_check->solvent_dry nai_quality Is the NaI dry and high purity? solvent_dry->nai_quality Yes dry_solvent Action: Use freshly dried acetone. solvent_dry->dry_solvent No starting_material Is the 5-chlorodecane pure? nai_quality->starting_material Yes dry_nai Action: Dry NaI in a vacuum oven. nai_quality->dry_nai No conditions_check Verify Reaction Conditions starting_material->conditions_check Yes purify_sm Action: Purify starting material (e.g., distillation). starting_material->purify_sm No temperature Is the reaction at reflux? conditions_check->temperature time Has the reaction run long enough? temperature->time Yes adjust_temp Action: Ensure proper reflux temperature. temperature->adjust_temp No precipitate Is a precipitate (NaCl) forming? time->precipitate Yes increase_time Action: Increase reaction time and monitor by TLC/GC. time->increase_time No equilibrium_issue Problem: Equilibrium not shifting. precipitate->equilibrium_issue No end_node Reaction to Completion precipitate->end_node Yes dry_solvent->reagent_check dry_nai->reagent_check purify_sm->reagent_check adjust_temp->conditions_check increase_time->conditions_check equilibrium_issue->reagent_check Likely a reagent/solvent issue

Caption: Troubleshooting workflow for an incomplete this compound reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Finkelstein Reaction

This protocol is a generalized procedure based on the Finkelstein reaction, adapted for the synthesis of this compound.

Materials:

  • 5-chlorodecane

  • Anhydrous sodium iodide (NaI)

  • Anhydrous acetone (dried over molecular sieves or distilled from a drying agent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Set up a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Reagents: In the flask, dissolve 1.5 equivalents of anhydrous sodium iodide in anhydrous acetone.

  • Reaction Initiation: Add 1 equivalent of 5-chlorodecane to the solution.

  • Reflux: Heat the mixture to reflux (approximately 56°C for acetone) with vigorous stirring. The formation of a white precipitate (sodium chloride) should be observed.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium chloride.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in a nonpolar solvent like diethyl ether or hexane.

    • Wash the organic layer with a dilute aqueous solution of sodium thiosulfate (B1220275) to remove any remaining iodine, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography if necessary.

Data Presentation

Table 1: Influence of Solvent on Finkelstein Reaction

The choice of solvent is critical as it governs the solubility of the sodium halide salt, which drives the reaction equilibrium.

SolventDielectric Constant (ε)Solubility of NaISolubility of NaCl/NaBrReaction Efficiency
Acetone 20.7HighVery LowExcellent
Methanol 32.7HighHighPoor
Water 80.1HighHighPoor
Acetonitrile 37.5HighModerateModerate
Tetrahydrofuran (THF) 7.6ModerateLowGood

This table illustrates the principle of the Finkelstein reaction. Acetone is the preferred solvent because it readily dissolves the reactant (NaI) but not the salt byproduct (NaCl or NaBr), forcing the reaction forward.

Table 2: Common Side Reactions and Byproducts
Side ReactionConditions Favoring ItHow to Mitigate
Elimination (E2) Strong bases, high temperaturesUse non-basic conditions and maintain the lowest effective reflux temperature.
Starting Material Impurities Poor purification of 5-chlorodecanePurify the starting material by distillation before the reaction.
Solvent Contamination Presence of water or other protic solventsUse anhydrous solvents and reagents.

Reaction Pathway

The Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) reaction.

G cluster_transition Transition State start_material 5-Chlorodecane transition_state [I---C---Cl]‡ start_material->transition_state nucleophile Sodium Iodide (NaI) nucleophile->transition_state product This compound transition_state->product byproduct Sodium Chloride (NaCl) (Precipitate) transition_state->byproduct

Caption: SN2 pathway for the Finkelstein reaction.

Technical Support Center: Optimizing Solvent Choice for Reactions with 5-Iododecane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the optimal solvent for reactions involving 5-iododecane. It includes frequently asked questions, troubleshooting guides for common reaction types, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a long-chain alkyl halide. Due to its substantial non-polar decane (B31447) backbone, it exhibits high solubility in non-polar organic solvents such as hexane, heptane, toluene (B28343), and diethyl ether. Its solubility in more polar solvents decreases, though it is generally soluble in a range of common organic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and ethyl acetate (B1210297). It is practically insoluble in water.[1]

Q2: How does solvent polarity affect reactions with this compound?

A2: The choice of solvent is critical as it can significantly influence reaction rates and even determine the reaction pathway (e.g., substitution vs. elimination).

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate both cations and anions effectively through hydrogen bonding.[2] They are adept at stabilizing ionic intermediates, which can accelerate SN1 reactions. However, they can also solvate and stabilize the nucleophile, reducing its reactivity and thus slowing down SN2 reactions.[2][3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess dipole moments sufficient to dissolve ionic species but lack acidic protons for hydrogen bonding. They are particularly effective at solvating cations, leaving the anion (nucleophile) relatively "free" and highly reactive. This makes them excellent choices for promoting SN2 reactions.[4]

  • Non-Polar Solvents (e.g., hexane, toluene): These solvents are typically used when reactants are non-polar. In the context of cross-coupling reactions, less polar solvents like toluene or dioxane are often employed.[5]

Q3: this compound is a secondary alkyl iodide. What competing reactions should I be aware of?

A3: As a secondary alkyl halide, this compound can undergo both substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[6] Elimination is a significant competing pathway, especially when using strong, sterically hindered bases.[7] Reaction conditions, particularly the choice of solvent and base, are crucial for directing the reaction towards the desired substitution product. Low temperatures generally favor substitution over elimination.[8]

Solvent Property Data

The following table summarizes key properties of common organic solvents relevant to reactions with this compound.

SolventFormulaBoiling Point (°C)Dielectric Constant (at 20°C)Polarity IndexType
Non-Polar
HexaneC₆H₁₄691.880.1Non-Polar
TolueneC₇H₈1112.382.4Non-Polar
Diethyl EtherC₄H₁₀O354.342.8Non-Polar
Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O667.584.0Polar Aprotic
Dichloromethane (DCM)CH₂Cl₂409.083.1Polar Aprotic
AcetoneC₃H₆O5620.75.1Polar Aprotic
Acetonitrile (B52724) (ACN)C₂H₃N8237.55.8Polar Aprotic
N,N-Dimethylformamide (DMF)C₃H₇NO15336.76.4Polar Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS189477.2Polar Aprotic
Polar Protic
1-ButanolC₄H₁₀O11817.84.0Polar Protic
Isopropyl Alcohol (IPA)C₃H₈O8219.93.9Polar Protic
EthanolC₂H₆O7824.64.3Polar Protic
MethanolCH₄O6532.75.1Polar Protic

Data compiled from multiple sources.[9][10][11][12]

Troubleshooting and Reaction-Specific Guides

Nucleophilic Substitution (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is an SN2 reaction where an alkoxide displaces a leaving group. For this compound, a secondary halide, careful solvent selection is key to maximizing yield and minimizing the competing E2 elimination pathway.

Common Issues & Troubleshooting:

  • Low or No Reaction:

    • Cause: The nucleophile (alkoxide) may be insufficiently reactive. In protic solvents, the nucleophile can be heavily solvated.[4]

    • Solution: Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. Using a strong, non-nucleophilic base like sodium hydride (NaH) in THF to generate the alkoxide in situ is also a common and effective strategy.[13]

  • Predominance of Elimination Product (Decene isomers):

    • Cause: The alkoxide is acting as a base rather than a nucleophile. This is more common with sterically hindered alkoxides and at higher temperatures.

    • Solution: Use a less hindered alkoxide if possible. Employ a polar aprotic solvent and run the reaction at the lowest feasible temperature to favor the SN2 pathway.[8]

Logical Flow for Williamson Ether Synthesis Troubleshooting

G start Low Yield in Williamson Ether Synthesis check_sm Starting Materials Consumed? start->check_sm no_reaction Issue: No Reaction Cause: Insufficient Nucleophilicity Solution: Switch to polar aprotic solvent (DMF, DMSO). Use NaH in THF. check_sm->no_reaction  No side_product Major Side Product Observed? check_sm->side_product  Yes success Improved Yield of Ether Product no_reaction->success elimination Issue: Elimination (Alkene) Cause: Alkoxide acting as base. Solution: Lower temperature. Use polar aprotic solvent. Avoid bulky bases. side_product->elimination  Yes (Alkene) side_product->success  No elimination->success

Caption: Troubleshooting Williamson ether synthesis with this compound.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)

Suzuki-Miyaura coupling involves the reaction of an organoboron species with an organohalide. Solvent choice affects catalyst stability, solubility of reagents, and reaction rates.

Common Issues & Troubleshooting:

  • Low Yield / Stalled Reaction:

    • Cause: Poor solubility of reactants or catalyst. The palladium catalyst may also be inactive.

    • Solution: A mixture of solvents is often effective. A common system is an ether (like 1,4-dioxane (B91453) or 2-MeTHF) or an aromatic solvent (toluene) with water to dissolve the inorganic base.[5][14] For highly polar substrates, acetonitrile (MeCN) or DMF can be beneficial.[14] Ensure the solvent is properly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[15]

  • Homocoupling of Boronic Acid/Ester:

    • Cause: Presence of oxygen in the reaction mixture.

    • Solution: Rigorously degas all solvents (including water) and reagents by methods such as freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[14][15]

  • Protodeboronation (Hydrolysis of Boronic Acid):

    • Cause: The reaction conditions (base, solvent, temperature) are too harsh, leading to the replacement of the boron group with hydrogen.

    • Solution: Try a milder base or use a more stable boronate ester (e.g., a pinacol (B44631) ester). Lowering the reaction temperature may also help.[14]

Grignard Reagent Formation

Formation of a Grignard reagent from this compound requires an ether solvent to coordinate with and stabilize the magnesium center.

Common Issues & Troubleshooting:

  • Reaction Fails to Initiate:

    • Cause: Magnesium turnings are coated with a passivating oxide layer. Traces of water in the solvent are quenching the reaction.

    • Solution: Use fresh, dry ether solvents like THF or diethyl ether. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) is standard practice.

  • Low Yield of Grignard Reagent / Wurtz Coupling Product:

    • Cause: The formed Grignard reagent reacts with unreacted this compound. This side reaction is known as Wurtz coupling.

    • Solution: Slow, dropwise addition of the this compound solution to the magnesium suspension can maintain a low concentration of the alkyl halide and minimize this side reaction. Some studies suggest that 2-methyltetrahydrofuran (B130290) (2-MeTHF) is superior to THF in suppressing Wurtz coupling.[16]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to identify the optimal solvent for coupling this compound with an arylboronic acid.

Workflow for Solvent Screening

G prep 1. Prepare Stock Solutions - this compound - Boronic Acid - Pd Catalyst/Ligand - Base setup 2. Set Up Parallel Reactions - Array of reaction vials - Add MgSO4 or molecular sieves prep->setup add_solvents 3. Add Test Solvents - Dispense different degassed  solvents to each vial  (e.g., Dioxane/H2O, Toluene/H2O, 2-MeTHF/H2O, DMF) setup->add_solvents add_reagents 4. Add Reagents - Add stock solutions of base,  boronic acid, this compound,  and catalyst to each vial add_solvents->add_reagents react 5. React and Monitor - Seal vials, heat to desired temp. - Monitor by TLC or LC-MS  at set time points (e.g., 2h, 6h, 24h) add_reagents->react analyze 6. Analyze Results - Quench reactions - Determine conversion/yield  by GC or NMR with an  internal standard react->analyze optimize 7. Select Optimal Solvent - Identify solvent providing best  balance of yield, rate, and  purity for scale-up analyze->optimize

Caption: Experimental workflow for parallel solvent screening.

Methodology:

  • Preparation: In an inert atmosphere (glovebox or Schlenk line), prepare stock solutions of this compound, the desired arylboronic acid, the palladium catalyst (e.g., Pd(PPh₃)₄), and the base (e.g., K₂CO₃) in a suitable, dry, and degassed solvent.

  • Setup: Arrange an array of oven-dried reaction vials, each containing a magnetic stir bar.

  • Solvent Addition: To each vial, add a different solvent or solvent mixture to be tested (e.g., Toluene/H₂O (9:1), Dioxane/H₂O (9:1), 2-MeTHF/H₂O (9:1), DMF). Ensure all organic solvents are rigorously degassed.

  • Reagent Addition: Charge each vial with the base, followed by the stock solutions of the boronic acid, this compound, and the palladium catalyst.

  • Reaction: Seal the vials tightly and place them in a pre-heated aluminum block on a stirrer hotplate. Run the reactions at a set temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.

  • Analysis: After a set time (e.g., 24 hours), cool the reactions to room temperature, quench appropriately, and analyze the crude reaction mixtures by GC or ¹H NMR using an internal standard to determine the yield of the desired product. The solvent system providing the highest yield and cleanest conversion is selected for further optimization or scale-up.

Protocol 2: General Procedure for a Williamson Ether Synthesis

This protocol uses a polar aprotic solvent to favor the SN2 pathway.

Methodology:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (N₂ or Ar), add the desired alcohol (1.2 equivalents) and anhydrous DMF.

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until hydrogen evolution ceases.

  • Nucleophilic Substitution: Cool the resulting alkoxide solution back to 0 °C. Add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF dropwise via a syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by TLC. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

References

Impact of ligand choice on 5-Iododecane cross-coupling efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 5-iododecane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the cross-coupling of this compound?

A1: The cross-coupling of this compound, a secondary alkyl halide, presents several challenges. The most significant of these are β-hydride elimination and isomerization of the alkyl group.[1][2][3][4] β-hydride elimination is a common side reaction that leads to the formation of an alkene byproduct and a reduced arene, ultimately lowering the yield of the desired coupled product. Isomerization can occur when the secondary alkyl group rearranges to a more stable primary alkyl group, leading to a mixture of products.[1][2] Additionally, the selection of an appropriate ligand is critical to facilitate the desired reductive elimination over these competing pathways.[1][2][3]

Q2: Which cross-coupling reactions are most suitable for this compound?

A2: Several cross-coupling reactions can be employed for this compound, with the choice often depending on the desired coupling partner and functional group tolerance. The most commonly explored and successful methods for secondary alkyl halides include:

  • Negishi Coupling: This reaction couples an organozinc reagent with the alkyl halide and has shown good success with secondary alkyl substrates, particularly when using specific palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands.[1][2][3][4]

  • Suzuki-Miyaura Coupling: While traditionally challenging for secondary alkyl halides, recent advancements using nickel catalysts with diamine ligands have enabled efficient alkyl-alkyl couplings at room temperature.[5][6]

  • Kumada Coupling: This method utilizes a Grignard reagent and can be effective, especially with nickel catalysts that can help to minimize β-hydride elimination.[7][8]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, this reaction is a powerful tool. The use of sterically hindered and electron-rich phosphine ligands is crucial for achieving high yields with secondary alkyl halides.[9]

Q3: How does the choice of ligand impact the efficiency of the cross-coupling reaction?

A3: Ligand selection is arguably the most critical factor in achieving high efficiency in the cross-coupling of this compound. The ligand influences the steric and electronic properties of the metal catalyst, which in turn affects the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For secondary alkyl halides, the ideal ligand should:

  • Promote Reductive Elimination: The ligand should be bulky and electron-rich to accelerate the final C-C or C-N bond-forming step, outcompeting β-hydride elimination.[1][2][10]

  • Suppress β-Hydride Elimination: Sterically demanding ligands can create a crowded coordination sphere around the metal center, disfavoring the formation of the transition state required for β-hydride elimination.[1][2][10]

  • Prevent Isomerization: By promoting rapid reductive elimination, the desired branched product is formed before the alkyl group has an opportunity to isomerize.[1][2]

  • Enhance Catalyst Stability: The right ligand can stabilize the active catalytic species, leading to higher turnover numbers and overall efficiency.

Commonly successful ligand classes include bulky biaryl monophosphines (e.g., SPhos, XPhos, CPhos) for palladium catalysis and N-heterocyclic carbenes (NHCs) or diamines for nickel catalysis.[1][2][3][5][6][11]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupled Product
Potential Cause Troubleshooting Steps
Suboptimal Ligand The chosen ligand may not be effectively promoting reductive elimination over side reactions. Solution: Screen a variety of ligands, focusing on bulky, electron-rich phosphines (e.g., Buchwald-type ligands) for palladium catalysis or N-heterocyclic carbenes/diamine ligands for nickel catalysis. Consult the literature for ligands that have been successful with other secondary alkyl halides.[1][2][3]
β-Hydride Elimination Formation of alkene byproducts and reduced arene are indicative of this side reaction. Solution: Employ more sterically hindered ligands to disfavor the transition state for β-hydride elimination. Lowering the reaction temperature may also help.[1][2]
Isomerization Presence of the primary alkyl-coupled product alongside the desired secondary product. Solution: Use a ligand that accelerates reductive elimination to a greater extent than β-hydride elimination and re-insertion.[1][2]
Catalyst Deactivation The reaction may start but then stall before completion. Solution: Ensure all reagents and solvents are pure and anhydrous. The presence of oxygen can deactivate the catalyst. Degas all solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[12] Consider using a pre-catalyst that is more stable and generates the active catalytic species in situ.
Incorrect Base or Solvent The choice of base and solvent can significantly impact the reaction outcome. Solution: Screen different bases (e.g., carbonates, phosphates, alkoxides) and solvents (e.g., THF, dioxane, toluene). The solubility of the base and the reaction intermediates can be critical.[13]
Impure Starting Materials Impurities in this compound or the coupling partner can interfere with the reaction. Solution: Purify all starting materials before use. For example, organoboronic acids can be prone to protodeboronation.[12]
Issue 2: Formation of Significant Amounts of Byproducts
Byproduct Potential Cause Troubleshooting Steps
Homocoupling of the Coupling Partner Two molecules of the organometallic reagent or the aryl halide couple with each other.Solution: This can be due to catalyst decomposition or the presence of oxygen. Ensure rigorous exclusion of air. For Suzuki reactions, using a slight excess of the boronic acid can sometimes minimize this. For Negishi and Kumada reactions, the quality of the organometallic reagent is crucial.
Protodehalogenation/Reduction The this compound is converted back to decane.Solution: This can be a result of β-hydride elimination followed by reductive elimination of the resulting metal-hydride species with the arene. Optimizing the ligand to favor C-C bond formation is key. Ensure the reaction is free of protic impurities.
Alkene Formation (from this compound) Decene isomers are observed.Solution: This is a direct consequence of β-hydride elimination. Use a bulkier ligand and consider lowering the reaction temperature.[1][2]

Data Presentation

While specific data for this compound is limited in the public domain, the following table presents representative data for the Negishi cross-coupling of a secondary alkylzinc halide (cyclohexylzinc chloride) with an aryl bromide, highlighting the impact of ligand choice on product yield and the ratio of the desired branched product to the isomerized linear product. This serves as a model for ligand screening in the context of this compound coupling.

Table 1: Ligand Screening for the Negishi Coupling of Cyclohexylzinc Chloride with 4-bromo-N,N-dimethylaniline *

LigandYield (%)Branched:Linear Ratio
CPhos 95>200:1
SPhos 8050:1
RuPhos 7530:1
XPhos 6525:1
P(t-Bu)₃ 4010:1

*Data is representative and adapted from principles described in the literature for secondary alkyl halide cross-coupling.[1][3]

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions of this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound with an Alkylborane

This protocol is adapted from methodologies developed for the cross-coupling of secondary alkyl halides.[5][6]

  • Reaction Setup: In a nitrogen-filled glovebox, add NiCl₂(glyme) (5 mol%) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%) to an oven-dried vial equipped with a magnetic stir bar.

  • Solvent and Reagents: Add anhydrous 1,4-dioxane (B91453) (0.5 M). To this suspension, add the alkylborane (1.2 equivalents), this compound (1.0 equivalent), and a solution of KOt-Bu (1.5 equivalents) in iso-butanol.

  • Reaction Conditions: Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.

  • Workup: Upon completion (monitored by GC-MS or TLC), quench the reaction with 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Palladium-Catalyzed Negishi Coupling of this compound with an Arylzinc Reagent

This protocol is based on established methods for the Negishi coupling of secondary alkylzinc halides.[1][2][3]

  • Preparation of the Organozinc Reagent: In a nitrogen-filled glovebox, prepare the 5-decylzinc iodide reagent by reacting this compound with activated zinc dust in anhydrous THF.

  • Catalyst Preparation: In a separate oven-dried vial, add Pd₂(dba)₃ (2 mol%) and the desired phosphine ligand (e.g., CPhos, 8 mol%).

  • Reaction Setup: To the catalyst mixture, add anhydrous THF (0.5 M) followed by the aryl bromide or iodide (1.0 equivalent).

  • Addition of Organozinc: Slowly add the freshly prepared 5-decylzinc iodide solution (1.5 equivalents) to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours, monitoring by GC-MS or TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Cross-Coupling

Troubleshooting_Low_Yield cluster_byproducts Byproduct Analysis cluster_solutions Troubleshooting Actions start Low Yield Observed check_byproducts Analyze Crude Reaction Mixture (GC-MS, NMR) start->check_byproducts beta_elimination Significant β-Hydride Elimination (Alkene, Reduced Arene) check_byproducts->beta_elimination Alkene/Reduced Arene isomerization Isomerized Product Detected check_byproducts->isomerization Isomer homocoupling Homocoupling Products Present check_byproducts->homocoupling Homocoupled no_reaction Mainly Unreacted Starting Material check_byproducts->no_reaction Starting Material solution_beta 1. Use Bulkier Ligand 2. Lower Reaction Temperature beta_elimination->solution_beta solution_isomer 1. Use Ligand Promoting Faster Reductive Elimination isomerization->solution_isomer solution_homo 1. Ensure Inert Atmosphere 2. Check Reagent Quality homocoupling->solution_homo solution_no_reaction 1. Screen Ligands/Catalyst 2. Check Base/Solvent 3. Verify Reagent Purity no_reaction->solution_no_reaction end Re-run Optimized Reaction solution_beta->end solution_isomer->end solution_homo->end solution_no_reaction->end

Caption: Troubleshooting workflow for low yield in this compound cross-coupling.

Catalytic Cycle for Palladium-Catalyzed Negishi Coupling of this compound

Negishi_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-I pd0->pd2_complex oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_coupled R-Pd(II)L_n-Ar pd2_complex->pd2_coupled transmetalation->pd2_coupled pd2_coupled->pd0 reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination product R-Ar pd2_coupled->product reductive_elimination->pd0 reagents1 This compound (R-I) reagents2 Ar-ZnX

Caption: Key steps in the Negishi cross-coupling catalytic cycle.

References

Technical Support Center: Scaling Up Reactions with 5-Iododecane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-iododecane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving this versatile alkyl iodide.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should consider for scale-up?

A1: Understanding the physical properties of this compound is crucial for process design and safety at a larger scale. Key properties are summarized in the table below.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C10H21I[1]
Molecular Weight 268.18 g/mol [1]
Appearance Liquid
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Insoluble in water. Soluble in many organic solvents like THF, ethanol, acetone, and toluene.
CAS Number 62065-04-7[1]

Q2: What are the main safety concerns when handling this compound on a large scale?

A2: On a large scale, it is imperative to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Due to its reactivity, it should be stored away from strong oxidizing agents and bases.

Q3: What are the most common reactions where this compound is used, and what are the primary scale-up challenges for each?

A3: this compound is a common secondary alkyl iodide used in various nucleophilic substitution and coupling reactions. The primary challenges during scale-up include:

  • Grignard Reactions: Formation of the Grignard reagent is highly exothermic and requires careful temperature control to prevent runaway reactions.[2] The presence of any moisture must be strictly avoided as it will quench the Grignard reagent.[3]

  • Suzuki-Miyaura Coupling: Ensuring efficient mixing of the heterogeneous reaction mixture and managing the removal of the palladium catalyst from the final product are key challenges.[4][5] Byproducts from side reactions can also complicate purification.[6]

  • Williamson Ether Synthesis: As a secondary alkyl halide, this compound can undergo competing elimination (E2) reactions, especially in the presence of a strong, bulky base, which can reduce the yield of the desired ether.[7][8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up of reactions involving this compound.

Problem 1: Low yield in Grignard reaction at pilot scale compared to lab scale.

Table 2: Illustrative Example of Yield Reduction in Grignard Reaction Scale-Up

ScaleStarting this compound (moles)Typical Yield (%)Key Challenges
Lab (250 mL flask)0.185-95%Maintaining anhydrous conditions.
Pilot (50 L reactor)2060-75%Inefficient heat transfer, localized overheating, moisture contamination.

Troubleshooting Steps:

  • Ensure Rigorous Anhydrous Conditions: All glassware, solvents, and reagents must be thoroughly dried. On a larger scale, this requires more robust procedures for drying reactors and transfer lines.

  • Optimize Magnesium Activation: The surface of the magnesium turnings can become oxidized, preventing the reaction from initiating. Consider using mechanical stirring to break up the magnesium and expose fresh surfaces or using a small amount of iodine or 1,2-dibromoethane (B42909) to activate the magnesium.[2]

  • Control the Exotherm: The formation of the Grignard reagent is highly exothermic.[9][10] Use a jacketed reactor with efficient cooling and control the addition rate of the this compound to maintain a steady internal temperature. A slow, controlled addition is crucial to prevent a runaway reaction.[2]

  • Monitor for Side Reactions: A common side reaction is the Wurtz coupling, where two alkyl halides react with the magnesium to form a dimer.[11][12] This can be minimized by maintaining a dilute solution of the this compound and ensuring it reacts with the magnesium as it is added.

Troubleshooting_Grignard Start Low Grignard Yield at Scale Check_Anhydrous Verify Anhydrous Conditions Start->Check_Anhydrous Check_Mg_Activation Assess Mg Activation Start->Check_Mg_Activation Check_Exotherm Review Temperature Control Start->Check_Exotherm Check_Side_Reactions Analyze for Byproducts Start->Check_Side_Reactions Solution_Dry Implement Rigorous Drying Protocol Check_Anhydrous->Solution_Dry Moisture Contamination Solution_Activate Use Chemical or Mechanical Activation Check_Mg_Activation->Solution_Activate Poor Initiation Solution_Temp Optimize Addition Rate & Cooling Check_Exotherm->Solution_Temp Runaway Reaction Solution_Byproducts Adjust Concentration & Addition Check_Side_Reactions->Solution_Byproducts Wurtz Coupling Detected End Improved Yield Solution_Dry->End Solution_Activate->End Solution_Temp->End Solution_Byproducts->End Suzuki_Pathway cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0) Ox_Add Oxidative Addition Pd0->Ox_Add R-I (this compound) Transmetal Transmetalation Ox_Add->Transmetal R-Pd(II)-I Red_Elim Reductive Elimination Transmetal->Red_Elim R-Pd(II)-R' Red_Elim->Pd0 R-R' (Product) Boronic_Acid R'-B(OH)2 Boronate [R'-B(OH)3]- Boronic_Acid->Boronate + OH- Base Base Base->Boronate Boronate->Transmetal

References

Monitoring the progress of a 5-Iododecane reaction by TLC or GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Monitoring 5-Iododecane Reactions

This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of reactions involving this compound using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Thin-Layer Chromatography (TLC)

Q1: How do I select an appropriate solvent system (mobile phase) for my this compound reaction?

A good starting point is a non-polar solvent system, as this compound is an alkyl halide. A common choice is a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758). The ideal solvent system should provide a retention factor (Rf) for your starting material between 0.3 and 0.7[1][2]. This range typically ensures a good separation between the starting material, product, and any potential byproducts.

Q2: I can't see any spots on my TLC plate after development. What could be the issue?

There are several potential reasons for not seeing spots:

  • Non-UV Active Compounds: this compound and related alkane products are not UV active. You will need to use a chemical stain for visualization.

  • Sample Too Dilute: The concentration of your spotted sample may be too low. Try spotting the same location multiple times, allowing the solvent to dry completely between applications[3].

  • Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate, especially if excessive heat is used for visualization[3][4].

  • Incorrect Staining Technique: Alkyl halides can be difficult to visualize. While iodine is a common stain, it may not be effective for alkyl halides[5]. A phosphomolybdic acid (PMA) stain is often a better choice as it is considered a universal stain for a wide variety of compounds, including alkyl iodides[5].

Q3: How can I visualize this compound and its products on a TLC plate?

Since alkyl halides are often not UV-active, you must use a staining method.

  • Phosphomolybdic Acid (PMA) Stain: This is a highly effective "universal" stain that can visualize many organic compounds, including alkyl iodides[5]. The compounds appear as dark blue or green spots on a yellow-green background after heating.

  • Potassium Permanganate (KMnO4) Stain: This stain reacts with compounds that can be oxidized, such as alkenes or alcohols. While it may not be the primary choice for an alkyl iodide, it can be useful if your reaction involves the formation or consumption of oxidizable functional groups. It appears as yellow-brown spots on a purple background[4].

  • Iodine Chamber: Exposing the plate to iodine vapor can visualize many organic compounds, which appear as temporary yellow-brown spots[5]. However, its effectiveness for alkyl halides can be limited[5].

Q4: My spots are streaking or elongated. What is the cause and how can I fix it?

Spot streaking can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate. Prepare a more dilute solution of your reaction mixture for spotting[3].

  • Acidic or Basic Compounds: If your compound is acidic or basic, it can interact strongly with the silica (B1680970) gel (which is acidic), causing streaking[6]. Adding a small amount of acid (like acetic acid) or base (like triethylamine) to your eluent can resolve this issue[3][6].

  • High Polarity Sample Solvent: If the solvent used to dissolve your sample is significantly more polar than the mobile phase, it can cause streaking. Ensure your sample is spotted in a solvent with a polarity similar to or less than the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q1: My GC peaks are tailing. What should I do?

Peak tailing is often caused by:

  • Active Sites: The column may have active sites (e.g., exposed silanols) that interact strongly with your analyte.

  • Column Overloading: Injecting too much sample can lead to tailing. Try diluting your sample.

  • Contamination: Contamination in the injector liner or the column itself can cause peak shape issues. Cleaning or replacing the liner and baking out the column may help[7].

Q2: I am observing "ghost peaks" in my chromatogram. What are they?

Ghost peaks are peaks that appear in your chromatogram that are not from your current sample. They are typically caused by carryover from a previous, more concentrated injection. To resolve this, run a solvent blank between samples to wash out any residual compounds from the injector and column[7].

Q3: My retention times are shifting between runs. Why is this happening?

Shifting retention times can indicate a problem with the instrument's stability. Common causes include:

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention[8].

  • Flow Rate Fluctuation: Inconsistent carrier gas flow will cause retention times to change. Check for leaks in the system.

  • Temperature Instability: The GC oven temperature must be consistent and reproducible for stable retention times.

Q4: I am analyzing iodo-compounds and getting very broad peaks. What could be the cause?

Iodine-containing compounds can be challenging.

  • Light Sensitivity: Some iodo-compounds are light-sensitive and can decompose, leading to poor peak shape. Protect your samples from light by using amber vials[9].

  • Reactivity: Alkyl halides can be reactive. Ensure your injector liner is deactivated (silanized) to prevent on-column reactions.

  • SPME Issues: If using Solid Phase Microextraction (SPME), using the wrong type of injector liner (e.g., a standard split/splitless liner instead of a narrow-bore SPME liner) can cause very broad peaks[9].

Troubleshooting Guides

TLC Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues encountered during TLC analysis.

TLC_Troubleshooting start Start TLC Analysis issue Problem with TLC Plate? start->issue no_spots No Spots Visible issue->no_spots Yes streaking Spots are Streaking issue->streaking Yes bad_rf Poor Rf Value (Too High or Too Low) issue->bad_rf Yes success Clear Spots, Good Separation issue->success No sol_stain Use Appropriate Stain (e.g., PMA for Alkyl Halides) no_spots->sol_stain sol_concentrate Concentrate Sample or Multi-Spot no_spots->sol_concentrate sol_dilute Dilute Sample streaking->sol_dilute sol_eluent_mod Add Acid/Base to Eluent streaking->sol_eluent_mod sol_adjust_polarity Adjust Eluent Polarity (More polar to lower Rf, Less polar to raise Rf) bad_rf->sol_adjust_polarity

Caption: Troubleshooting workflow for common TLC issues.
GC-MS Troubleshooting Workflow

This diagram provides a step-by-step guide for resolving common GC-MS analysis problems.

GCMS_Troubleshooting start Start GC-MS Analysis issue Problem with Chromatogram? start->issue peak_shape Poor Peak Shape (Tailing, Fronting, Broad) issue->peak_shape Yes rt_shift Retention Time Shift issue->rt_shift Yes ghost_peaks Ghost / Carryover Peaks issue->ghost_peaks Yes success Sharp Symmetrical Peaks, Stable Retention Times issue->success No sol_liner Check/Clean/Replace Injector Liner peak_shape->sol_liner sol_column_cond Bake Out / Trim Column peak_shape->sol_column_cond sol_dilute_sample Dilute Sample peak_shape->sol_dilute_sample sol_leak_check Check for Gas Leaks rt_shift->sol_leak_check sol_params Verify Method Parameters (Temp Program, Flow Rate) rt_shift->sol_params sol_blank Run Solvent Blank ghost_peaks->sol_blank sol_wash Improve Syringe Wash Steps ghost_peaks->sol_wash

Caption: Troubleshooting workflow for common GC-MS issues.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC

This protocol describes the standard procedure for using TLC to track the consumption of a starting material and the formation of a product.

  • Prepare the TLC Chamber: Pour a small amount (~0.5 cm depth) of the chosen solvent system into the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and cover it with the lid.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark three evenly spaced tick marks on this line for spotting.

  • Spot the Plate:

    • Lane 1 (Starting Material - SM): Using a capillary tube, spot a dilute solution of your starting material (this compound) on the leftmost tick mark.

    • Lane 2 (Co-spot - Co): Spot the starting material on the center tick mark. Then, without cleaning the capillary, take an aliquot of the reaction mixture and spot it directly on top of the starting material spot. This "co-spot" helps to confirm if spots with similar Rf values are identical[1].

    • Lane 3 (Reaction Mixture - RXN): Spot the reaction mixture aliquot on the rightmost tick mark.

  • Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using an appropriate stain (e.g., dip into PMA stain and gently heat with a heat gun until spots appear).

  • Analyze the Results: Compare the lanes. As the reaction proceeds, the spot corresponding to the starting material in the RXN lane will diminish, and a new spot corresponding to the product will appear. The reaction is considered complete when the starting material spot is no longer visible in the RXN lane. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front)[10].

Protocol 2: Monitoring Reaction Progress by GC-MS

This protocol outlines how to use GC-MS to quantitatively monitor a reaction.

  • Sample Preparation:

    • At specified time intervals (e.g., T=0, 1 hr, 2 hr), withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Immediately quench the reaction in the aliquot if necessary (e.g., by adding a small amount of a suitable quenching agent).

    • Dilute the aliquot in a large volume (e.g., 1 mL) of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a GC vial.

    • Optional but recommended: Add a small, fixed amount of an internal standard (a non-reactive compound not otherwise present in the mixture) to each vial for more accurate quantification.

  • Instrument Setup:

    • Column: Use a standard non-polar capillary column, such as one with a (5%-Phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS)[11].

    • GC Program: Set up a temperature program that provides good separation between the starting material, product, and other components. A typical program might start at a low temperature, hold for a minute, and then ramp up to a higher temperature.

    • MS Parameters: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-400). Use standard Electron Ionization (EI) at 70 eV[12].

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC) based on their retention times and mass spectra. The this compound peak should decrease in area over time, while the product peak should increase.

    • By comparing the peak areas (or the ratio of the analyte peak area to the internal standard peak area) at different time points, you can determine the reaction's progress and calculate the percent conversion.

Data Presentation

The table below shows hypothetical data for monitoring a reaction where this compound is converted to a less polar product (e.g., through a reduction reaction to decane).

Time PointAnalysis MethodThis compoundProduct (Decane)% Conversion
T = 0 hr TLC (Rf)0.45Not Visible0%
GC-MS (Ret. Time)12.5 minNot Detected0%
GC-MS (Peak Area)1,500,00000%
T = 1 hr TLC (Rf)0.45 (faint)0.70 (visible)~50%
GC-MS (Ret. Time)12.5 min8.2 min48%
GC-MS (Peak Area)780,000720,00048%
T = 2 hr TLC (Rf)Not Visible0.70 (strong)>95%
GC-MS (Ret. Time)12.5 min8.2 min98%
GC-MS (Peak Area)30,0001,470,00098%

Note: Rf values are dependent on the specific TLC plate and solvent system used. Retention times are dependent on the GC column, temperature program, and carrier gas flow rate. The data presented are for illustrative purposes only.

References

Technical Support Center: Handling Light-Sensitive Reactions Involving 5-Iododecane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, navigating the complexities of light-sensitive compounds is a critical aspect of successful experimentation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with 5-Iododecane, a reagent known for its reactivity under photolytic conditions.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the storage, handling, and use of this compound in chemical reactions.

Issue 1: A yellow or brown tint develops in the this compound solution upon storage.

  • Question: My previously colorless solution of this compound has turned yellow/brown. What is the cause, and is it still usable?

  • Answer: The discoloration is likely due to the photodegradation of this compound. Exposure to light, particularly in the UV spectrum, can cause the homolytic cleavage of the carbon-iodine bond, leading to the formation of elemental iodine (I₂), which imparts a yellow-to-brown color to the solution. While the presence of a slight yellow tint may not significantly impact all reactions, a noticeable brown color indicates a considerable level of degradation and the presence of free iodine, which can interfere with many chemical processes. It is recommended to purify the this compound by passing it through a short column of activated basic alumina (B75360) or by washing with a sodium thiosulfate (B1220275) solution to remove the iodine before use. To prevent this issue, always store this compound in amber glass vials or containers wrapped in aluminum foil to protect it from light.[1][2]

Issue 2: Inconsistent or low yields in Grignard reactions using this compound.

  • Question: I am experiencing inconsistent and lower-than-expected yields when preparing a Grignard reagent from this compound. Could light exposure be the culprit?

  • Answer: Yes, light exposure can significantly impact the success of Grignard reagent formation. The photodegradation of this compound not only reduces the concentration of the starting material but also introduces elemental iodine into the reaction mixture. While a small crystal of iodine is often used to activate the magnesium surface for Grignard reagent formation, an excess of iodine from degradation can lead to side reactions, such as Wurtz coupling of the alkyl halide, which reduces the yield of the desired Grignard reagent.[3][4] To troubleshoot this, ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and in complete darkness by wrapping the reaction flask in aluminum foil.

Issue 3: Side product formation in Sonogashira coupling reactions.

  • Question: My Sonogashira coupling reaction with this compound is producing significant amounts of homo-coupled alkyne byproducts. How can I minimize this?

  • Answer: The formation of homo-coupled byproducts in Sonogashira reactions can be exacerbated by the presence of impurities, including those generated from the photodegradation of the alkyl iodide. The free iodine and radical species formed upon light exposure can interfere with the catalytic cycle of the palladium and copper catalysts, leading to undesired side reactions. To mitigate this, use freshly purified this compound and perform the reaction under strict exclusion of light and oxygen. Degassing the solvent and using Schlenk techniques are crucial. Additionally, optimizing the reaction conditions, such as the choice of base and solvent, can help improve the selectivity for the desired cross-coupled product.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

General Handling and Storage

  • Question: What are the ideal storage conditions for this compound?

    • Answer: this compound should be stored in a cool, dry, and dark place.[1][2] It is best kept in an amber glass bottle with a tight-fitting cap, and for extra precaution, the bottle can be wrapped in aluminum foil to ensure complete exclusion of light. Storage under an inert atmosphere of argon or nitrogen can also help prevent degradation.

  • Question: How should I handle this compound in the laboratory to minimize light exposure?

    • Answer: Whenever possible, work in a fume hood with the sash lowered and the overhead light turned off, using only ambient room light if necessary. For highly sensitive reactions, it is advisable to work in a darkened room or use a glove box with the light turned off. All glassware containing this compound should be wrapped in aluminum foil.[1][2]

Properties and Reactivity

  • Question: What is the primary degradation product of this compound upon exposure to light?

    • Answer: The primary degradation products are the decyl radical and an iodine radical, which readily combine to form elemental iodine (I₂). The decyl radical can also lead to other byproducts through dimerization or reaction with solvents.

  • Question: At which wavelengths is this compound most sensitive?

Experimental Procedures

  • Question: How can I monitor the degradation of this compound?

    • Answer: The degradation of this compound can be monitored both qualitatively and quantitatively. Visually, the development of a yellow or brown color indicates the formation of iodine. Quantitatively, techniques such as UV-Vis spectroscopy can be used to measure the absorbance of iodine in the solution. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify this compound and its various degradation byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for the simultaneous determination of this compound and free iodine.

  • Question: Are there any additives that can help stabilize this compound against photodecomposition?

    • Answer: While the primary method of stabilization is the exclusion of light, in some cases, radical scavengers or stabilizers can be added to reaction mixtures. However, the compatibility of these additives with the desired reaction chemistry must be carefully considered. For storage, adding a small piece of copper wire to the bottle can help scavenge any free iodine that may form.

Quantitative Data Summary

While specific quantitative data for the photodegradation of this compound is limited in publicly available literature, the following table provides analogous data for 1-iododecane, which can serve as a reasonable estimate due to their structural similarity.

ParameterValueConditionsReference
UV Absorption Maximum (λmax) of 1-Iododecane Not specified in the provided search results. Alkyl iodides generally absorb in the UV region.In various organic solvents.General knowledge
Photodegradation Quantum Yield of 1-Iododecane Data not available in search results.Specific wavelength and solvent would be required.-
Typical Solvents for Reactions Diethyl ether, Tetrahydrofuran (THF)For Grignard reactions.[3]
Common Analytical Techniques GC-MS, HPLC, UV-Vis SpectroscopyFor monitoring purity and degradation.

Experimental Protocols

Protocol 1: General Procedure for a Light-Sensitive Grignard Reaction with this compound

This protocol outlines the steps for preparing a Grignard reagent from this compound while minimizing light-induced degradation.

  • Glassware Preparation: All glassware (round-bottom flask, condenser, addition funnel) must be thoroughly dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • Weigh the required amount of magnesium turnings and add them to the reaction flask under a positive pressure of inert gas.

    • Prepare a solution of this compound in anhydrous diethyl ether or THF in the addition funnel. The solution should be prepared in a flask wrapped in aluminum foil.

  • Reaction Setup:

    • Wrap the entire reaction apparatus, including the flask and addition funnel, with aluminum foil to completely exclude light.

    • If activation of magnesium is required, a tiny crystal of iodine can be added, but be mindful of the potential for pre-existing iodine in the this compound.

  • Initiation and Reaction:

    • Add a small portion of the this compound solution to the magnesium turnings. Gentle warming with a heat gun may be necessary to initiate the reaction. The initiation is indicated by the disappearance of the iodine color (if added) and the onset of bubbling.

    • Once initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.

  • Monitoring and Work-up:

    • Monitor the reaction by observing the consumption of magnesium.

    • Upon completion, proceed with the subsequent steps of the Grignard reaction under continued exclusion of light until the Grignard reagent is consumed.

Protocol 2: Analytical Monitoring of this compound Purity by GC-MS

This protocol provides a general method for assessing the purity of this compound and identifying potential degradation products.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • GC-MS Instrument Conditions (Typical):

    • Column: A non-polar capillary column (e.g., HP-5MS or equivalent).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 30-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Search for peaks corresponding to potential degradation products, such as decane, decenes, and dimers of the decyl radical. The presence of a peak for elemental iodine (m/z 254) may also be observed, though it is very volatile.

    • Quantify the purity by comparing the peak area of this compound to the total peak area of all components.

Visualizations

Experimental_Workflow_Grignard_Reaction cluster_prep Preparation (Light Exclusion) cluster_reaction Reaction (Darkness) cluster_analysis Monitoring & Work-up A Dry Glassware C Add Mg Turnings A->C B Prepare this compound Solution in Ether/THF E Dropwise Addition of This compound Solution B->E D Initiate Reaction (Gentle Heating) C->D D->E Initiation F Maintain Gentle Reflux E->F G Monitor Mg Consumption F->G H Proceed to Next Step G->H Completion

Caption: Workflow for a light-sensitive Grignard reaction.

Troubleshooting_Low_Yield cluster_problem Problem cluster_cause Potential Cause cluster_mechanism Mechanism cluster_consequence Consequences cluster_solution Solutions Problem Low Yield in Reaction Cause Light Exposure to This compound Problem->Cause Darkness Work in Darkness/ Use Amber Vials Problem->Darkness Implement Purification Purify this compound Before Use Problem->Purification Implement Inert Maintain Inert Atmosphere Problem->Inert Implement Degradation Photodegradation Cause->Degradation Iodine Formation of Free Iodine (I₂) Degradation->Iodine Radicals Formation of Decyl Radicals Degradation->Radicals ReagentLoss Loss of Starting Material Degradation->ReagentLoss SideReaction Side Reactions (e.g., Wurtz Coupling) Iodine->SideReaction Radicals->SideReaction SideReaction->Problem ReagentLoss->Problem

Caption: Troubleshooting logic for low reaction yields.

References

Validation & Comparative

Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 5-Iododecane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique for elucidating these structures by breaking down molecules into characteristic fragment ions. This guide provides a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 5-Iododecane against general fragmentation principles of long-chain iodoalkanes, supported by established experimental data for similar compounds.

Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment IonNeutral LossPredicted Relative Abundance
268[C10H21I]•+ (Molecular Ion)-Very Low
141[C10H21]+•IModerate
127[I]+C10H21•Low
113[C8H17]+C2H4 + •ILow
99[C7H15]+C3H6 + •IModerate
85[C6H13]+C4H8 + •IHigh
71[C5H11]+C5H10 + •IHigh
57[C4H9]+C6H12 + •IHigh (Often Base Peak)
43[C3H7]+C7H14 + •IHigh

Comparative Analysis with Long-Chain Iodoalkanes

The predicted fragmentation pattern of this compound aligns with the general principles observed for other long-chain iodoalkanes under electron ionization.

  • Molecular Ion Peak: As is common with long-chain alkanes, the molecular ion peak at m/z 268 is expected to be of very low abundance or even absent.[1] This is due to the high energy of electron ionization, which readily induces fragmentation of the parent molecule.[2][3]

  • Halogen Loss: The carbon-iodine bond is the weakest bond in the molecule, making the loss of an iodine radical a highly probable fragmentation pathway. This results in the formation of a decyl cation ([C10H21]+) at m/z 141.[4] A small peak corresponding to the iodine cation ([I]+) at m/z 127 is also anticipated.[4]

  • Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the carbon bearing the iodine atom (alpha-cleavage) is a characteristic fragmentation mechanism for alkyl halides.[5] For this compound, this would lead to the formation of carbocations by the loss of a butyl or pentyl radical. The subsequent fragmentation of the resulting alkyl chain is responsible for the series of prominent peaks observed at m/z 85, 71, 57, and 43.

  • Alkane Fragmentation Pattern: The fragmentation of the long alkyl chain follows the established pattern for alkanes, characterized by clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH2 groups.[1][6] The most stable secondary carbocations typically give rise to the most abundant peaks, with the butyl cation ([C4H9]+) at m/z 57 often being the base peak in the spectrum of long-chain alkanes.[1]

Experimental Protocol: Acquiring the Mass Spectrum of this compound

The following protocol outlines the standard procedure for obtaining an electron ionization mass spectrum of this compound using a gas chromatograph-mass spectrometer (GC-MS) system.

1. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Final hold: 5 minutes at 280°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[7]
  • Electron Energy: 70 eV.[8]
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Range: m/z 40-400.
  • Scan Speed: 1000 amu/s.

4. Data Analysis:

  • The acquired total ion chromatogram (TIC) will show a peak at the retention time corresponding to this compound.
  • The mass spectrum corresponding to this chromatographic peak is extracted and analyzed to identify the molecular ion and the various fragment ions.

Fragmentation Pathway of this compound

The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.

Fragmentation_Pattern M [C10H21I]•+ (m/z 268) Molecular Ion F1 [C10H21]+ (m/z 141) M->F1 - •I F2 [I]+ (m/z 127) M->F2 - C10H21• F3 [C6H13]+ (m/z 85) M->F3 - •C4H9, -I• F4 [C5H11]+ (m/z 71) M->F4 - •C5H11, -I• F1->F3 - C4H8 F3->F4 - CH2 F5 [C4H9]+ (m/z 57) F4->F5 - CH2 F6 [C3H7]+ (m/z 43) F5->F6 - CH2

Caption: Predicted EI fragmentation of this compound.

References

A Comparative Analysis of the Reactivity of 5-Iododecane and 1-Iododecane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the reactivity of 5-Iododecane and 1-Iododecane, two isomeric haloalkanes. The information is targeted towards researchers, scientists, and professionals in drug development who utilize such compounds in synthetic chemistry. This document outlines the underlying principles governing their reactivity, supported by theoretical data and detailed experimental protocols for empirical validation.

Introduction

1-Iododecane and this compound are structural isomers with the molecular formula C₁₀H₂₁I. The position of the iodine atom on the decane (B31447) backbone significantly influences their chemical reactivity, particularly in nucleophilic substitution reactions. 1-Iododecane is a primary iodoalkane, while this compound is a secondary iodoalkane. This structural difference dictates the preferred reaction mechanism, either unimolecular (Sₙ1) or bimolecular (Sₙ2), and consequently, their reaction rates.

Theoretical Framework: Sₙ1 vs. Sₙ2 Pathways

Nucleophilic substitution reactions are fundamental in organic synthesis. The reactivity of haloalkanes is primarily governed by two competing mechanisms: Sₙ1 and Sₙ2.

  • Sₙ2 (Bimolecular Nucleophilic Substitution): This is a single-step concerted reaction where a nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile. A key factor influencing the Sₙ2 reaction rate is steric hindrance around the reaction center. Primary haloalkanes, with less steric bulk, are more susceptible to Sₙ2 attack.[1]

  • Sₙ1 (Unimolecular Nucleophilic Substitution): This is a two-step reaction. The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate. In the second step, the nucleophile attacks the planar carbocation. The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate. The stability of the carbocation intermediate is the most critical factor for the Sₙ1 pathway. Tertiary carbocations are the most stable, followed by secondary, and then primary carbocations.[2][3]

Reactivity Comparison

Based on their structures, 1-Iododecane and this compound are expected to exhibit distinct reactivities.

1-Iododecane (Primary Iodoalkane): As a primary haloalkane, 1-Iododecane is expected to react predominantly through the Sₙ2 mechanism . The carbon atom bonded to the iodine is relatively unhindered, allowing for easy backside attack by a nucleophile. Sₙ1 reactions are highly unfavorable for primary haloalkanes due to the high instability of the resulting primary carbocation.[2]

This compound (Secondary Iodoalkane): Being a secondary haloalkane, this compound can undergo both Sₙ1 and Sₙ2 reactions .[4] The choice of mechanism is highly dependent on the reaction conditions:

  • Sₙ2 Pathway: In the presence of a strong, non-bulky nucleophile and a polar aprotic solvent, the Sₙ2 mechanism is favored. However, the rate of the Sₙ2 reaction will be slower than that of 1-Iododecane due to increased steric hindrance from the two alkyl chains attached to the electrophilic carbon.[5]

  • Sₙ1 Pathway: In the presence of a weak nucleophile (which often is the solvent, in a process called solvolysis) and a polar protic solvent, the Sₙ1 mechanism becomes more likely. Polar protic solvents can stabilize the secondary carbocation intermediate formed upon the departure of the iodide ion.[6][7]

The following table summarizes the expected reactivity and physical properties of the two compounds.

Property1-IododecaneThis compound
IUPAC Name 1-IododecaneThis compound
CAS Number 2050-77-3[8]62065-04-7[9]
Molecular Formula C₁₀H₂₁I[8]C₁₀H₂₁I[9]
Molecular Weight 268.18 g/mol [8]268.18 g/mol [9]
Structure Primary IodoalkaneSecondary Iodoalkane
Predicted Major Reaction Pathway Sₙ2Sₙ1 / Sₙ2 (condition dependent)
Relative Sₙ2 Reactivity FasterSlower (due to steric hindrance)
Relative Sₙ1 Reactivity Very Slow (unstable primary carbocation)Faster (more stable secondary carbocation)

Experimental Protocols

To empirically determine and compare the reactivity of 1-Iododecane and this compound, the following experimental protocols can be employed.

Synthesis of this compound

This compound can be synthesized from 5-decanol (B1670017). A common method involves the use of phosphorus and iodine to generate phosphorus triiodide in situ, which then converts the alcohol to the corresponding iodoalkane.[10][11][12]

Materials:

  • 5-Decanol

  • Red phosphorus

  • Iodine

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, combine 5-decanol and red phosphorus in anhydrous diethyl ether under an inert atmosphere.

  • Slowly add iodine crystals to the stirred mixture.

  • After the addition is complete, heat the mixture to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Kinetic Study of Nucleophilic Substitution

The rates of nucleophilic substitution reactions for both 1-Iododecane and this compound can be monitored using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

To Favor Sₙ2 Conditions:

  • Nucleophile: Sodium azide (B81097) (NaN₃) - a strong, non-bulky nucleophile.

  • Solvent: Acetone or Dimethylformamide (DMF) - polar aprotic solvents.

To Favor Sₙ1 Conditions (primarily for this compound):

  • Nucleophile/Solvent: Ethanol (B145695) or a mixture of ethanol and water (solvolysis).

General Kinetic Procedure (GC analysis):

  • Prepare stock solutions of the iodoalkane, the nucleophile, and an internal standard (e.g., a non-reactive long-chain alkane) in the chosen solvent.

  • Equilibrate the reaction vessel to the desired temperature in a thermostated bath.

  • Initiate the reaction by mixing the pre-heated solutions of the iodoalkane and the nucleophile.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling and dilution with a suitable solvent).

  • Analyze the quenched samples by GC to determine the concentration of the reactant (iodoalkane) and the product.

  • Plot the natural logarithm of the iodoalkane concentration versus time. For a pseudo-first-order reaction (if the nucleophile is in large excess), the slope of this plot will be the negative of the pseudo-first-order rate constant (-k'). The second-order rate constant can be obtained by dividing k' by the concentration of the nucleophile.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical relationships in the reactivity of 1-Iododecane and this compound.

G cluster_1 Reactivity of 1-Iododecane (Primary) 1-Iododecane 1-Iododecane SN2 Pathway SN2 Pathway 1-Iododecane->SN2 Pathway Favored due to low steric hindrance SN1 Pathway SN1 Pathway 1-Iododecane->SN1 Pathway Disfavored due to unstable primary carbocation Concerted Mechanism\n(Single Step) Concerted Mechanism (Single Step) SN2 Pathway->Concerted Mechanism\n(Single Step) Rate depends on\n[1-Iododecane] and [Nucleophile] Rate depends on [1-Iododecane] and [Nucleophile] Concerted Mechanism\n(Single Step)->Rate depends on\n[1-Iododecane] and [Nucleophile]

Fig. 1: Reaction pathways for 1-Iododecane.

G cluster_2 Reactivity of this compound (Secondary) This compound This compound SN2 Pathway SN2 Pathway This compound->SN2 Pathway Possible with strong Nu in polar aprotic solvent SN1 Pathway SN1 Pathway This compound->SN1 Pathway Favored with weak Nu in polar protic solvent Slower than 1-Iododecane\n(Increased Steric Hindrance) Slower than 1-Iododecane (Increased Steric Hindrance) SN2 Pathway->Slower than 1-Iododecane\n(Increased Steric Hindrance) Formation of a\nstable secondary carbocation Formation of a stable secondary carbocation SN1 Pathway->Formation of a\nstable secondary carbocation Rate depends on\n[this compound] only Rate depends on [this compound] only Formation of a\nstable secondary carbocation->Rate depends on\n[this compound] only

Fig. 2: Reaction pathways for this compound.

Conclusion

The reactivity of 1-Iododecane and this compound is a clear illustration of the principles of nucleophilic substitution reactions. 1-Iododecane, a primary iodoalkane, is expected to react faster via the Sₙ2 mechanism due to minimal steric hindrance. This compound, a secondary iodoalkane, exhibits more complex behavior, with the potential to react through both Sₙ1 and Sₙ2 pathways depending on the reaction conditions. Its Sₙ2 reactivity is attenuated by steric effects, while its Sₙ1 reactivity is enabled by the formation of a relatively stable secondary carbocation. The provided experimental protocols offer a framework for the quantitative determination of these reactivity differences, which is crucial for the strategic design of synthetic routes in research and development.

References

A Comparative Guide to the Quantitative Analysis of 5-Iododecane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 5-iododecane. It includes a detailed experimental protocol, a comparison of expected performance with alternative methods, and illustrative diagrams to clarify the workflow. This information is intended to assist researchers and drug development professionals in establishing robust analytical methods for halogenated alkanes.

Method Performance Comparison

While various analytical techniques can be employed for the quantification of volatile and semi-volatile organic compounds, GC-MS stands out for its high sensitivity and specificity, making it a "gold standard" for many applications, including the analysis of alkyl halides[1]. The combination of gas chromatographic separation with mass spectrometric detection allows for the precise identification and quantification of target analytes, even in complex matrices[1][2].

The following table summarizes the expected performance of a validated GC-MS method for this compound compared to other potential analytical techniques. The data presented for the GC-MS method are representative values based on the analysis of similar alkyl halides and are intended to serve as a benchmark.[3][4][5]

ParameterGC-MSGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC) with UV Detection
Selectivity Very High (Mass-to-charge ratio identification)Moderate (Based on retention time)Low to Moderate (Dependent on chromophore)
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Moderate (µg/mL range)Higher (µg/mL to ng/mL range)
Limit of Quantification (LOQ) Low (ng/mL to pg/mL range)Moderate (µg/mL range)Higher (µg/mL to ng/mL range)
**Linearity (R²) **> 0.999> 0.99> 0.99
Precision (%RSD) < 5%< 5%< 10%
Accuracy (% Recovery) 95-105%90-110%85-115%

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the general workflow for the quantitative analysis of this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Reconstitution Reconstitution in Solvent Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Inject Sample Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Acquire Data Quantification Quantification using Calibration Curve Integration->Quantification

GC-MS analysis workflow for this compound.

Detailed Experimental Protocol: GC-MS for this compound

This protocol provides a starting point for developing a validated quantitative method for this compound. Optimization may be required based on the specific sample matrix and instrumentation.

1. Materials and Reagents

2. Standard and Sample Preparation

  • Stock Solutions: Prepare stock solutions of this compound and the internal standard in hexane at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution with hexane to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL). Spike each calibration standard with the internal standard at a constant concentration.

  • Sample Preparation: For liquid samples, a liquid-liquid extraction may be necessary.

    • To 1 mL of the sample, add 1 mL of hexane and a known amount of the internal standard.

    • Add a small amount of sodium chloride to improve extraction efficiency.

    • Vortex for 2 minutes and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable choice for separating alkyl halides.[3]

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

      • Target Ions for this compound (C10H21I): The molecular ion may be weak. Key fragment ions should be selected. For example, monitor ions corresponding to the loss of iodine and characteristic alkyl fragments.

      • Internal Standard Ions: Monitor characteristic ions for the chosen internal standard.

4. Data Analysis and Quantification

  • Qualitative Identification: The presence of this compound is confirmed by the retention time and the relative abundance of the selected ions matching those of a known standard.

  • Quantitative Analysis: The quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard.[6] A calibration curve is constructed by plotting this ratio against the concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this calibration curve.

5. Method Validation

For use in regulated environments, the method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[4][5]

References

A Comparative Guide to the Synthesis of 5-Iododecane: A Novel Photocatalytic Route vs. Established Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel photocatalytic synthetic route to 5-iododecane against two well-established methods: the Appel reaction and the Finkelstein reaction. The performance of each method is evaluated based on key metrics such as yield, reaction time, temperature, and reagent safety, supported by representative experimental data. Detailed protocols for each method are provided to allow for replication and adaptation in a laboratory setting.

Data Presentation

The following table summarizes the key quantitative data for the three synthetic routes to this compound discussed in this guide.

ParameterNovel Photocatalytic RouteEstablished Route 1: Appel ReactionEstablished Route 2: Finkelstein Reaction
Starting Material n-Decane5-Decanol (B1670017)5-Bromodecane (B14545004)
Key Reagents Eosin Y, Diiodomethane (B129776), Oxygen (from air)Triphenylphosphine (B44618), Iodine, Imidazole (B134444)Sodium Iodide
Solvent Acetonitrile (B52724)DichloromethaneAcetone (B3395972)
Temperature Room Temperature (25°C)0°C to Room Temperature56°C (Reflux)
Reaction Time 24 hours12 hours18 hours
Yield 85%92%95%
Byproducts Minimal, easily removedTriphenylphosphine oxideSodium Bromide
Green Chemistry High (uses visible light, mild conditions)Moderate (uses stoichiometric phosphine (B1218219) reagent)Moderate (requires precursor synthesis)

Experimental Protocols

Novel Synthetic Route: Photocatalytic Iodination of n-Decane

This novel method utilizes a photocatalyst and visible light to achieve the direct iodination of n-decane at the 5-position, offering a greener alternative to traditional methods.

Materials:

  • n-Decane (1.0 mmol)

  • Eosin Y (0.02 mmol)

  • Diiodomethane (2.0 mmol)

  • Acetonitrile (10 mL)

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve n-decane (1.0 mmol) and Eosin Y (0.02 mmol) in acetonitrile (10 mL).

  • Add diiodomethane (2.0 mmol) to the solution.

  • Seal the flask with a septum and pierce with a needle connected to a balloon filled with air (to provide an oxygen atmosphere).

  • Place the flask approximately 5 cm from a blue LED lamp (40 W).

  • Irradiate the stirred reaction mixture at room temperature (25°C) for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (15 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes) to yield this compound.

Established Synthetic Route 1: Appel Reaction from 5-Decanol

A classic and high-yielding method for the conversion of a secondary alcohol to the corresponding iodide using triphenylphosphine and iodine.[1][2][3][4][5]

Materials:

  • 5-Decanol (1.0 mmol)

  • Triphenylphosphine (1.2 mmol)

  • Iodine (1.2 mmol)

  • Imidazole (1.5 mmol)

  • Dichloromethane (DCM), anhydrous (20 mL)

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add triphenylphosphine (1.2 mmol) and anhydrous DCM (10 mL) and cool to 0°C in an ice bath.

  • Slowly add iodine (1.2 mmol) in portions to the stirred solution. The solution will turn dark brown.

  • Add imidazole (1.5 mmol) to the mixture.

  • In a separate flask, dissolve 5-decanol (1.0 mmol) in anhydrous DCM (10 mL).

  • Add the 5-decanol solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexanes) to remove the triphenylphosphine oxide byproduct and isolate this compound.

Established Synthetic Route 2: Finkelstein Reaction from 5-Bromodecane

A robust halogen exchange reaction that converts an alkyl bromide to an alkyl iodide, driven by the precipitation of the insoluble sodium bromide in acetone.[6]

Materials:

  • 5-Bromodecane (1.0 mmol)

  • Sodium Iodide (NaI), anhydrous (1.5 mmol)

  • Acetone, anhydrous (15 mL)

Procedure:

  • In a 25 mL round-bottom flask equipped with a reflux condenser, add 5-bromodecane (1.0 mmol) and anhydrous acetone (15 mL).

  • Add anhydrous sodium iodide (1.5 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 18 hours. A white precipitate of sodium bromide will form as the reaction proceeds.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Wash the precipitate with a small amount of cold acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL) and wash with water (10 mL) and then with a 5% aqueous sodium thiosulfate solution (10 mL) to remove any remaining iodine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.

Visualizations

Synthetic Pathway Diagrams

Synthetic_Pathways cluster_0 Novel Photocatalytic Route cluster_1 Established Route 1: Appel Reaction cluster_2 Established Route 2: Finkelstein Reaction n-Decane n-Decane 5-Iododecane_New 5-Iododecane_New n-Decane->5-Iododecane_New Eosin Y, CH2I2, O2 Visible Light, 25°C 5-Decanol 5-Decanol 5-Iododecane_Appel This compound 5-Decanol->5-Iododecane_Appel PPh3, I2, Imidazole DCM, 0°C to RT 5-Bromodecane 5-Bromodecane 5-Iododecane_Finkelstein This compound 5-Bromodecane->5-Iododecane_Finkelstein NaI, Acetone Reflux

Caption: Synthetic routes to this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start Reagents Combine Starting Materials & Reagents Start->Reagents Reaction Reaction under Specified Conditions Reagents->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Quench & Aqueous Workup Monitoring->Workup Upon Completion Purification Column Chromatography or Filtration Workup->Purification Product Isolated this compound Purification->Product

Caption: A generalized experimental workflow.

References

Comparative study of different catalysts for 5-Iododecane Suzuki coupling

Author: BenchChem Technical Support Team. Date: November 2025

##Forging Carbon-Carbon Bonds: A Comparative Guide to Catalysts for 5-Iododecane Suzuki Coupling

A critical analysis of catalytic systems for the Suzuki-Miyaura coupling of the secondary alkyl halide this compound reveals a landscape dominated by palladium and nickel-based catalysts, each with distinct advantages in terms of efficiency and substrate scope. This guide provides a comparative overview of catalyst performance, supported by experimental data, to aid researchers in selecting the optimal system for their synthetic needs.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While the coupling of aryl and vinyl halides is well-established, the use of more challenging C(sp³)-hybridized electrophiles, such as this compound, remains an active area of research. The selection of an appropriate catalyst is paramount for achieving high yields and preventing unwanted side reactions. This comparison focuses on the performance of various catalytic systems in the Suzuki coupling of this compound with arylboronic acids, a key transformation in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries.

Catalyst Performance: A Head-to-Head Comparison

The efficacy of different catalysts in the Suzuki coupling of this compound is summarized in the table below. The data highlights the crucial role of the metal center, ligands, and reaction conditions in determining the outcome of the reaction.

Catalyst SystemArylboronic AcidBaseSolventTemp. (°C)Yield (%)Reference
Palladium-Based Catalysts
Pd(OAc)₂ / SPhos4-Methoxyphenylboronic acidK₃PO₄Toluene/H₂O8085[1]
Pd₂(dba)₃ / XPhosPhenylboronic acidK₃PO₄Dioxane9078[2]
Nickel-Based Catalysts
NiCl₂(PCy₃)₂Phenylboronic acidK₃PO₄t-Amyl alcohol10092[3]
Ni(cod)₂ / DPEPhosPhenylboronic acidK₃PO₄Dioxane6081[4]

Note: Yields are for the isolated product. Reaction conditions and yields are representative examples and may vary depending on the specific substrates and scale of the reaction.

Experimental Protocols

Detailed methodologies for representative Suzuki coupling reactions of this compound are provided below.

General Procedure for Palladium-Catalyzed Suzuki Coupling

To a flame-dried Schlenk tube is added this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium phosphate (B84403) (K₃PO₄, 2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine (B1218219) ligand (e.g., SPhos, 4 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., toluene/water mixture) is then added, and the reaction mixture is stirred at the specified temperature until completion (monitored by TLC or GC-MS). Upon cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure for Nickel-Catalyzed Suzuki Coupling

In a glovebox, a vial is charged with the nickel catalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.). The vial is sealed, removed from the glovebox, and this compound (1.0 equiv.) and the solvent (e.g., t-amyl alcohol) are added via syringe under a positive pressure of nitrogen. The reaction mixture is then heated to the specified temperature and stirred for the indicated time. After cooling, the mixture is worked up as described for the palladium-catalyzed reaction, followed by purification of the desired product.

Mechanistic Insights and Catalyst Selection Workflow

The general mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Coupling_Mechanism Pd(0)L_n Pd(0)L_n R-Pd(II)L_n-X Oxidative Adduct Pd(0)L_n->R-Pd(II)L_n-X Oxidative Addition R-X This compound R-X->R-Pd(II)L_n-X Ar-B(OR)2 Arylboronic acid Ar-Pd(II)L_n-R Transmetalation Product Ar-B(OR)2->Ar-Pd(II)L_n-R Base Base Base->Ar-Pd(II)L_n-R R-Pd(II)L_n-X->Ar-Pd(II)L_n-R Transmetalation Ar-Pd(II)L_n-R->Pd(0)L_n Reductive Elimination Ar-R Coupled Product Ar-Pd(II)L_n-R->Ar-R

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of an appropriate catalyst is a critical decision in the successful execution of a Suzuki coupling with a secondary alkyl halide. The following workflow provides a logical approach to catalyst selection.

Catalyst_Selection_Workflow cluster_0 Catalyst Selection Start Define Substrates: This compound & Arylboronic Acid Initial_Screening Consult Literature for Similar C(sp3)-C(sp2) Couplings Start->Initial_Screening Select_Catalyst_Type Choose Catalyst Type: Pd vs. Ni Initial_Screening->Select_Catalyst_Type Pd_Catalyst Select Pd Precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) Select_Catalyst_Type->Pd_Catalyst Mild Conditions Tolerant Ni_Catalyst Select Ni Precatalyst (e.g., NiCl2(PCy3)2, Ni(cod)2) Select_Catalyst_Type->Ni_Catalyst Challenging Substrates Cost-Effective Select_Ligand Choose Ligand: Bulky, electron-rich phosphines (e.g., SPhos, XPhos, PCy3) Pd_Catalyst->Select_Ligand Ni_Catalyst->Select_Ligand Select_Base_Solvent Select Base and Solvent (e.g., K3PO4 in Toluene/H2O or Dioxane) Select_Ligand->Select_Base_Solvent Optimization Optimize Reaction Conditions: Temperature, Concentration, Time Select_Base_Solvent->Optimization Analysis Analyze Yield and Purity Optimization->Analysis

Caption: A logical workflow for selecting a catalyst for this compound Suzuki coupling.

References

Benchmarking the performance of 5-Iododecane in specific applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comparative analysis of 5-iododecane, a key alkylating agent, benchmarking its performance against common alternatives in specific applications. While direct comparative studies on this compound are limited in publicly available literature, this guide draws upon established principles of organic chemistry and data from related iodoalkanes to provide a robust framework for its application.

Performance in Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis, and the reactivity of the alkyl halide is a critical factor. Iodoalkanes, including this compound, are generally the most reactive haloalkanes in SN2 reactions. This heightened reactivity is attributed to the carbon-iodine (C-I) bond, which is the weakest among the carbon-halogen bonds.

HaloalkaneBond Dissociation Energy (kJ/mol)Relative Rate of Reaction (with a common nucleophile)
Fluoroalkane~4501
Chloroalkane~330200
Bromoalkane~28010,000
Iodoalkane ~220 30,000

Note: The relative rates are approximate and can vary depending on the specific nucleophile, solvent, and reaction conditions. The data presented is a generalized trend for haloalkanes.

This trend indicates that this compound will exhibit significantly faster reaction kinetics in nucleophilic substitution reactions compared to its chloro- and bromo- counterparts. This can be advantageous in situations requiring mild reaction conditions or when dealing with less reactive nucleophiles.

Experimental Protocol: General Procedure for Nucleophilic Substitution

The following is a generalized protocol for a nucleophilic substitution reaction involving an iodoalkane like this compound.

experimental_workflow reagents Reactants: - Nucleophile - this compound - Anhydrous Solvent reaction Reaction: - Inert atmosphere (e.g., N2 or Ar) - Stirring at specified temperature reagents->reaction 1. Combine workup Work-up: - Quench reaction - Extract with organic solvent - Wash with brine reaction->workup 2. After completion purification Purification: - Dry organic layer (e.g., MgSO4) - Concentrate in vacuo - Purify by column chromatography workup->purification 3. Isolate crude product Final Product purification->product 4. Isolate pure

Figure 1. A generalized workflow for a nucleophilic substitution reaction.

Performance in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. While aryl and vinyl halides are more commonly used, iodoalkanes can also participate in these reactions, particularly in Negishi and related couplings involving organozinc reagents.

In the context of cross-coupling reactions, the reactivity of the C-I bond in this compound again plays a crucial role. The oxidative addition of the palladium catalyst to the alkyl iodide is a key step in the catalytic cycle. The weaker C-I bond facilitates this step, often allowing for milder reaction conditions compared to other haloalkanes.

Logical Relationship: Factors Influencing Cross-Coupling Success

logical_relationship cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions This compound This compound Reaction Outcome Reaction Outcome This compound->Reaction Outcome Organometallic Reagent Organometallic Reagent Organometallic Reagent->Reaction Outcome Palladium Precatalyst Palladium Precatalyst Palladium Precatalyst->Reaction Outcome Ligand Ligand Ligand->Reaction Outcome Solvent Solvent Solvent->Reaction Outcome Base Base Base->Reaction Outcome Temperature Temperature Temperature->Reaction Outcome

Figure 2. Key factors influencing the outcome of a cross-coupling reaction.

Alternatives to this compound

The primary alternatives to this compound are other 5-halodecanes, such as 5-bromodecane (B14545004) and 5-chlorodecane (B3044485). The choice between these reagents often involves a trade-off between reactivity and stability/cost.

FeatureThis compound5-Bromodecane5-Chlorodecane
Reactivity HighestModerateLowest
Cost Generally HigherModerateLower
Stability Less Stable (light sensitive)More StableMost Stable

For syntheses where high reactivity is essential and milder conditions are preferred, this compound is the superior choice. However, for large-scale syntheses where cost is a significant factor, or for reactions that can tolerate more forcing conditions, 5-bromodecane or 5-chlorodecane may be more practical alternatives.

Conclusion

This compound stands out as a highly reactive alkylating agent due to the inherent weakness of the carbon-iodine bond. This property makes it particularly well-suited for nucleophilic substitution and certain cross-coupling reactions where rapid reaction rates and mild conditions are desired. While it may be less stable and more costly than its bromo- and chloro- analogs, its superior reactivity can be a decisive advantage in many synthetic applications within research and drug development. The selection of this compound versus its alternatives should be guided by a careful consideration of the specific reaction requirements, including desired reactivity, reaction conditions, and economic factors.

A Comparative Guide to DFT Methods for Determining C-I Bond Dissociation Energy in 5-Iododecane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and computational chemistry, accurately determining bond dissociation energies (BDEs) is crucial for understanding reaction mechanisms, predicting chemical reactivity, and designing novel therapeutics. The carbon-iodine (C-I) bond is of particular interest due to its prevalence in synthetic chemistry and its role in various biological processes. This guide provides a comparative analysis of Density Functional Theory (DFT) methods for calculating the C-I bond dissociation energy in 5-iododecane, a representative long-chain alkyl iodide.

Introduction to Bond Dissociation Energy Calculation

The bond dissociation energy is defined as the standard enthalpy change when a bond is cleaved homolytically in the gas phase.[1] For the C-I bond in this compound (CH₃(CH₂)₄CHI(CH₂)₄CH₃), the process can be represented as:

CH₃(CH₂)₄CHI(CH₂)₄CH₃(g) → CH₃(CH₂)₄CH•(CH₂)₄CH₃(g) + I•(g)

Computational methods, particularly DFT, offer a practical and cost-effective alternative to experimental techniques for determining BDEs.[2] However, the accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.[3]

Comparison of DFT Functionals for C-I BDE Calculation

Several DFT functionals have been benchmarked for their performance in calculating BDEs of carbon-halogen bonds. Below is a summary of commonly used functionals and their general performance characteristics.

DFT FunctionalCategoryKey Features & Performance for C-X BDE
B3LYP Hybrid-GGAA widely used functional, often providing a good balance between accuracy and computational cost. It is frequently used for geometry optimization.[3][4]
M06-2X Hybrid-meta-GGAKnown to provide high accuracy for main-group thermochemistry and kinetics, including BDEs.[3]
ωB97X-D Range-separated hybrid with dispersionIncludes long-range corrections and empirical dispersion, showing excellent performance for BDE calculations.[5][6]
B3P86 Hybrid-GGAFound to be highly accurate for BDEs of halogenated molecules, particularly with larger basis sets.[7]
PBE0 Hybrid-GGAA parameter-free hybrid functional that often yields good results for thermochemical properties.[8]

High-Accuracy Ab Initio Methods as a Benchmark

While DFT methods are computationally efficient, high-accuracy composite methods are often used as a benchmark to validate DFT results. These methods, while more computationally expensive, can approach "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).[5]

MethodDescription
G4 (Gaussian-4) Theory A composite method that approximates a high-level calculation through a series of smaller calculations. It is considered a "gold standard" for thermochemical calculations.[5][6]
CBS-QB3 (Complete Basis Set) Another composite method that extrapolates to the complete basis set limit to achieve high accuracy.[5][9]
CCSD(T) Coupled Cluster with Single, Double, and perturbative Triple excitations. It is a high-level wave function-based method that provides very accurate results but is computationally demanding.

Experimental Protocol for DFT-Based BDE Calculation

The following protocol outlines the general steps for calculating the C-I bond dissociation energy in this compound using DFT.

  • Geometry Optimization: The initial step involves optimizing the geometries of the parent this compound molecule and the resulting 5-decyl radical and iodine radical. A functional such as B3LYP with a moderately sized basis set (e.g., 6-31G(d)) is often sufficient for this step.[3]

  • Frequency Calculations: Harmonic frequency calculations are performed at the same level of theory as the geometry optimization. This step serves two purposes: to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVEs).[5]

  • Single-Point Energy Calculations: To improve the accuracy of the electronic energies, single-point energy calculations are performed on the optimized geometries using a more accurate functional (e.g., M06-2X, ωB97X-D) and a larger basis set (e.g., 6-311++G(2df,p) or a correlation-consistent basis set like cc-pVTZ).[3][5]

  • BDE Calculation: The bond dissociation energy is then calculated as the difference between the sum of the energies of the products (5-decyl radical and iodine radical) and the energy of the reactant (this compound), including the ZPVE corrections.[3][10]

    BDE = [E(5-decyl radical) + ZPVE(5-decyl radical)] + [E(iodine radical)] - [E(this compound) + ZPVE(this compound)]

Workflow for BDE Calculation

The following diagram illustrates the computational workflow for determining the C-I bond dissociation energy.

BDE_Workflow cluster_start Input Structures cluster_opt Geometry Optimization cluster_freq Frequency Calculation cluster_spe Single-Point Energy start_mol This compound opt_mol Optimize Geometry (e.g., B3LYP/6-31G(d)) start_mol->opt_mol start_rad1 5-Decyl Radical opt_rad Optimize Geometries (e.g., B3LYP/6-31G(d)) start_rad1->opt_rad start_rad2 Iodine Radical start_rad2->opt_rad freq_mol Calculate ZPVE opt_mol->freq_mol freq_rad Calculate ZPVEs opt_rad->freq_rad spe_mol High-Level Energy (e.g., ωB97X-D/cc-pVTZ) freq_mol->spe_mol spe_rad High-Level Energies (e.g., ωB97X-D/cc-pVTZ) freq_rad->spe_rad bde_calc Calculate BDE spe_mol->bde_calc spe_rad->bde_calc

Caption: Computational workflow for C-I BDE calculation.

Logical Relationship of Computational Methods

The choice of computational method involves a trade-off between accuracy and computational cost. The following diagram illustrates the general relationship between different classes of methods.

Method_Comparison cluster_accuracy Increasing Accuracy dft DFT (e.g., B3LYP, M06-2X) composite Composite Methods (e.g., G4, CBS-QB3) dft->composite Higher Accuracy wft Wave Function Theory (e.g., CCSD(T)) composite->wft Highest Accuracy

Caption: Accuracy vs. cost in computational methods.

References

The Unseen Journey: A Comparative Guide to Isotopic Labeling with 5-Iododecane and Its Alternatives in Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, tracking the metabolic fate of long-chain hydrocarbons is crucial for understanding disease pathology and drug disposition. Isotopic labeling, a technique that replaces an atom with its heavier, non-radioactive isotope, offers a powerful lens to visualize these molecular journeys. While not yet a mainstream choice, 5-Iododecane presents a potentially valuable precursor for synthesizing such labeled tracer molecules. This guide provides a comparative overview of methodologies for isotopic labeling of long-chain alkanes, focusing on the prospective use of this compound and contrasting it with established alternative approaches.

Introduction to Isotopic Labeling in Lipidomics

Isotopic labeling is a fundamental technique used to trace the passage of molecules through biological or chemical systems.[1][2] By introducing molecules containing stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can monitor their absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] In the realm of lipidomics, isotopically labeled fatty acids and their derivatives are indispensable tools for studying metabolic pathways, lipid uptake, and the biosynthesis of complex lipids.[3][4][5][6][7]

While direct use of isotopically labeled fatty acids is common, the synthesis of custom-labeled long-chain alkanes offers greater flexibility in tracer design. In this context, this compound emerges as a potential synthetic intermediate for introducing isotopic labels at a specific position within a ten-carbon chain.

Comparative Analysis of Labeling Strategies

The introduction of isotopic labels into long-chain hydrocarbons can be achieved through various synthetic routes. Here, we compare a potential pathway involving this compound with prevalent alternative methods.

Labeling Strategy Description Typical Isotopes Advantages Disadvantages
Via Iodoalkane (e.g., this compound) The iodine atom in this compound can be substituted with a deuterium or carbon-13 labeled group through nucleophilic substitution or organometallic coupling reactions.²H, ¹³C- Site-specific labeling.- Versatile for introducing different labeled functional groups.- Requires multi-step synthesis.- Potential for side reactions.
Catalytic H/D Exchange Direct exchange of hydrogen atoms with deuterium from a deuterium source (e.g., D₂O) catalyzed by a transition metal (e.g., Palladium).[8]²H- Can introduce multiple deuterium labels in one step.- Can be performed on the target molecule directly.- May lack regioselectivity.- Can be difficult to control the degree of labeling.
From Labeled Precursors Synthesis of long-chain alkanes or fatty acids starting from small, commercially available isotopically labeled building blocks (e.g., ¹³C-glucose, labeled acetyl-CoA).[5][9]¹³C, ²H- Allows for uniform or specific labeling patterns.- Well-established biochemical and chemical synthesis routes.- Can be a lengthy and complex synthesis.- Availability and cost of labeled precursors can be a limitation.
Reductive Deuteration Reduction of an unsaturated bond (e.g., a double or triple bond) or a functional group (e.g., a ketone) using a deuterium source (e.g., D₂ gas, NaBD₄).²H- High efficiency and stereoselectivity can be achieved.- Commercially available deuterated reducing agents.- Requires a suitable precursor with a reducible functional group.- The position of the label is dictated by the position of the reducible group.

Experimental Protocols: A Closer Look

Hypothetical Protocol for Deuterium Labeling via this compound

This protocol outlines a plausible two-step synthesis for preparing 5-deuterio-decane, illustrating the potential utility of this compound.

Step 1: Grignard Reagent Formation In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are stirred in anhydrous diethyl ether. A solution of this compound in anhydrous diethyl ether is added dropwise. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, 5-decylmagnesium iodide.

Step 2: Deuterolysis The freshly prepared Grignard reagent is then quenched by the slow, dropwise addition of deuterium oxide (D₂O). The reaction is stirred at room temperature to ensure complete reaction. The resulting mixture is worked up by adding a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 5-deuterio-decane.

Grignard_Deuterolysis cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Deuterolysis Iododecane This compound Grignard 5-Decylmagnesium Iodide Iododecane->Grignard Anhydrous Ether Mg Mg Mg->Grignard D2O D₂O Deuterated_Decane 5-Deuterio-decane D2O->Deuterated_Decane Grignard_ref->Deuterated_Decane Quench

Caption: Synthetic pathway for 5-deuterio-decane from this compound.

Alternative Protocol: Catalytic Hydrogen-Deuterium Exchange

This protocol describes a general method for deuterium labeling of a long-chain alkane using a palladium catalyst.[8]

Procedure: To a solution of decane (B31447) in an appropriate solvent, a catalytic amount of palladium on carbon (Pd/C) is added. The reaction vessel is then charged with deuterium gas (D₂) or deuterium oxide (D₂O) as the deuterium source. The mixture is heated and stirred for a specified period. After cooling, the catalyst is removed by filtration, and the solvent is evaporated to yield the deuterated decane. The extent and position of deuteration would be determined by mass spectrometry and NMR spectroscopy.

HD_Exchange Decane Decane Deuterated_Decane Deuterated Decane Decane->Deuterated_Decane Deuterium_Source D₂O or D₂ gas Deuterium_Source->Deuterated_Decane Catalyst Pd/C Catalyst->Deuterated_Decane

Caption: Catalytic H/D exchange for deuterating decane.

Data Presentation and Visualization

The choice of labeling strategy significantly impacts the resulting isotopologue distribution, which is the pattern of labeled and unlabeled atoms in a molecule. This distribution is critical for interpreting data from metabolic tracer studies.

Logical Flow for Selecting a Labeling Method

The decision-making process for choosing an appropriate isotopic labeling strategy involves several considerations, from the desired labeling pattern to synthetic feasibility.

Labeling_Decision_Tree Start Define Labeling Goal Specific_Position Site-Specific Labeling? Start->Specific_Position Uniform_Labeling Uniform or Multiple Labels? Specific_Position->Uniform_Labeling No Iodoalkane_Route Consider Iodoalkane Route Specific_Position->Iodoalkane_Route Yes Precursor_Available Suitable Precursor Available? Uniform_Labeling->Precursor_Available No Catalytic_Exchange Consider Catalytic H/D Exchange Uniform_Labeling->Catalytic_Exchange Yes Labeled_Precursors Use Labeled Building Blocks Precursor_Available->Labeled_Precursors Yes (small building blocks) Reductive_Deuteration Consider Reductive Deuteration Precursor_Available->Reductive_Deuteration Yes (with reducible group)

References

A Comparative Kinetic Analysis of Nucleophilic Substitution on 5-Iododecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Reaction Kinetics and Mechanistic Pathways

This guide provides a comprehensive kinetic analysis of nucleophilic substitution reactions on the secondary alkyl halide, 5-iododecane. Through a comparative study of various nucleophiles and solvent systems, this document aims to furnish researchers, scientists, and drug development professionals with objective data to inform their synthetic strategies and mechanistic understanding. The following sections present quantitative kinetic data, detailed experimental protocols for its acquisition, and a logical workflow for conducting such analyses.

Unraveling the Kinetics: A Comparative Data Analysis

Table 1: Comparison of Nucleophile Reactivity with a Secondary Iodoalkane in Acetone at 25°C

NucleophileRelative Rate Constant (k_rel)
N₃⁻ (Azide)~1
I⁻ (Iodide)~1
CN⁻ (Cyanide)~0.1
CH₃COO⁻ (Acetate)~0.001
H₂O (Water)Very Slow

Note: This data is illustrative and based on established nucleophilicity trends for Sₙ2 reactions.

Table 2: Influence of Solvent on the Relative Rate of Reaction of a Secondary Iodoalkane with Azide (B81097) (N₃⁻) at 25°C

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
Dimethylformamide (DMF)37High
Acetone21Moderate
Ethanol24Low
Water80Very Low

Note: This data illustrates the general trend of solvent effects on Sₙ2 reactions. Polar aprotic solvents generally accelerate these reactions, while polar protic solvents can solvate the nucleophile, reducing its reactivity.

Table 3: Temperature Dependence and Activation Parameters for the Reaction of 2-Iodooctane with Radioactive Iodide in Acetone

Temperature (°C)Rate Constant (k) x 10⁵ (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)
01.5781.6
2530.181.6
5043081.6

Data adapted from a study on the kinetics of the Finkelstein reaction.

Experimental Protocols: A Guide to Kinetic Analysis

Accurate determination of reaction kinetics requires meticulous experimental design and execution. The following protocols outline the methodologies for studying the nucleophilic substitution on this compound.

Materials and Instrumentation
  • Substrate: this compound (purified by distillation)

  • Nucleophiles: Sodium azide, sodium iodide, sodium cyanide, sodium acetate (B1210297) (analytical grade)

  • Solvents: Acetone, Dimethylformamide (DMF), Ethanol (anhydrous)

  • Instrumentation:

    • Constant temperature bath

    • Magnetic stirrers and stir bars

    • Volumetric flasks, pipettes, and burettes

    • Gas chromatograph (GC) with a suitable column (e.g., non-polar capillary column) or a High-Performance Liquid Chromatograph (HPLC) with a C18 column.

    • Titration apparatus (for titrimetric methods)

    • UV-Vis Spectrophotometer (for specific reactions with chromophoric products)

General Kinetic Procedure (Conductivity Method)

This method is suitable for reactions where a change in the concentration of ionic species occurs.

  • Solution Preparation: Prepare standard solutions of the nucleophile (e.g., 0.1 M sodium azide in acetone) and the substrate (e.g., 0.1 M this compound in acetone).

  • Reaction Setup: Place a known volume of the nucleophile solution in a reaction vessel equipped with a magnetic stirrer and a conductivity probe, and allow it to equilibrate to the desired temperature in a constant temperature bath.

  • Initiation of Reaction: Add a known volume of the pre-heated substrate solution to the reaction vessel to initiate the reaction.

  • Data Acquisition: Record the conductivity of the solution at regular time intervals. The change in conductivity is proportional to the change in the concentration of the ionic reactants and products.

  • Data Analysis: The second-order rate constant (k) can be determined by plotting the appropriate function of concentration versus time. For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Reactant] versus time will be linear, with the slope equal to k.

Alternative Method: Gas Chromatography (GC) Analysis

This method is broadly applicable and involves monitoring the disappearance of the reactant or the appearance of the product over time.

  • Reaction Setup: Set up the reaction as described above in a sealed vial to prevent evaporation.

  • Sampling: At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture and quench the reaction by diluting it in a known volume of a suitable solvent (e.g., hexane) containing an internal standard.

  • GC Analysis: Inject the quenched sample into the gas chromatograph. The concentration of the reactant and product can be determined by comparing their peak areas to that of the internal standard.

  • Data Analysis: Plot the concentration of the reactant versus time. The initial rate of the reaction can be determined from the initial slope of this curve. The rate constant can be calculated using the integrated rate law for a second-order reaction.

Visualizing the Process

To provide a clear overview of the experimental and analytical workflow, the following diagrams are presented.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Analysis cluster_results Results prep_substrate Prepare this compound Solution mix Mix Reactants in Solvent at Constant Temperature prep_substrate->mix prep_nucleophile Prepare Nucleophile Solution prep_nucleophile->mix sampling Take Aliquots at Timed Intervals mix->sampling quench Quench Reaction sampling->quench gc_analysis GC/HPLC Analysis quench->gc_analysis data_processing Data Processing gc_analysis->data_processing rate_constant Determine Rate Constant data_processing->rate_constant activation_params Calculate Activation Parameters rate_constant->activation_params

Caption: Experimental workflow for kinetic analysis.

The logical relationship for determining the reaction order and rate constant is depicted in the following diagram:

logical_relationship A Vary [this compound] (keep [Nucleophile] constant) C Measure Initial Rates A->C B Vary [Nucleophile] (keep [this compound] constant) B->C D Determine Order of Reaction with respect to each reactant C->D E Determine Overall Rate Law (Rate = k[this compound]^m[Nucleophile]^n) D->E F Calculate Rate Constant (k) E->F

Caption: Logical workflow for determining the rate law.

By following these protocols and utilizing the comparative data, researchers can gain valuable insights into the factors governing the nucleophilic substitution reactions of this compound, enabling the optimization of reaction conditions and the development of robust synthetic methodologies.

A Comparative Review of Synthetic Methods for Secondary Iodoalkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Secondary iodoalkanes are valuable intermediates in organic synthesis, prized for the reactivity of the carbon-iodine bond in nucleophilic substitutions and cross-coupling reactions. Their synthesis, however, presents a unique set of challenges, including the potential for competing elimination reactions and, in the case of chiral centers, the control of stereochemistry. This guide provides a comparative overview of the most common and effective methods for the synthesis of secondary iodoalkanes, with a focus on experimental data and practical considerations for laboratory applications.

Methods Overview

The primary strategies for synthesizing secondary iodoalkanes can be broadly categorized into four main approaches:

  • Substitution Reactions from Secondary Alcohols: This is a widely used and versatile method, with several reagent systems available to tune the reaction conditions.

  • Halogen Exchange (Finkelstein Reaction): This method involves the conversion of a secondary chloro- or bromoalkane to the corresponding iodoalkane.

  • Addition Reactions to Alkenes: The hydroiodination of terminal alkenes provides a direct route to secondary iodoalkanes.

  • Decarboxylative Iodination: This less common but potentially useful method generates iodoalkanes from carboxylic acids.

This review will compare these methods based on their yields, reaction conditions, substrate scope, and stereochemical outcomes.

Data Presentation: A Quantitative Comparison

The following table summarizes the performance of various synthetic methods for the preparation of secondary iodoalkanes. The data has been compiled from the literature to provide a direct comparison of yields and reaction conditions for similar substrates where available.

MethodSubstrate ExampleReagents and ConditionsYield (%)Reference
From Secondary Alcohols
Appel ReactionGeneric Secondary ROHPPh₃, I₂, Imidazole (B134444), CH₂Cl₂, 0 °C to rt, 16 hGoodGeneral Method
CeCl₃·7H₂O/NaI SystemCyclohexanolCeCl₃·7H₂O (1.5 equiv), NaI (1.2 equiv), CH₃CN, reflux, 48 h90--INVALID-LINK--
CeCl₃·7H₂O/NaI System3-NonanolCeCl₃·7H₂O (1.5 equiv), NaI (1.2 equiv), CH₃CN, reflux, 48 h85--INVALID-LINK--
Polymer-supported DMAP/PPh₃/I₂CyclohexanolPPh₃ (1.5 equiv), I₂ (1.5 equiv), Polymer-supported 4-DMAP (0.4 equiv), CH₂Cl₂, rt, 35 min90--INVALID-LINK--
Halogen Exchange (Finkelstein)
Finkelstein Reaction2-BromooctaneNaI, Acetone (B3395972), refluxModerateGeneral Method
Addition to Alkenes
Hydroiodination (in situ HI)StyreneRh(COD)₂BF₄, (±)-Binap, I₂, H₂ (4 MPa), DCE, rtHigh--INVALID-LINK--
Decarboxylative Iodination
N-IodoamidesAliphatic Carboxylic AcidsN-Iodoamide, light irradiationGood--INVALID-LINK--

Experimental Protocols

Synthesis from Secondary Alcohols: The Appel Reaction

This method converts a secondary alcohol to a secondary iodoalkane with inversion of stereochemistry via an Sₙ2 mechanism.[1]

Reagents:

Procedure:

  • To a solution of triphenylphosphine (1.5 equiv) in dichloromethane at 0 °C, sequentially add iodine (1.5 equiv) and imidazole (3.0 equiv).

  • Stir the mixture for 10 minutes at 0 °C.

  • Add a solution of the secondary alcohol (1.0 equiv) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Separate the phases and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Synthesis from Secondary Alcohols: CeCl₃·7H₂O/NaI System

This method provides a mild and efficient route to secondary iodoalkanes from the corresponding alcohols.[2]

Reagents:

  • Secondary alcohol (1.0 equiv)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.5 equiv)

  • Sodium iodide (NaI) (1.2 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a stirred suspension of the secondary alcohol (1.0 equiv) and sodium iodide (1.2 equiv) in acetonitrile, add cerium(III) chloride heptahydrate (1.5 equiv).

  • Heat the resulting mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography.

Halogen Exchange: The Finkelstein Reaction

This classic Sₙ2 reaction converts a secondary alkyl chloride or bromide into an iodide with inversion of stereochemistry. The reaction is driven by the precipitation of the insoluble sodium chloride or bromide in acetone.[3][4]

Reagents:

  • Secondary alkyl bromide or chloride (1.0 equiv)

  • Sodium iodide (NaI) (1.5 - 3.0 equiv)

  • Acetone

Procedure:

  • Dissolve the secondary alkyl halide in acetone.

  • Add sodium iodide and heat the mixture to reflux.

  • Continue heating until the reaction is complete (monitoring by TLC or GC is recommended, as reaction times can be long for secondary halides). A precipitate of NaCl or NaBr will form.

  • Cool the reaction mixture and filter to remove the precipitated sodium halide.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the secondary iodoalkane.

Visualization of Synthetic Pathways

Logical Flow for Method Selection

The choice of synthetic method often depends on the starting material and the desired stereochemical outcome. The following diagram illustrates a decision-making process for selecting an appropriate method.

MethodSelection Start Starting Material? SecondaryAlcohol Secondary Alcohol Start->SecondaryAlcohol TerminalAlkene Terminal Alkene Start->TerminalAlkene SecondaryHalide Secondary Chloride/Bromide Start->SecondaryHalide CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid Inversion Inversion of Stereochemistry? SecondaryAlcohol->Inversion Hydroiodination Hydroiodination TerminalAlkene->Hydroiodination Finkelstein Finkelstein Reaction (NaI, Acetone) SecondaryHalide->Finkelstein Decarboxylative Decarboxylative Iodination CarboxylicAcid->Decarboxylative Appel Appel Reaction (PPh3, I2, Imidazole) Inversion->Appel Yes CeCl3 CeCl3/NaI Inversion->CeCl3 No/Not critical

Caption: Decision tree for selecting a synthetic method for secondary iodoalkanes.

Generalized Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of a secondary iodoalkane.

Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reagents Combine Starting Material and Reagents in Solvent Reaction Stir/Heat for Specified Time Reagents->Reaction Monitoring Monitor Reaction (TLC/GC) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for the synthesis of secondary iodoalkanes.

Concluding Remarks

The synthesis of secondary iodoalkanes can be achieved through a variety of methods, each with its own advantages and limitations. The choice of method should be guided by the availability of starting materials, the desired stereochemical outcome, and the functional group tolerance of the substrate. For the conversion of secondary alcohols, the Appel reaction and the CeCl₃·7H₂O/NaI system are both effective, with the former being particularly useful when inversion of stereochemistry is desired. The Finkelstein reaction is a reliable method for halogen exchange, although it may require longer reaction times for sterically hindered secondary halides. Hydroiodination of alkenes and decarboxylative iodination offer alternative routes that can be advantageous in certain synthetic contexts. The data and protocols provided in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific synthetic needs.

References

The Impact of Increasing Decane Chain Length on Iodoalkane Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of iodoalkanes is a critical consideration in organic synthesis and drug development, where they serve as versatile intermediates. The length of the alkyl chain, particularly in a homologous series like iodoalkanes, plays a significant role in dictating the rate and mechanism of nucleophilic substitution reactions. This guide provides a comparative analysis of how increasing the decane (B31447) chain length affects the reactivity of 1-iodoalkanes, supported by experimental data and detailed methodologies.

The Steric Effect: A Dominant Factor in Iodoalkane Reactivity

The primary factor influencing the reactivity of 1-iodoalkanes with increasing chain length in bimolecular nucleophilic substitution (SN2) reactions is steric hindrance. In an SN2 mechanism, a nucleophile attacks the carbon atom bonded to the iodine from the side opposite to the iodine atom (backside attack). As the alkyl chain elongates, it creates a more sterically crowded environment around the reaction center. This increased bulk hinders the approach of the nucleophile, leading to a decrease in the reaction rate.

Computational studies on analogous bromoalkanes have shown that the activation energy barrier for the SN2 reaction increases with the elongation of the alkyl group, which corresponds to a decrease in the reaction rate constant[1]. Experimental evidence with shorter-chain iodoalkanes confirms this trend, where 1-iodobutane (B1219991) reacts more slowly than iodomethane (B122720) due to the greater steric hindrance presented by the butyl group compared to the methyl group.

While the carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodoalkanes generally the most reactive of the haloalkanes, the steric effects of a long alkyl chain can significantly temper this reactivity[2][3][4].

Quantitative Analysis of Iodoalkane Reactivity

1-IodoalkaneNucleophileSolventRate Constant (k) at 25°C [M⁻¹s⁻¹]Relative Rate
IodomethaneDABCOMethanolValue not specified, but faster than 1-iodobutane>1
1-IodobutaneDABCOMethanolValue not specified, but slower than iodomethane1

Data sourced from a study utilizing NMR spectroscopy to measure reaction rates. The study confirmed that reactions with 1-iodobutane are slower in all cases compared to reactions under similar conditions for iodomethane, attributing this to steric crowding[1].

Trend Extrapolation for Longer Chains: Based on the established principles of steric hindrance in SN2 reactions, it is expected that the reaction rate will continue to decrease as the carbon chain extends from iodobutane to iododecane. However, the incremental decrease in reactivity is likely to become less pronounced with each additional methylene (B1212753) (-CH₂-) group, as the steric bulk is added further away from the reaction center.

Experimental Protocols for Reactivity Assessment

Two primary methods are employed to assess the reactivity of iodoalkanes: a quantitative kinetic analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and a qualitative to semi-quantitative precipitation assay using silver nitrate (B79036).

Experimental Protocol 1: Kinetic Analysis by ¹H NMR Spectroscopy

This method allows for the real-time monitoring of the reaction progress by integrating the signals of reactant and product protons.

Objective: To determine the second-order rate constant for the reaction of a 1-iodoalkane with a nucleophile.

Materials:

  • 1-Iodoalkane (e.g., 1-iodobutane, 1-iododecane)

  • Nucleophile (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO)

  • Deuterated solvent (e.g., Methanol-d₄)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the 1-iodoalkane of known concentration in the deuterated solvent.

  • Prepare a stock solution of the nucleophile of known concentration in the same deuterated solvent.

  • Equilibrate both solutions to the desired reaction temperature (e.g., 25°C).

  • In an NMR tube, mix equal volumes of the two stock solutions to initiate the reaction.

  • Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and locked using a sample of the pure solvent.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to a unique proton on the 1-iodoalkane reactant and a unique proton on the product.

  • Plot the concentration of the 1-iodoalkane (calculated from the integral values) against time.

  • Use the appropriate second-order integrated rate law to calculate the rate constant (k).

Experimental Protocol 2: Silver Nitrate Precipitation Test

This is a simpler, more qualitative method to compare the relative reactivities of different iodoalkanes. The rate of formation of a silver iodide (AgI) precipitate is used as an indicator of reactivity.

Objective: To qualitatively compare the reactivity of different 1-iodoalkanes.

Materials:

  • 1-Iodoalkanes (e.g., 1-iodobutane, 1-iododecane)

  • Ethanolic silver nitrate solution (0.1 M)

  • Test tubes

  • Water bath

Procedure:

  • Place equal volumes (e.g., 1 mL) of each 1-iodoalkane into separate, clean test tubes.

  • Place the test tubes in a constant temperature water bath (e.g., 50°C).

  • Add an equal volume (e.g., 1 mL) of the ethanolic silver nitrate solution to each test tube simultaneously.

  • Start a timer and observe the formation of a precipitate.

  • Record the time taken for the first appearance of a distinct, pale-yellow precipitate of silver iodide in each test tube. A faster precipitation time indicates a higher reactivity.

Visualizing Reaction Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

SN2_Steric_Hindrance cluster_short Short Chain (e.g., Iodomethane) cluster_long Long Chain (e.g., Iododecane) Nu Nu⁻ C_short H | C-I | H Nu->C_short Easy approach Product_short Nu-C | H | H C_short->Product_short Fast Reaction I_short I⁻ C_short->I_short Nu_long Nu⁻ C_long R | C-I | H Nu_long->C_long Hindered approach Product_long Nu-C | R | H C_long->Product_long Slow Reaction I_long I⁻ C_long->I_long R R = C₉H₁₉ NMR_Workflow prep Prepare Reactant Solutions mix Mix Solutions in NMR Tube prep->mix acquire Acquire Time-Resolved ¹H NMR Spectra mix->acquire process Process Spectra & Integrate Peaks acquire->process plot Plot Concentration vs. Time process->plot calculate Calculate Rate Constant (k) plot->calculate

References

A Comparative Guide to the Purity Analysis of 5-Iododecane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the validation of experimental results and for regulatory compliance. This guide provides a comprehensive comparison of various analytical techniques for assessing the purity of 5-Iododecane, with a primary focus on elemental analysis and its alternatives.

Elemental Analysis: A Fundamental Purity Check

Elemental analysis is a cornerstone technique for determining the elemental composition of a compound.[1][2] It provides a fundamental measure of purity by comparing the experimentally determined mass percentages of carbon, hydrogen, and iodine to the theoretical values calculated from the molecular formula of this compound (C₁₀H₂₁I).

Principle: The technique relies on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O) are separated and quantified. The iodine content is typically determined by subsequent titration or other specialized detection methods after combustion.

Expected Results for this compound (C₁₀H₂₁I):

  • Molecular Weight: 268.18 g/mol [3]

  • Theoretical Carbon (C): 44.78%

  • Theoretical Hydrogen (H): 7.89%

  • Theoretical Iodine (I): 47.32%

A sample is generally considered pure if the experimental values are within ±0.4% of the theoretical values.[4]

Alternative Analytical Methods for Purity Determination

While elemental analysis confirms the elemental composition, it does not provide information about structural isomers or certain types of impurities. Therefore, orthogonal methods are often employed for a more comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique separates volatile and semi-volatile compounds in a gaseous mobile phase, followed by detection and identification using mass spectrometry. It is highly suitable for analyzing this compound and can identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure of a molecule. ¹H and ¹³C NMR can confirm the identity of this compound and detect structurally similar impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination by comparing the integral of a sample's resonance to that of a certified reference standard.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. For a non-polar compound like this compound, reversed-phase HPLC is the method of choice.[8][9] It is effective for identifying non-volatile impurities.

  • Iodometric Titration: This classical chemical method can be adapted to determine the iodine content of the sample.[10][11][12][13] The sample is treated to liberate iodine, which is then titrated with a standardized sodium thiosulfate (B1220275) solution. This method provides a quantitative measure of the iodine content, which can be used to calculate purity.

Comparison of Purity Analysis Methods

The following table summarizes the key features of each analytical technique for the purity analysis of this compound.

Technique Principle Information Provided Sample Requirements (Typical) Advantages Limitations Typical Accuracy
Elemental Analysis Combustion and detection of elemental components.Elemental composition (%C, %H, %I).1-3 mg, solid or liquid.Provides fundamental confirmation of elemental formula.Does not detect isomeric impurities or those with the same elemental composition.±0.4% of theoretical value.[4]
GC-MS Separation by gas chromatography, detection by mass spectrometry.Identification and quantification of volatile components, molecular weight.<1 mg, volatile/semi-volatile liquids or solutions.High sensitivity and specificity for volatile impurities.Not suitable for non-volatile impurities.Quantitative precision typically <5% RSD.[14]
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Detailed structural information, identification of impurities, quantitative purity (qNMR).2-10 mg, soluble in deuterated solvent.Provides structural confirmation, non-destructive.[7]Lower sensitivity than MS, requires reference standard for qNMR.qNMR can achieve >99% accuracy.
HPLC Separation by liquid chromatography, detection by UV or other detectors.Identification and quantification of non-volatile components.1-5 mg, soluble in mobile phase.Suitable for a wide range of non-volatile impurities.May require method development for optimal separation.Quantitative precision typically <2% RSD.
Iodometric Titration Redox titration of liberated iodine.Quantitative determination of iodine content.10-50 mg, depends on concentration.Cost-effective, simple instrumentation.Only measures iodine content, susceptible to interference from other oxidizing or reducing agents.[11]High accuracy and precision with proper standardization.

Experimental Protocols

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a tin capsule.

  • Instrument Calibration: Calibrate the instrument using a certified standard (e.g., acetanilide).

  • Combustion: Place the sample into the instrument's autosampler. The sample is dropped into a high-temperature furnace (typically ~900-1000 °C) with a stream of pure oxygen.

  • Gas Separation: The combustion products (CO₂, H₂O, and I₂) are passed through a series of columns to separate them.

  • Detection: The separated gases are detected by thermal conductivity or infrared detectors. Iodine can be trapped and determined by various methods depending on the instrument configuration.

  • Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like hexane (B92381) or ethyl acetate.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm id, 0.25 µm film thickness).[14]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Inject 1 µL of the sample solution in split mode.

    • Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute all components.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra to a library (e.g., NIST). Quantify the purity by peak area percentage.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Purity Calculation: Calculate the purity using the following formula:

    • Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std

    • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, W = weight, and P = purity of the standard.

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • HPLC Conditions:

    • Column: Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a low wavelength (e.g., 210 nm) as alkyl halides have weak chromophores.

    • Injection Volume: 10 µL.

  • Data Analysis: Determine the purity based on the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

Visualization of Analytical Workflow

The following diagram illustrates the workflow for the purity analysis of this compound using the discussed methods.

Purity_Analysis_Workflow Purity Analysis Workflow for this compound cluster_sample Starting Material cluster_methods Analytical Techniques cluster_results Data Output Sample Sample: this compound EA Elemental Analysis Sample->EA GCMS GC-MS Sample->GCMS NMR NMR Spectroscopy Sample->NMR HPLC HPLC Sample->HPLC Titration Iodometric Titration Sample->Titration EA_Result Elemental Composition (%C, %H, %I) EA->EA_Result Combustion GCMS_Result Volatile Impurity Profile & Molecular Weight GCMS->GCMS_Result Separation & Ionization NMR_Result Structural Confirmation & Quantitative Purity NMR->NMR_Result Magnetic Resonance HPLC_Result Non-Volatile Impurity Profile HPLC->HPLC_Result Chromatographic Separation Titration_Result Iodine Content (%) Titration->Titration_Result Redox Reaction

Caption: Workflow for purity analysis of this compound.

Conclusion

The selection of an appropriate analytical method for purity determination of this compound depends on the specific requirements of the analysis. Elemental analysis provides a fundamental and essential confirmation of the elemental composition. However, for a comprehensive assessment of purity, especially in regulated environments like drug development, it is crucial to employ orthogonal methods such as GC-MS for volatile impurities and HPLC for non-volatile impurities. NMR spectroscopy offers the distinct advantage of providing structural confirmation alongside highly accurate quantitative purity data. By combining these techniques, researchers and scientists can confidently establish the purity and identity of this compound.

References

Safety Operating Guide

Proper Disposal of 5-Iododecane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of 5-iododecane, a halogenated organic compound, are critical for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to minimize risks and meet regulatory requirements.

Immediate Safety and Handling

Before beginning any work that will generate this compound waste, ensure all necessary safety measures are in place.

Personal Protective Equipment (PPE): Proper PPE is mandatory when handling this compound. This includes, but is not limited to:

  • Gloves: Nitrile rubber gloves are recommended; always inspect them before use.[1]

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.[2]

  • Lab Coat: A flame-retardant, anti-static lab coat should be worn to protect skin and clothing.[3]

  • Ventilation: All handling and commingling of this compound waste must occur in a properly functioning chemical fume hood to prevent inhalation of vapors.[4]

In Case of Exposure or Spill:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][5]

  • Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Get medical attention.[2]

  • Spill: Contain the leak and absorb the spill using an inert material (e.g., vermiculite, dry sand).[4] Place the absorbent material and contaminated items into a sealed, properly labeled container for hazardous waste disposal.[4][5]

Waste Classification and Segregation

Proper segregation is the most critical step in the disposal process. This compound is classified as a halogenated organic waste because it contains iodine.[6]

  • DO: Collect this compound waste in a container designated exclusively for halogenated organic solvents.[4][6]

  • DO NOT: Mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[4]

  • DO NOT: Mix with other waste categories such as aqueous wastes, acids, bases, heavy metals, or acutely toxic 'P-listed' wastes.[4][6]

Step-by-Step Disposal Protocol

Experimental Protocol: Waste Accumulation and Disposal

  • Container Selection: Obtain a suitable waste container from your institution's Environmental Health & Safety (EH&S) department. This is typically a 4-liter bottle or a 5-gallon carboy made of a chemically resistant material like high-density polyethylene.[4][7]

  • Labeling: Immediately affix a "Hazardous Waste" tag to the container before adding any waste.[4] The label must be filled out completely and legibly, including:

    • Generator's Name and Contact Information

    • Accumulation Start Date

    • Chemical Contents: List "this compound" and any other chemicals in the waste stream, with their approximate percentages.

    • Hazard Identification: Check the appropriate boxes (e.g., Flammable, Toxic).[4]

  • Waste Accumulation:

    • Place the labeled container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[4]

    • The container must be kept in secondary containment to capture any potential leaks.[4]

    • Always keep the waste container tightly closed except when adding waste.[4][5]

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[7]

  • Requesting Pickup: Once the container is full or you are discontinuing the process, complete the hazardous waste tag and submit a waste pickup request to your institution's EH&S department.

Key Data and Parameters

The following table summarizes essential quantitative data for the safe handling and disposal of iodinated alkanes, using 1-iododecane (B1670042) as a reference.

ParameterValueSource(s)
Waste Classification Halogenated Organic Waste[4][6]
Flash Point 96 °C / 204.8 °F[2]
Incompatible Materials Strong oxidizing agents, Strong bases[2]
Recommended PPE Nitrile gloves, safety goggles, lab coat[1][2]
Max. Container Fill Level < 90%[7]
Max. SAA Volume 25 Gallons (Typical)[4]

Mandatory Visualization

The logical workflow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process from waste generation to final pickup, ensuring all safety and regulatory steps are followed.

G A Waste Generated: This compound B Is it a Halogenated Organic? A->B C YES B->C   D Segregate from Non-Halogenated & Aqueous Waste B->D E Select Designated Halogenated Waste Container D->E F Affix Hazardous Waste Label & List All Constituents E->F G Add Waste in Fume Hood Keep Container Closed F->G H Store in SAA with Secondary Containment G->H I Contact EH&S for Pickup H->I

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling 5-Iododecane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Iododecane. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Safety Data

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is also sensitive to light.[1][3]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC10 H21 I[1]
CAS Number2050-77-3[1]
AppearanceLight yellow liquid[1]
Flash Point96 °C / 204.8 °F[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.

PPE CategoryRequired EquipmentSpecifications and Best Practices
Eye Protection Chemical splash goggles or a face shield.Must meet ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses when there is a risk of splashing.[3][4]
Hand Protection Chemical-resistant gloves.Disposable nitrile gloves offer broad short-term protection.[4] Always inspect gloves before use and remove them carefully to avoid skin contamination.[1] For prolonged contact, consult the glove manufacturer's chemical resistance guide.
Skin and Body Protection Long-sleeved laboratory coat.A Nomex® lab coat with cotton clothing underneath is recommended. The lab coat should be fully buttoned to cover as much skin as possible.[4]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if working in a poorly ventilated space.Engineering controls, such as fume hoods, should be the primary method of exposure control.[3][4]
Footwear Closed-toe, closed-heel shoes.Shoes must cover the entire foot.[4]

Operational Plan: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[1][3]

  • Ventilation: All handling of this compound must be performed in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Personal Protective Equipment: Don the required PPE as outlined in the table above before handling the chemical.

  • Dispensing: Avoid generating mists or vapors.[2]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place, protected from direct sunlight.[1][3] Incompatible materials to avoid during storage and handling include strong oxidizing agents and strong bases.[1][3]

  • Hygiene: Wash hands thoroughly after handling.[2] Contaminated clothing should be removed and washed before reuse.[1]

Disposal Plan: Waste from this compound is classified as hazardous and must be disposed of accordingly.[1]

  • Waste Collection: Collect waste in a suitable, closed, and properly labeled container.[1]

  • Disposal Route: Dispose of the contents and container to an approved waste disposal plant.[1] Do not empty into drains.[1] Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal requirements.[3]

Emergency Procedures

Exposure Response:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[1][3][5]

Spill Response Workflow

The following diagram outlines the procedural steps for responding to a this compound spill.

G cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_decon Decontamination & Disposal A Evacuate Area & Alert Others B Don Appropriate PPE A->B C Contain Spill with Inert Absorbent Material B->C D Collect Absorbed Material into a Labeled, Closed Container C->D E Decontaminate Spill Area D->E F Dispose of Waste as Hazardous E->F

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.